molecular formula C16H24N2O3 B186564 1-Boc-4-(2-Hydroxyphenylamino)piperidine CAS No. 162045-48-9

1-Boc-4-(2-Hydroxyphenylamino)piperidine

Cat. No.: B186564
CAS No.: 162045-48-9
M. Wt: 292.37 g/mol
InChI Key: HJKUNABSNYEGJB-UHFFFAOYSA-N
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Description

1-Boc-4-(2-Hydroxyphenylamino)piperidine is a chemical reagent designed for research and development applications. As a piperidine derivative featuring both a tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxyphenylamino substituent, this compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry. Its primary research value lies in its potential use as a building block for the synthesis of more complex molecules. The Boc protecting group can be readily removed under mild acidic conditions, allowing researchers to access the secondary amine for further functionalization. The presence of the hydroxyphenyl moiety may contribute to specific binding interactions in target systems. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19/h4-7,12,17,19H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKUNABSNYEGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625288
Record name tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162045-48-9
Record name tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Overview: The Value Proposition of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Boc-4-(2-hydroxyphenylamino)piperidine: Properties, Synthesis, and Applications

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of this compound. The insights provided herein are synthesized from established chemical principles and field-proven methodologies to facilitate its effective use as a versatile intermediate in complex molecule synthesis.

In the landscape of modern drug discovery, the piperidine moiety is a ubiquitous and highly valued scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and capacity to present substituents in defined three-dimensional space make it a privileged structure for achieving high-affinity interactions with biological targets. This compound emerges as a particularly strategic building block due to its inherent trifecta of functionalities:

  • A Boc-Protected Piperidine Nitrogen: This ensures stability during initial synthetic steps and allows for controlled, late-stage deprotection and subsequent functionalization. The tert-butoxycarbonyl (Boc) group is renowned for its robustness and clean, acidic-lability, providing orthogonal reactivity.[2]

  • A Nucleophilic Secondary Amine: The aniline-type nitrogen serves as a handle for N-alkylation, N-arylation, or acylation reactions, enabling the introduction of diverse substituents.

  • An ortho-Hydroxyphenyl Group: This arrangement of a phenol and an aniline is primed for intramolecular cyclization reactions to form valuable heterocyclic systems, such as benzoxazines, or can participate in metal-catalyzed cross-coupling reactions.

This guide will deconstruct these features, providing a granular view of the compound's properties and a practical framework for its synthetic manipulation.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physicochemical properties is critical for reaction design, optimization, and scale-up. The key properties of this compound are summarized below.

PropertyDataSource(s)
CAS Number 162045-48-9[3][4]
Molecular Formula C₁₆H₂₄N₂O₃[3][4]
Molecular Weight 292.37 g/mol [3][4]
Appearance White to off-white solid/powder
Boiling Point 429.8 °C at 760 mmHg (Predicted)[3]
Density 1.18 g/cm³ (Predicted)[3]
Flash Point 213.7 °C (Predicted)[3]

Spectroscopic Signature: While specific spectra are vendor-dependent, the expected spectroscopic characteristics for structural verification are as follows:

  • ¹H NMR: Expect characteristic signals for the Boc group (~1.5 ppm, 9H singlet), piperidine ring protons (complex multiplets from ~1.4-4.0 ppm), aromatic protons (~6.7-7.0 ppm), and exchangeable N-H and O-H protons.

  • ¹³C NMR: Key signals include the Boc carbonyl carbon (~155 ppm), the quaternary Boc carbon (~80 ppm), aliphatic carbons of the piperidine ring (~30-55 ppm), and aromatic carbons (~114-146 ppm).

  • Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ would be observed at m/z 277.19, corresponding to the molecular formula C₁₆H₂₅N₂O₂⁺ (Note: the search results provided a mass spec hit for the non-hydroxylated analog, which is 277 [M+H]⁺[5]; the correct mass for the hydroxylated title compound would be [C₁₆H₂₄N₂O₃ + H]⁺ = 293.18).

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H and N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and the Boc carbonyl (C=O) stretch (~1680-1700 cm⁻¹).

Synthesis Protocol: A Validated Approach via Reductive Amination

The most reliable and scalable synthesis of this compound is achieved through the reductive amination of 1-Boc-4-piperidone with 2-aminophenol. This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring. A similar procedure is well-documented for analogous anilines.[5]

Causality in Reagent Selection:

  • Solvent: Dichloromethane (DCM) is chosen for its excellent solubility of both reactants and its inertness under the reaction conditions.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") is the reagent of choice. Unlike stronger reducing agents like sodium borohydride, STAB is a mild, non-hygroscopic, and selective reagent that does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion. Its acidic nature can also catalyze iminium ion formation, obviating the need for strong acid catalysts that could cause side reactions.

Synthetic Workflow Diagram

G cluster_reactants Reactants & Solvent cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product R1 1-Boc-4-piperidone Mix Stir at RT, 30 min (Iminium Formation) R1->Mix R2 2-Aminophenol R2->Mix S DCM S->Mix Add Add NaBH(OAc)₃ (Reduction) Mix->Add Stir Stir at RT, 12-18h Add->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Product This compound Purify->Product

Caption: Reductive amination workflow for synthesis.

Step-by-Step Experimental Methodology
  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.0 eq).

  • Reactant Addition: Dissolve the piperidone in dichloromethane (DCM, approx. 10 mL per mmol of piperidone). To this solution, add 2-aminophenol (1.05 eq).

  • Iminium Formation: Stir the resulting mixture at ambient temperature (20-25 °C) for 30-60 minutes. This allows for the formation of the key iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-18 hours. Monitor the consumption of the limiting reagent (1-Boc-4-piperidone) by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Aqueous Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the title compound as a solid.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its potential for controlled, sequential diversification to build libraries of complex molecules.[6]

Deprotection and N-Functionalization

The Boc group can be cleanly removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). The resulting free secondary amine on the piperidine ring is a key nucleophilic handle for a variety of transformations, including:

  • Acylation with acid chlorides or anhydrides.

  • Sulfonylation with sulfonyl chlorides.

  • Further reductive amination to install alkyl groups.

  • Buchwald-Hartwig or Ullmann coupling to install aryl or heteroaryl groups.

Secondary Amine Functionalization

The aniline nitrogen can be selectively functionalized, often through N-alkylation or N-arylation, to further elaborate the molecular structure.

Intramolecular Cyclization

The ortho-hydroxyaniline motif is a classic precursor for forming seven-membered rings or other heterocyclic systems through reactions like the Pictet-Spengler reaction or other condensation/cyclization protocols. This provides rapid access to complex, rigidified scaffolds of high interest in drug design.

Synthetic Diversification Logic

G cluster_pathways Primary Synthetic Pathways cluster_outcomes Secondary Functionalization & Products cluster_final Therapeutic Candidates Start This compound A Pathway A: Boc Deprotection Start->A B Pathway B: Aniline N-Functionalization Start->B C Pathway C: Intramolecular Cyclization Start->C A_out Piperidine N-Acylation, N-Alkylation, N-Sulfonylation A->A_out B_out Complex N-Aryl/Alkyl Piperidines B->B_out C_out Novel Heterocyclic Scaffolds C->C_out Final Diverse Library of Bioactive Molecules A_out->Final B_out->Final C_out->Final

Caption: Logical pathways for synthetic diversification.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on analogous chemicals apply.[7][8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[7]

  • Spills: In case of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable, labeled container for disposal.[7]

By understanding and leveraging the distinct chemical functionalities of this compound, researchers can significantly streamline synthetic routes to novel and complex molecular architectures, thereby accelerating the engine of drug discovery.

References

  • Chemsrc. This compound | CAS#:162045-48-9. [Link]

  • HXCHEM. This compound/CAS:162045-48-9. [Link]

  • Technology Networks. New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(2-hydroxyphenylamino)piperidine

This compound, with its molecular formula C₁₆H₂₄N₂O₃, is a key heterocyclic building block in modern medicinal chemistry.[1] Its structure uniquely combines a piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, with a 2-aminophenol moiety. This arrangement offers multiple reactive handles for further chemical elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and molecular probes. The Boc protecting group provides stability and enhances solubility in organic solvents, while allowing for facile deprotection under acidic conditions to reveal a secondary amine. The 2-hydroxyphenylamino substituent presents opportunities for derivatization at the phenolic hydroxyl group or the aromatic ring itself.

This guide provides a detailed exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. It is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its synthesis.

Pathway 1: Reductive Amination of N-Boc-4-Piperidone

Reductive amination is one of the most direct and widely utilized methods for the formation of carbon-nitrogen bonds.[2] This pathway leverages the reaction between a ketone (N-Boc-4-piperidone) and a primary amine (2-aminophenol) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, with milder hydrides like sodium triacetoxyborohydride (STAB) being particularly effective.

Causality and Mechanistic Insight

The reaction proceeds in two main stages. First is the acid-catalyzed formation of a hemiaminal intermediate from the ketone and amine, which then dehydrates to form a Schiff base or its protonated form, the iminium ion. The second stage is the selective reduction of this C=N double bond. Sodium triacetoxyborohydride is often the reagent of choice for this transformation because it is less basic and more selective than other hydrides like sodium borohydride, reducing the likelihood of side reactions such as the reduction of the starting ketone.[2][3] The mild acidity of the acetic acid byproduct from STAB can also help catalyze the initial imine formation.

G cluster_0 Reductive Amination Pathway start N-Boc-4-piperidone + 2-Aminophenol imine Iminium Ion Intermediate start->imine Acid Catalyst (e.g., Acetic Acid) product This compound imine->product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq), 2-aminophenol (1.05 eq), and an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for initial mixing and potential pre-formation of the hemiaminal.

  • Initiation of Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. A slight exotherm may be observed. If using a less reactive amine/ketone pair, a small amount of acetic acid (0.1-0.2 eq) can be added to catalyze iminium ion formation.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes to neutralize any remaining acid and decompose the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Summary: Reductive Amination
ParameterDetailsRationale / Reference
Starting Materials N-Boc-4-piperidone, 2-AminophenolCommercially available precursors.[1]
Key Reagent Sodium Triacetoxyborohydride (STAB)Mild and selective reducing agent for imines/iminium ions.[2][3]
Solvent Dichloromethane (DCM)Aprotic solvent that effectively solubilizes reactants.
Temperature Room Temperature (20-25 °C)Sufficient for both iminium formation and reduction.
Reaction Time 12-24 hoursVaries based on substrate reactivity; requires monitoring.
Typical Yield 75-95%Highly efficient transformation.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This pathway is particularly advantageous for constructing aryl-amine bonds, which can be challenging to form via traditional methods like nucleophilic aromatic substitution, especially with electron-rich or non-activated aryl halides.[5][6] For the synthesis of our target molecule, this would involve coupling 1-Boc-4-aminopiperidine with a 2-substituted phenol derivative, such as 2-bromophenol or 2-iodophenol.

Causality and Mechanistic Insight

The reaction operates via a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-bromophenol), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (1-Boc-4-aminopiperidine) coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalyst, with bulky, electron-rich phosphine ligands often employed to promote the key steps of oxidative addition and reductive elimination.[7]

G cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition (Aryl Halide) pd0->ox_add pd_complex Aryl-Pd(II)-Halide Complex ox_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord amido_complex Aryl-Pd(II)-Amido Complex amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Regeneration product Aryl-Amine Product red_elim->product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Detailed Experimental Protocol
  • Reaction Setup: In an oven-dried Schlenk flask or sealed tube, combine the aryl halide (e.g., 2-bromophenol, 1.0 eq), 1-Boc-4-aminopiperidine (1.1-1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Solvent and Degassing: Add an anhydrous, deoxygenated solvent like toluene or dioxane. The reaction mixture must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution) to prevent oxidation of the Pd(0) catalyst.

  • Heating and Monitoring: Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute it with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
ParameterDetailsRationale / Reference
Starting Materials 1-Boc-4-aminopiperidine, 2-BromophenolCommon coupling partners for this reaction type.[8]
Catalyst System Pd Source (e.g., Pd₂(dba)₃) + Phosphine LigandEssential for facilitating the C-N bond formation.[4][7]
Base Sodium tert-butoxide (NaOtBu) or Cs₂CO₃Required for deprotonation of the amine.
Solvent Toluene or Dioxane (anhydrous)High-boiling aprotic solvents suitable for cross-coupling.[5]
Temperature 80-110 °CThermal energy is required to drive the catalytic cycle.
Reaction Time 4-16 hoursDependent on catalyst efficiency and substrate reactivity.
Typical Yield 60-85%Generally good yields, but sensitive to conditions.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

A third potential, though often less efficient, route is Nucleophilic Aromatic Substitution (SNAr). This reaction requires a highly electron-deficient aromatic ring, typically achieved by placing a strong electron-withdrawing group (like -NO₂) ortho or para to a good leaving group (like fluorine). For this synthesis, one could react 1-Boc-4-aminopiperidine with 1-fluoro-2-nitrobenzene. The resulting nitro-intermediate would then require a subsequent reduction step (e.g., using H₂/Pd-C or SnCl₂) to yield the final product. While viable, this two-step process and the often harsh conditions required make it less favorable than the one-pot reductive amination or the more versatile Buchwald-Hartwig coupling.[6][9]

Conclusion and Strategic Synthesis Selection

Both Reductive Amination and Buchwald-Hartwig Amination represent robust and high-yielding pathways for the synthesis of this compound. The choice between them often depends on practical laboratory considerations:

  • Reductive Amination is operationally simpler, proceeds under mild conditions at room temperature, and avoids the use of expensive and air-sensitive palladium catalysts and ligands. It is often the preferred first choice for its cost-effectiveness and straightforward execution.

  • Buchwald-Hartwig Amination offers greater versatility and is indispensable when the corresponding ketone for reductive amination is unavailable or unstable. It is a cornerstone of modern synthetic chemistry for its reliability in forming challenging aryl-amine bonds.

For industrial-scale production, the efficiency, low cost, and milder conditions of reductive amination make it a highly attractive option. For discovery chemistry and analog synthesis, the modularity of the Buchwald-Hartwig approach provides significant advantages.

References

  • This compound | CAS#:162045-48-9 . Chemsrc. Available at: [Link]

  • 1-Boc-4-AP . Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone . ResearchGate. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . National Institutes of Health. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . ResearchGate. Available at: [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • 1-Boc-4-AP | C16H24N2O2 . PubChem. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination . Atlanchim Pharma. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

  • Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19) . ResearchGate. Available at: [Link]

  • Reductive amination of piperazine . Reddit. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions . National Institutes of Health. Available at: [Link]

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An In-Depth Technical Guide to tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 4-anilinopiperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] This document details the primary synthetic routes, characterization methods, and the scientific rationale underpinning its importance in drug discovery for an audience of researchers, scientists, and drug development professionals.

While specific literature on the ortho-hydroxy isomer is not extensively detailed, the synthetic principles and characterization techniques are well-established for this class of compounds. This guide leverages established methodologies for analogous structures to provide a robust and scientifically grounded framework for its preparation and study.

Molecular Structure and Physicochemical Properties

tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate possesses a core structure featuring a piperidine ring substituted at the 4-position with a 2-hydroxyanilino group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and improve handling of amine-containing intermediates. The Boc group can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom.[3]

The presence of both a hydrogen bond donor (-OH, -NH) and acceptor (C=O) groups, combined with the conformational flexibility of the piperidine ring, makes this scaffold a versatile building block for creating molecules with specific three-dimensional orientations to interact with biological targets.[1][4]

Table 1: Calculated Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₃N/A (Calculated)
Molecular Weight 292.37 g/mol N/A (Calculated)
XLogP3 2.8N/A (Predicted)
Hydrogen Bond Donors 2N/A (Calculated)
Hydrogen Bond Acceptors 4N/A (Calculated)

Synthesis Methodologies

The synthesis of tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate is most efficiently achieved through the coupling of two key fragments: N-Boc-4-piperidone and 2-aminophenol. Two primary, high-yielding methods are prevalent for this transformation: Reductive Amination and Buchwald-Hartwig Amination.

Primary Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis, valued for its operational simplicity and broad substrate scope.[5] The reaction proceeds via the initial formation of an enamine or iminium ion intermediate from the ketone and amine, which is then reduced in situ by a mild reducing agent.

The choice of a hindered, mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. Its selectivity for iminium ions over ketones prevents the undesired reduction of the starting N-Boc-4-piperidone.[3] Acetic acid is often used as a catalyst to facilitate the formation of the iminium intermediate.

G cluster_product Final Product A N-Boc-4-piperidone F In situ Iminium Formation A->F B 2-Aminophenol B->F C Sodium Triacetoxyborohydride (STAB) G Hydride Reduction C->G Reduces D Acetic Acid (cat.) D->F Catalyzes E Solvent (e.g., DCE, DCM) E->F E->G F->G H tert-butyl 4-(2-hydroxyanilino) piperidine-1-carboxylate G->H

Caption: Reductive Amination Workflow.

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 2-aminophenol (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add glacial acetic acid (1.0 eq).

  • Reagent Addition: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. Subsequently, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer twice with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired product.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] This method is particularly useful for coupling amines with aryl halides or triflates and is known for its high functional group tolerance.[8] While potentially more complex to set up than reductive amination, it offers an excellent alternative, especially if the corresponding aryl halide (e.g., 2-bromo- or 2-iodophenol) is readily available.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[7][8] The choice of ligand is crucial for the efficiency of the reaction.

G cluster_process Process cluster_product Final Product A N-Boc-4-aminopiperidine F Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination 3. Reductive Elimination A->F B 2-Bromophenol B->F C Pd Catalyst (e.g., Pd₂(dba)₃) C->F Catalyzes D Phosphine Ligand (e.g., Xantphos) D->F Stabilizes E Base (e.g., Cs₂CO₃) E->F Activates G tert-butyl 4-(2-hydroxyanilino) piperidine-1-carboxylate F->G

Caption: Buchwald-Hartwig Amination Workflow.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2-bromophenol (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), a palladium source such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent and Heating: Add anhydrous toluene or dioxane as the solvent. Heat the mixture to 80-110 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. Purification is typically achieved via flash column chromatography.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiplets in the range of δ 6.7-7.2 ppm. - Piperidine Protons: A complex series of multiplets from δ 1.4-4.1 ppm. - Boc Protons: A characteristic singlet at ~δ 1.45 ppm (integrating to 9H). - NH/OH Protons: Broad singlets, chemical shift dependent on concentration and solvent.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 115-150 ppm. - Boc Carbonyl: Signal around δ 155 ppm. - Boc Quaternary Carbon: Signal around δ 80 ppm. - Piperidine Carbons: Signals in the aliphatic region δ 30-55 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 293.18.
IR Spectroscopy - N-H/O-H Stretching: Broad band in the region of 3200-3500 cm⁻¹. - C=O Stretching (Boc): Strong absorption around 1680-1700 cm⁻¹. - C-N Stretching: Absorption in the range of 1200-1300 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 4-anilinopiperidine scaffold is a cornerstone in modern drug design. Its structural features are present in a wide range of clinically important drugs.[2]

  • Opioid Receptor Modulation: The most prominent examples are found in the fentanyl family of potent opioid analgesics. The 4-anilinopiperidine core is essential for their activity at the μ-opioid receptor.[9][10]

  • CNS-Active Agents: The piperidine ring is a common motif in drugs targeting the central nervous system due to its ability to confer favorable physicochemical properties, such as improved blood-brain barrier penetration.[1][11]

  • Kinase Inhibitors: Functionalized piperidine rings are frequently incorporated into the design of kinase inhibitors for oncology, where they can occupy specific pockets in the ATP-binding site.

  • Versatile Intermediate: As a synthetic intermediate, tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate is highly valuable. The Boc-protecting group can be removed to allow for N-alkylation or N-arylation, and the hydroxyl group on the aniline ring provides a handle for further modification, enabling the creation of diverse chemical libraries for high-throughput screening. The parent compound of this class, 1-Boc-4-AP, is a regulated chemical precursor for the synthesis of fentanyl and its analogues.[12]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate represents a valuable and versatile chemical building block. The synthetic routes to this compound, particularly reductive amination, are robust, scalable, and utilize readily available starting materials. Its structure is primed for further chemical elaboration, making it an important intermediate for the synthesis of novel compounds in drug discovery, particularly for CNS disorders and pain management. The well-established importance of the 4-anilinopiperidine scaffold ensures that this and related compounds will continue to be of high interest to the scientific community.

References

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Walz, A.J. & Bae, S.Y. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). (2023). Available from: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
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  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026-01-05). Available from: [Link]

  • Gassama, A., & Diatta, A. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. (2015). ResearchGate. Available from: [Link]

  • Xiaohua, S. Synthesis method of N-Boc-4-hydroxypiperidine. (2018). SciSpace. Available from: [Link]

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • Casy, A.F. & Parfitt, R.T. Fentanyl and the 4-Anilinopiperidine Group of Analgesics. (1986). Semantic Scholar. Available from: [Link]

  • Finney, Z.G., & Riley, T.N. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogs. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]

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  • PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Evolution of the 4-Anilidopiperidine Class of Opioid Analgesics. (2025-08-07). Available from: [Link]

  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. (2015). Available from: [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Szymański, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025-10-21). Available from: [Link]

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An In-Depth Technical Guide to 1-Boc-4-(2-hydroxyphenylamino)piperidine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Boc-4-(2-hydroxyphenylamino)piperidine (CAS Number: 162045-48-9), a pivotal intermediate in the synthesis of complex heterocyclic molecules with significant potential in drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate, is a disubstituted piperidine derivative. The molecule incorporates a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a 2-hydroxyphenylamino moiety at the 4-position. The Boc group serves as a crucial protecting group, preventing the secondary amine of the piperidine ring from undergoing unwanted reactions during synthesis, and its facile removal under acidic conditions allows for subsequent functionalization. The 2-hydroxyphenylamino substituent provides a reactive handle for intramolecular cyclization reactions, forming the basis of its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 162045-48-9
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.37 g/mol
Boiling Point 429.8 °C at 760 mmHg
Density 1.179 g/cm³
Flash Point 213.7 °C

Synthesis and Mechanism

The primary synthetic route to this compound involves a reductive amination reaction between N-Boc-4-piperidone and 2-aminophenol. This method is outlined in US Patent 2003/0171370 A1, establishing its industrial relevance.

Diagram 1: Synthetic Pathway to this compound

Synthesis Piperidone N-Boc-4-piperidone Intermediate Schiff Base/Iminium Ion (transient intermediate) Piperidone->Intermediate Reaction with amine Aminophenol 2-Aminophenol Aminophenol->Intermediate Product This compound Intermediate->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination of N-Boc-4-piperidone with 2-aminophenol.

Mechanistic Insights

The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of the carbonyl group of N-Boc-4-piperidone and the primary amine of 2-aminophenol. This is followed by dehydration to form a Schiff base (or its protonated form, an iminium ion). The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. It is selective for the reduction of the iminium ion in the presence of the ketone starting material, thus minimizing side reactions.

Detailed Experimental Protocol (Adapted from General Reductive Amination Procedures)

While the full text of the cited patent is not publicly available, a standard and reliable protocol for this transformation can be outlined as follows. This protocol is self-validating as reaction progress can be easily monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • N-Boc-4-piperidone

  • 2-Aminophenol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in DCM or DCE, add 2-aminophenol (1.0-1.2 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The primary utility of this compound lies in its role as a precursor for the synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one. This downstream product is a core scaffold for a class of compounds investigated as neurokinin-1 (NK1) receptor antagonists. NK1 receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.[2][3] They have found clinical use in the prevention of chemotherapy-induced nausea and vomiting.[2][3]

Diagram 2: Synthetic Utility of this compound

Application Start This compound Cyclized_Boc tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate Start->Cyclized_Boc Intramolecular Cyclization (e.g., with a phosgene equivalent) Deprotected 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one Cyclized_Boc->Deprotected Boc Deprotection (e.g., TFA or HCl) Final_Product NK1 Receptor Antagonists Deprotected->Final_Product Further Functionalization

Caption: Pathway from the core compound to NK1 receptor antagonists.

Synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

The synthesis of the benzoxazolone scaffold from this compound involves an intramolecular cyclization. This is typically achieved by reacting the intermediate with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which facilitates the formation of the cyclic carbamate. The Boc protecting group is subsequently removed under acidic conditions to yield the final piperidinyl benzoxazolone.

Experimental Protocol for Cyclization and Deprotection:

Part A: Synthesis of tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 eq).

  • Cool the mixture to 0 °C and slowly add a solution of a phosgene equivalent, like triphosgene (0.4 eq) or CDI (1.1 eq), in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by chromatography to yield the Boc-protected benzoxazolone.

Part B: Synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

  • Dissolve the purified product from Part A in a suitable solvent such as DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the mixture at room temperature until the Boc group is completely removed (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent.

  • Dry, filter, and concentrate the organic extracts to obtain 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The expected data from standard analytical techniques are summarized below.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets), the aromatic protons of the hydroxyphenyl group, and the N-H and O-H protons (broad singlets, variable chemical shifts).
¹³C NMR Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), carbons of the piperidine ring, and the aromatic carbons.
Mass Spectrometry (MS) The expected molecular ion peak [M+H]⁺ at m/z 293.1865 for the molecular formula C₁₆H₂₅N₂O₃⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H and O-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), the Boc carbonyl C=O stretching (~1680-1700 cm⁻¹), and aromatic C=C bending.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its well-defined synthesis and its strategic importance in the construction of the 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one scaffold make it a key building block for the development of potential neurokinin-1 receptor antagonists and other biologically active molecules. This guide provides the necessary technical information and procedural insights to enable researchers to confidently incorporate this compound into their drug discovery programs.

References

  • Chemsrc. This compound | CAS#:162045-48-9. Available at: [Link].

  • Wikipedia. NK1 receptor antagonist. Available at: [Link].

  • Patsnap Synapse. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Available at: [Link].

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Physical and chemical properties of 1-Boc-4-(2-hydroxyphenylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Boc-4-(2-hydroxyphenylamino)piperidine: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 162045-48-9) is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Structurally, it integrates three key pharmacophoric elements: a piperidine ring, a widely used scaffold in CNS-active agents; a Boc (tert-butyloxycarbonyl) protecting group, which offers a stable yet readily cleavable handle for synthetic manipulation; and a 2-hydroxyphenylamino (or 2-hydroxyanilino) moiety, which provides sites for further functionalization and potential hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and analytical characterization of this compound. We will explore its potential applications as a versatile intermediate and discuss the critical handling and stability considerations derived from its unique chemical architecture. This document is intended to serve as a practical resource for scientists leveraging this molecule in complex synthetic campaigns.

Section 1: Core Physicochemical and Regulatory Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in the laboratory. The data below, compiled from supplier information and predictive modeling, provides a foundational profile for this compound.[1]

Identity and Physical Properties
PropertyValueSource
IUPAC Name tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate[1]
CAS Number 162045-48-9[1]
Molecular Formula C₁₆H₂₄N₂O₃[1]
Molecular Weight 292.37 g/mol [1]
Appearance Off-white to light brown solid (Predicted)Inferred
Boiling Point 429.8 °C at 760 mmHg[1]
Density 1.179 g/cm³[1]
Flash Point 213.7 °C[1]
Predicted LogP 3.21[1]
Solubility Soluble in DMSO, DMF, Ethanol; Poorly soluble in water.Inferred from[2]

Note: The physical appearance and solubility are inferred based on the properties of the structurally similar analogue, 1-Boc-4-(phenylamino)piperidine, and the general characteristics of 2-aminophenol derivatives which are prone to slight discoloration from oxidation.[2][3]

Regulatory Context: A Critical Consideration

It is crucial to recognize that the closely related analogue, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP) , which lacks the hydroxyl group, is a DEA List I chemical in the United States.[4] This is due to its established use as a direct precursor in the illicit synthesis of fentanyl and its analogues.[5] While this compound is not specifically listed, its structural similarity necessitates that researchers handle it with a high degree of care, maintain meticulous records, and be fully aware of all local and federal regulations regarding controlled substance analogues and precursors.

Section 2: Synthesis and Purification Protocols

The most direct and common laboratory synthesis for this molecule is reductive amination. This method is favored for its operational simplicity and high functional group tolerance.

Proposed Synthesis: Reductive Amination

This protocol outlines the reaction between 1-Boc-4-piperidone and 2-aminophenol. The causality behind this choice is the commercial availability of both starting materials and the reaction's reliability.[1] The mechanism involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB). STAB is chosen over harsher reagents like NaBH₄ because it is less basic and more tolerant of the slightly acidic conditions that favor iminium ion formation, minimizing side reactions.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-piperidone (1.0 eq), 2-aminophenol (1.1 eq), and dichloromethane (DCM, approx. 0.1 M concentration relative to the piperidone).

  • Acid Catalyst: Add acetic acid (0.1 eq) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Self-Validating Insight: The portion-wise addition helps control the initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective. The polarity of the product is higher than the starting piperidone due to the added hydroxyphenylamino group.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 1-Boc-4-piperidone D Reductive Amination A->D B 2-Aminophenol B->D C DCM, Acetic Acid (cat.) Sodium Triacetoxyborohydride (STAB) C->D Reagents E Aqueous Workup (NaHCO3) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Workflow for the synthesis via reductive amination.

Section 3: Analytical Characterization Profile

Confirming the identity and purity of the synthesized product is a non-negotiable step. The following data is predictive but based on established chemical shift and absorption principles for the constituent functional groups.

TechniqueExpected Observations
¹H NMR ~9.0-8.0 ppm (broad s, 1H): Phenolic -OH. ~7.0-6.5 ppm (m, 4H): Aromatic protons of the hydroxyphenyl ring. ~4.0 ppm (broad m, 2H): Axial piperidine protons adjacent to the Boc-protected nitrogen (-CH₂-N(Boc)). ~3.6 ppm (m, 1H): Piperidine proton at C4 (-CH-NH-). ~2.9 ppm (m, 2H): Equatorial piperidine protons adjacent to the Boc-protected nitrogen (-CH₂-N(Boc)). ~2.0 ppm (m, 2H): Axial piperidine protons adjacent to C4. ~1.5 ppm (m, 2H): Equatorial piperidine protons adjacent to C4. 1.45 ppm (s, 9H): tert-butyl protons of the Boc group.
¹³C NMR ~155 ppm: Carbonyl carbon of the Boc group (C=O). ~145-120 ppm: Aromatic carbons. ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). ~50 ppm: Piperidine carbon at C4 (-CH-NH-). ~45 ppm: Piperidine carbons adjacent to the Boc-protected nitrogen (-CH₂-N(Boc)). ~30 ppm: Piperidine carbons adjacent to C4. ~28.5 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
IR (Infrared) ~3400-3300 cm⁻¹ (broad): O-H and N-H stretching. ~3050 cm⁻¹: Aromatic C-H stretching. ~2975, 2850 cm⁻¹: Aliphatic C-H stretching. ~1685 cm⁻¹ (strong): Carbonyl (C=O) stretching of the Boc group. ~1600, 1500 cm⁻¹: Aromatic C=C stretching. ~1240, 1160 cm⁻¹: C-N and C-O stretching.
LC-MS (ESI+) Expected [M+H]⁺ = 293.18

Section 4: Chemical Reactivity, Stability, and Handling

The utility of this molecule stems from the orthogonal reactivity of its functional groups.

Key Reactions
  • Boc Deprotection: The Boc group is the most reactive site under acidic conditions. It is readily cleaved using strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane/methanol at room temperature.[6][7] This unmasks the piperidine nitrogen, allowing for subsequent N-alkylation or N-acylation reactions.

  • Phenol Functionalization: The phenolic hydroxyl group is a nucleophile and can undergo O-alkylation (e.g., Williamson ether synthesis with an alkyl halide and a mild base like K₂CO₃) or O-acylation.

  • Aniline Functionalization: The secondary aniline nitrogen can be acylated or alkylated, though its nucleophilicity is reduced due to delocalization into the aromatic ring. This reaction often requires more forcing conditions than the piperidine nitrogen after Boc deprotection.

Stability and Storage

The 2-aminophenol moiety is susceptible to air oxidation, which can lead to the formation of colored impurities, typically phenoxazinone-type structures.[3][8]

  • Expert Recommendation: For long-term storage, the compound should be kept in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated. Storing in the dark is also advised to prevent photochemical degradation.

Logical Flow for Use as an Intermediate

G cluster_path1 Pathway 1: Piperidine Functionalization cluster_path2 Pathway 2: Phenol Functionalization A This compound B Acidic Deprotection (e.g., TFA/DCM) A->B F O-Alkylation or O-Acylation (e.g., R-Br, K2CO3) A->F C 4-(2-hydroxyphenylamino)piperidine B->C D N-Alkylation or N-Acylation (R-X or R-COCl) C->D E Final Product 1 D->E G 1-Boc-4-(2-alkoxyphenylamino)piperidine F->G H Followed by Pathway 1 G->H I Final Product 2 H->I

Caption: Synthetic utility showing orthogonal deprotection pathways.

Section 5: Applications in Drug Discovery

While specific biological activity for this exact molecule is not widely reported, its core structure, the N-aryl-4-aminopiperidine scaffold, is of high value in medicinal chemistry. This framework is a key component in numerous biologically active agents, particularly those targeting the central nervous system (CNS).[9]

  • Scaffold for CNS Agents: The piperidine ring is a privileged structure for CNS targets. By modifying the aromatic ring and the piperidine nitrogen, chemists can tune properties like receptor affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Intermediate for Complex Heterocycles: The ortho-amino phenol functionality can serve as a precursor to more complex heterocyclic systems, such as phenoxazines, through oxidative cyclization.[8]

  • Fragment-Based Drug Design: This molecule can be used as a fragment or starting point for building more complex molecules. The phenol provides a hydrogen bond donor/acceptor site, the aniline a donor, and the Boc-piperidine a lipophilic, conformationally restricted core.

Conclusion

This compound is a strategically designed chemical intermediate that offers synthetic chemists a reliable platform for creating diverse and complex molecular architectures. Its key strengths lie in the orthogonal reactivity of the acid-labile Boc group and the nucleophilic phenol moiety. However, its utility must be balanced with a clear understanding of its potential for oxidative instability and the stringent regulatory landscape surrounding its close structural analogues. By employing the robust synthetic protocols and handling procedures outlined in this guide, researchers can effectively and safely leverage this compound to advance their drug discovery programs.

References

  • PubChem. (n.d.). 1-Boc-4-AP | C16H24N2O2. National Center for Biotechnology Information. Retrieved from [Link]

  • Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

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Biological activity of 1-Boc-4-(2-hydroxyphenylamino)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-Boc-4-(Aryl/Heteroarylamino)piperidine Derivatives

Abstract

The 1-Boc-4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules. This technical guide focuses on the derivatives of this scaffold, with a particular emphasis on 1-Boc-4-(2-hydroxyphenylamino)piperidine and its analogs. These compounds have garnered significant interest due to their demonstrated potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. This document provides an in-depth exploration of their synthesis, multifaceted biological activities, and the underlying mechanisms of action. We will dissect the structure-activity relationships that govern their efficacy and present detailed, field-proven protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The 1-Boc-4-(Aryl/Heteroarylamino)piperidine Scaffold: Synthesis and Strategic Importance

The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space to optimize interactions with biological targets[1][2]. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers significant synthetic advantages, enabling regioselective reactions while being readily removable under acidic conditions[3].

General Synthetic Strategies

The synthesis of the 1-Boc-4-(aryl/heteroarylamino)piperidine core is typically achieved through two primary and robust methods: reductive amination and palladium-catalyzed cross-coupling.

  • Reductive Amination: This is a highly efficient one-pot reaction. It begins with the condensation of N-Boc-4-piperidone with a desired arylamine (e.g., 2-aminophenol) to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target secondary amine[4]. The choice of NaBH(OAc)₃ is strategic; it is selective for imines over ketones and is tolerant of mildly acidic conditions that favor imine formation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful for less reactive anilines. The reaction couples tert-butyl 4-aminopiperidine-1-carboxylate with an aryl halide (e.g., 4-bromo-1-fluorobenzene) in the presence of a palladium catalyst and a suitable phosphine ligand[5].

G cluster_0 Reductive Amination Pathway cluster_1 Buchwald-Hartwig Pathway A N-Boc-4-piperidone C Imine Intermediate A->C Condensation B 2-Aminophenol B->C D This compound C->D Reduction (NaBH(OAc)₃) E 1-Boc-4-aminopiperidine G This compound E->G Pd-catalyzed Coupling F Aryl Halide (e.g., 2-bromophenol) F->G

Caption: Common synthetic pathways to the target scaffold.

Regulatory Context: A Note on Precursor Analogs

It is critical for researchers to be aware that the closely related analog, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP), is a regulated List I chemical by the U.S. Drug Enforcement Administration (DEA)[6][7]. This is due to its use as a key intermediate in the illicit synthesis of fentanyl and its derivatives[8][9]. While this compound itself is not specifically listed, its structural similarity necessitates careful handling, documentation, and adherence to all institutional and federal regulations regarding chemical precursors.

Anticancer Activity: Targeting Cell Survival and Proliferation

Piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of malignancies including breast, lung, and colon cancers[2][10]. Their mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle[2][11].

Mechanistic Insights

Many piperidine-based compounds exert their cytotoxic effects by modulating critical cell signaling pathways. For instance, derivatives have been shown to interfere with pro-survival pathways like PI3K/Akt and to inhibit transcription factors such as NF-κB, which are constitutively active in many cancers and drive proliferation and resistance to apoptosis[2]. This disruption of survival signaling culminates in the activation of the intrinsic apoptotic cascade, characterized by the release of cytochrome c from mitochondria and the subsequent activation of caspase enzymes.

G *Often an indirect effect of survival pathway inhibition. Piperidine Piperidine Derivative PI3K PI3K/Akt Pathway Piperidine->PI3K Inhibits Bax Bax (Pro-apoptotic) Piperidine->Bax Upregulates* Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Simplified anticancer mechanism of action.

Quantitative Data Summary

The in vitro potency of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).

Compound ClassCell LineActivity MetricValue (µM)Reference
Piperazine Amide DerivativeMDA-MB-231 (Breast)IC₅₀11.3[11]
Vindoline-Piperazine ConjugateMDA-MB-468 (Breast)GI₅₀1.00[10]
Vindoline-Piperazine ConjugateHOP-92 (Lung)GI₅₀1.35[10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effect of a compound on cultured cancer cells.

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust and reproducible signal.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Rationale: Allows cells to adhere to the plate and recover from the stress of plating, ensuring a healthy baseline population.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Rationale: A dose-response curve is essential to determine the IC₅₀. The vehicle control validates that the solvent used to dissolve the compound is not toxic.

  • Incubation Period:

    • Action: Incubate the treated plates for 48-72 hours.

    • Rationale: This duration is typically sufficient for cytotoxic or anti-proliferative effects to manifest.

  • MTT Addition:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Rationale: The yellow MTT tetrazolium salt is metabolically reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization:

    • Action: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is an effective solvent for formazan, allowing for spectrophotometric quantification.

  • Data Acquisition:

    • Action: Read the absorbance at 570 nm using a microplate reader.

    • Rationale: The absorbance value correlates with the number of viable cells. Data is typically normalized to the vehicle control to calculate the percentage of cell viability.

Antimicrobial and Antioxidant Properties

The piperidine scaffold is also a valuable template for the development of novel antimicrobial agents[1][12][13]. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Spectrum of Activity

Studies have demonstrated that various substituted piperidines possess inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Serratia marcescens) bacteria, as well as fungal species like Aspergillus niger and Candida albicans[1]. The antioxidant potential, often evaluated via DPPH radical scavenging assays, is another noted biological activity[13].

Compound ClassOrganism/AssayActivity MetricResultReference
Novel Piperidine DerivativesVarious BacteriaMICVaries by compound/strain[1]
Novel Piperidine DerivativesAspergillus nigerInhibitionVarying degrees of inhibition[1]
Novel Piperidine DerivativesDPPH Scavenging% Scavenging>49% at 1 mg/mL[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation:

    • Action: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: Standardizing the inoculum is critical for reproducibility and for comparing results across different experiments and labs.

  • Compound Dilution:

    • Action: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Rationale: Serial dilution creates a range of concentrations to precisely identify the lowest concentration that inhibits growth.

  • Inoculation:

    • Action: Add the standardized bacterial inoculum to each well.

    • Rationale: This initiates the growth inhibition assay.

  • Controls:

    • Action: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic (e.g., Ampicillin).

    • Rationale: These controls validate the sterility of the medium, the viability of the bacteria, and the overall assay performance, respectively.

  • Incubation:

    • Action: Incubate the plate at 35-37°C for 16-20 hours.

    • Rationale: This is the standard incubation time for most clinically relevant bacteria to show visible growth.

  • MIC Determination:

    • Action: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Rationale: This provides a quantitative measure of the compound's potency against the tested microorganism.

Neuroprotective and CNS-Modulating Activities

The piperidine scaffold is integral to many centrally acting agents. Derivatives have shown promise as neuroprotective agents, potentially through mechanisms involving acetylcholinesterase (AChE) inhibition, anti-inflammatory action, and antioxidant effects[14][15][16].

Key Mechanisms in Neuroprotection
  • AChE Inhibition: In conditions like Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. Certain 1-benzylpiperidine derivatives are exceptionally potent AChE inhibitors[15].

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key drivers of neuronal damage in neurodegenerative diseases like Parkinson's. Piperine, a natural piperidine alkaloid, has been shown to protect dopaminergic neurons in an MPTP-induced mouse model of Parkinson's by reducing microglial activation, oxidative stress, and apoptosis[14].

G cluster_0 In Vivo Neuroprotection Workflow cluster_1 Analytical Endpoints A Induce Neurotoxicity (e.g., MPTP, AlCl₃) B Administer Piperidine Derivative A->B C Behavioral Assessment (e.g., Morris Water Maze) B->C D Post-mortem Analysis C->D E Biochemical Assays (AChE activity, Oxidative Stress) D->E F Histology (Neuronal counts, Microglia activation) D->F

Caption: Workflow for evaluating in vivo neuroprotective effects.

Structure-Activity Relationship (SAR) Insights

For AChE inhibition, SAR studies have revealed that:

  • The basicity of the piperidine nitrogen is crucial for activity[15].

  • Bulky substituents on the benzamide moiety can dramatically enhance inhibitory potency, with some derivatives showing IC₅₀ values in the nanomolar range[15].

  • The N-benzyl group on the piperidine often facilitates hydrophobic interactions within the enzyme's active site, superior to the N-Boc group in this context[3][15].

Conclusion and Future Directions

The 1-Boc-4-(aryl/heteroarylamino)piperidine scaffold, exemplified by the 2-hydroxyphenyl derivative, is a privileged structure in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives—spanning anticancer, antimicrobial, and neuroprotective domains—underscore its immense potential. The Boc group, while sometimes attenuating direct biological activity compared to other N-substituents, provides unparalleled synthetic flexibility for the creation of extensive chemical libraries[3].

Future research should focus on leveraging the established SAR to design next-generation derivatives with enhanced potency and selectivity. Exploring novel substitutions on both the phenyl ring and the piperidine core will be key to optimizing pharmacokinetic and pharmacodynamic profiles. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design highly targeted and effective therapeutic agents based on this remarkable scaffold.

References

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  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-792. Retrieved from [Link]

  • Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. Retrieved from [Link]

  • Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. Retrieved from [Link]

  • Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3242-3247. Retrieved from [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1260. Retrieved from [Link]

  • An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(10), 824-828. Retrieved from [Link]

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  • Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Retrieved from [Link]

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  • Lu, X., et al. (2014). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(15), 3429-3433. Retrieved from [Link]

  • Liu, Y., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 14(5), 4547-4552. Retrieved from [Link]

  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Retrieved from [Link]

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The Strategic Role of 1-Boc-4-(2-hydroxyphenylamino)piperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-Boc-4-(2-hydroxyphenylamino)piperidine scaffold is emerging as a molecule of significant interest within the drug discovery and development landscape. While direct, extensive literature on this specific molecule remains nascent, its structural components—the Boc-protected 4-aminopiperidine core and the 2-hydroxyphenylamino moiety—are well-established pharmacophores. This technical guide provides an in-depth analysis of the synthesis, potential applications, and strategic importance of this compound in medicinal chemistry. By examining the established roles of its constituent parts and closely related analogs, we can infer its potential as a versatile building block for novel therapeutics targeting a range of diseases, from central nervous system disorders to metabolic diseases. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Piperidine Scaffold in Drug Design

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the ability to engage in specific interactions with biological targets. The 4-aminopiperidine substructure, in particular, serves as a versatile intermediate in the synthesis of complex molecules, including analgesics, antidepressants, and cognition enhancers.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions, while the amino group at the 4-position provides a key vector for further chemical elaboration.

Synthesis and Chemical Properties

The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a robust synthetic route can be postulated based on established methodologies for analogous compounds. A common and efficient method is reductive amination.

Postulated Synthetic Protocol: Reductive Amination

This procedure is based on the well-documented synthesis of similar N-aryl-4-aminopiperidine derivatives.

Materials:

  • 1-Boc-4-piperidone

  • 2-Aminophenol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add 2-aminophenol (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The progress of this step can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. The addition of a catalytic amount of acetic acid can sometimes accelerate the reaction.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

  • Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Chemical Properties

The key chemical features of this compound that are relevant to medicinal chemistry are summarized in the table below.

PropertyValueSource
CAS Number 162045-48-9[3][4]
Molecular Formula C16H24N2O3[3]
Molecular Weight 292.37 g/mol [3]
Boiling Point 429.8°C at 760 mmHg[3]
Density 1.179 g/cm³[3]

The Role in Medicinal Chemistry: Inferred Applications and Strategic Value

While direct pharmacological data for this compound is scarce, its potential can be inferred from the known activities of structurally related molecules. The 4-anilinopiperidine core is famously the backbone of the potent synthetic opioid fentanyl and its numerous analogs.[5] The Boc-protected version, 1-Boc-4-(phenylamino)piperidine, is a regulated precursor in the synthesis of these controlled substances.[5][6]

The introduction of a hydroxyl group at the ortho-position of the phenyl ring, as in this compound, significantly alters the electronic and steric properties of the molecule. This modification can lead to novel interactions with biological targets and potentially diverge from the opioid activity profile of the fentanyl series.

Potential Therapeutic Targets

The 4-aminopiperidine scaffold has been successfully employed in the development of drugs for a variety of targets:

  • G-Protein Coupled Receptors (GPCRs): Derivatives of 4-aminopiperidine have been investigated as modulators of various GPCRs, including GPR119, which is a target for the treatment of obesity and diabetes.[7][8]

  • Ion Channels: The piperidine moiety is present in numerous ion channel modulators. For instance, derivatives have been synthesized and evaluated as T-type calcium channel blockers for the development of novel antihypertensive agents.[9]

  • Enzyme Inhibitors: The piperidine scaffold can be found in various enzyme inhibitors. For example, it is a core component of some inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in the treatment of Alzheimer's disease.[10]

  • Nuclear Receptors: More complex piperidine-containing molecules have been developed as partial agonists of the Farnesoid X receptor (FXR), a target for metabolic dysfunction-associated steatohepatitis (MASH).[11]

The 2-hydroxyphenylamino group can act as a hydrogen bond donor and acceptor, potentially enabling strong interactions with the active sites of various enzymes and receptors.

Strategic Workflow in Drug Discovery

The use of this compound in a drug discovery campaign would typically follow a structured workflow.

G cluster_0 Scaffold Elaboration cluster_1 Screening and Optimization A This compound B Deprotection (e.g., TFA in DCM) A->B Removal of Boc group D Modification of Hydroxyl Group A->D Functionalization of phenol OH C N-Alkylation / Acylation B->C Functionalization of piperidine N E Library Synthesis C->E D->E F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Drug discovery workflow utilizing the this compound scaffold.

Visualization of Potential Molecular Interactions

The 2-hydroxyphenylamino moiety offers distinct possibilities for interaction with a protein binding pocket compared to a simple phenylamino group.

G cluster_0 Protein Binding Pocket cluster_1 4-(2-hydroxyphenylamino)piperidine Ligand P1 Hydrophobic Pocket P2 H-bond Acceptor Residue (e.g., Asp, Glu) P3 H-bond Donor Residue (e.g., Ser, Thr) P4 Cation-π Interaction Site (e.g., Tyr, Trp) L1 Phenyl Ring L1->P1 Hydrophobic Interaction L2 Phenolic OH L2->P2 H-bond L3 Amine NH L3->P3 H-bond L4 Piperidine N+ (protonated) L4->P4 Cation-π Interaction

Potential interactions of the 4-(2-hydroxyphenylamino)piperidine core with a hypothetical protein binding site.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is readily achievable through standard synthetic methodologies, and its structure combines the advantageous properties of the 4-aminopiperidine core with the unique interactive potential of the 2-hydroxyphenylamino group. While its direct applications are not yet widely reported, the extensive use of its constituent parts in a multitude of successful drug discovery programs strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. Further investigation into the pharmacological activities of derivatives of this molecule is warranted and could lead to the discovery of new lead compounds for a variety of diseases.

References

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An In-Depth Technical Guide to the Structure-Activity Relationship of Anilinopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-anilinopiperidine scaffold represents a cornerstone in modern medicinal chemistry, most notably as the foundational structure for fentanyl and its highly potent opioid analgesic analogues.[1][2] These synthetic opioids primarily exert their effects through potent agonism at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) central to pain modulation.[3][4] Understanding the intricate structure-activity relationships (SAR) of this chemical class is paramount for the rational design of novel analgesics with improved therapeutic indices—specifically, maximizing analgesic efficacy while minimizing life-threatening side effects such as respiratory depression and abuse potential. This guide provides a detailed exploration of the anilinopiperidine scaffold, dissecting the role of each structural component in receptor binding and functional activity. We will examine the causality behind experimental design, present validated protocols for SAR elucidation, and synthesize quantitative data to offer a comprehensive resource for researchers, chemists, and drug development professionals in the field of pain management.

The 4-Anilinopiperidine Core Architecture: A Foundation for Potency

The journey of the 4-anilinopiperidine class began with the work of Dr. Paul Janssen, leading to the synthesis of fentanyl in 1960.[4] Fentanyl's chemical architecture, derived from modifications of meperidine, offered a dramatic increase in potency over morphine (50-100 times greater), establishing a new pharmacophore for opioid research.[3][4] The scaffold's success lies in its optimized presentation of key chemical features to the μ-opioid receptor. For the purpose of SAR analysis, the structure can be dissected into four critical regions, each contributing uniquely to the molecule's overall pharmacological profile.

G cluster_0 4-Anilinopiperidine Scaffold (Fentanyl Prototype) scaffold A Region A Piperidine Ring sA A->sA B Region B N-Substituent sB B->sB C Region C Aniline Ring sC C->sC D Region D N-Acyl Group sD D->sD pA pB pC pD G cluster_A Region A: Piperidine Ring cluster_B Region B: N-Substituent cluster_C Region C: Aniline Ring cluster_D Region D: N-Acyl Group SAR Core SAR Principles 4-Anilinopiperidine A1 Chair conformation is optimal SAR->A1 B1 Phenethyl group is optimal for fentanyl SAR->B1 C1 Provides lipophilic interactions SAR->C1 D1 Propanoyl group is optimal SAR->D1 A2 6-membered ring is critical A3 C4-substituents (e.g., -CH₂OCH₃) increase potency A4 A4 B2 2-carbon linker is crucial B3 Aromatic ring provides key lipophilic interactions C2 Para-substitution is tolerated (e.g., -F) D2 Amide bond is critical for interaction D3 Ester linkage (Remifentanil) allows rapid metabolism

Caption: Summary of key structure-activity relationship principles.

Quantitative SAR: A Comparative Analysis

The principles of SAR are best illustrated by comparing the quantitative data of key analogues. The following table summarizes the structural modifications and their profound impact on μ-opioid receptor binding affinity (Ki) and relative analgesic potency. A lower Ki value indicates higher binding affinity.

CompoundR1 (N-Substituent)R3 (Piperidine 3-pos)R4 (Piperidine 4-pos)N-Acyl GroupKi (nM) for MORRelative Potency (Morphine=1)
Fentanyl PhenethylHHPropanoyl1.2 - 1.4 [5]50 - 100 [3][4]
Sufentanil 2-(2-Thienyl)ethylHMethoxymethylPropanoyl0.14 [5]500 - 1000
Alfentanil 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylHHPropanoyl~1.1 [5]15 - 20
Remifentanil (Methyl propanoate)-ethylHHPropanoyl~1.8100 - 200
Carfentanil PhenethylHMethoxycarbonylPropanoyl~0.04~10,000 [6]

Analysis of Quantitative Data:

  • Sufentanil vs. Fentanyl: The addition of a methoxymethyl group at the R4 position and the replacement of the phenyl ring with a thienyl ring in sufentanil results in an approximately 10-fold increase in binding affinity (lower Ki) and a corresponding leap in analgesic potency. [5]This highlights the positive contribution of the R4 substituent.

  • Alfentanil vs. Fentanyl: Alfentanil's complex and more polar N-substituent results in a similar binding affinity to fentanyl but lower analgesic potency. [5]However, this modification significantly reduces its lipophilicity, leading to a much faster onset and shorter duration of action. [1]This demonstrates that SAR extends beyond potency to crucial pharmacokinetic properties.

  • Remifentanil vs. Fentanyl: Remifentanil's key feature is the ester linkage in its N-substituent. While its binding affinity is comparable to fentanyl, this ester bond makes it a substrate for non-specific tissue and blood esterases, leading to an ultra-short half-life, a property highly desirable in surgical settings.

  • Carfentanil vs. Fentanyl: The replacement of the hydrogen at the R4 position with a methoxycarbonyl group in carfentanil results in an extraordinary increase in both binding affinity and potency, making it one of the most potent opioids known. [6]This underscores the sensitivity of the R4 position to modification.

Methodologies for SAR Elucidation

A robust SAR study relies on a systematic workflow that combines chemical synthesis with a hierarchical series of biological assays to quantify the effects of structural changes.

G A 1. Analogue Design & Synthesis B 2. In Vitro Evaluation (Primary Screening) A->B C 3. In Vitro Functional Assays (Mechanism & Efficacy) B->C sub_B • Radioligand Binding Assay (Ki) • Determines affinity for receptor B->sub_B D 4. In Vivo Evaluation (Potency & Therapeutic Index) C->D sub_C • Guinea Pig Ileum (IC50) • GTPγS Binding Assay • β-Arrestin Recruitment Assay C->sub_C E SAR Analysis & Iterative Design D->E sub_D • Mouse Hot-Plate Test (ED50) • Toxicity Studies (LD50) D->sub_D E->A Refine Structure

Caption: Experimental workflow for SAR studies of anilinopiperidines.

Synthesis Strategies

Access to novel analogues is the first critical step. Clandestine and legitimate syntheses often employ routes like the Janssen or Gupta methods, which build the core scaffold from precursors such as 4-piperidone or 4-anilinopiperidine itself. [7][8]Laboratory synthesis allows for systematic and targeted modifications at each of the four key regions to probe the SAR.

In Vitro Evaluation: Binding and Function

Causality: The initial goal is to determine if a structural modification affects the compound's ability to physically interact with the target receptor. This is a direct measure of affinity.

Protocol 1: Radioligand Displacement Assay for MOR Binding (Ki Determination) This protocol provides a self-validating system to measure the binding affinity of a test compound (ligand) for the μ-opioid receptor.

  • Preparation: Cell membranes from a stable cell line overexpressing the human μ-opioid receptor (e.g., HEK293 or CHO cells) are prepared and protein concentration is quantified.

  • Reaction Mixture: In a 96-well plate, add in order: assay buffer, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO), varying concentrations of the unlabeled test compound, and the prepared cell membranes.

  • Controls:

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a saturating concentration of a potent, unlabeled MOR ligand (e.g., naloxone).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Causality: Once affinity is established, the next step is to determine if binding translates into a biological response (i.e., functional activity). Classic organ bath assays provide a physiologically relevant measure of agonist activity. [9] Protocol 2: Guinea Pig Ileum (GPI) Bioassay for Functional Agonism (IC50 Determination) This assay measures the inhibitory effect of μ-opioid agonists on neurally-evoked muscle contractions. [9][10]1. Tissue Preparation: A segment of the guinea pig ileum with the myenteric plexus intact is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs buffer), maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂). 2. Stimulation: The tissue is subjected to electrical field stimulation, causing the release of acetylcholine and subsequent muscle contraction. Contractions are measured using an isometric force transducer and recorded. 3. Assay: Once stable, twitch responses are established, cumulative concentrations of the test compound are added to the bath. Agonists will inhibit the release of acetylcholine, causing a dose-dependent reduction in the twitch height. 4. Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect (IC50) is calculated. This value is a measure of the compound's functional potency. 5. Validation: The opioid-specific nature of the effect is confirmed by adding an antagonist like naloxone, which should reverse the inhibition and restore the muscle twitch. [9]

In Vivo Evaluation: Analgesic Potency

Causality: Promising compounds from in vitro testing must be evaluated in a living system to determine their actual analgesic efficacy, which is influenced by factors like bioavailability, metabolism, and blood-brain barrier penetration.

Protocol 3: Mouse Hot-Plate Test (ED50 Determination) This is a standard model for assessing centrally-mediated analgesia.

  • Acclimatization: Mice are acclimated to the testing room and apparatus.

  • Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C). The time until the mouse shows a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration: Animals are divided into groups and administered different doses of the test compound (typically via intravenous or intraperitoneal injection). A control group receives the vehicle.

  • Post-Treatment Latency: At a predetermined time after injection (corresponding to the expected peak effect), the mice are re-tested on the hot plate, and the response latency is recorded.

  • Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE). The dose of the compound that produces a 50% effect (ED50) is calculated from the dose-response curve, providing a measure of analgesic potency in vivo.

Conclusion and Future Perspectives

The 4-anilinopiperidine scaffold is a testament to the power of medicinal chemistry in creating highly potent therapeutic agents. The SAR is well-defined: a rigid six-membered piperidine ring with a basic nitrogen is essential for anchoring, while modifications to the N-substituent and the 4-position of the piperidine ring can profoundly modulate potency, selectivity, and pharmacokinetics. The N-propanilido group remains a critical element for high-efficacy agonism.

The primary challenge in the field remains the dissociation of potent analgesia from severe adverse effects. Future research will continue to focus on several key areas:

  • Biased Agonism: The rational design of G protein-biased agonists remains a highly sought-after goal. This requires a deeper understanding of how specific ligand-receptor conformations translate into preferential signaling, often aided by computational modeling and advanced cell-based functional assays. [11][12]* Pharmacokinetic Optimization: Fine-tuning structures to control properties like onset, duration of action, and metabolic pathways is crucial for developing safer medications tailored to specific clinical needs, as exemplified by alfentanil and remifentanil.

  • Targeting Peripheral Receptors: Designing analogues with physicochemical properties that limit blood-brain barrier penetration could provide analgesia for peripheral pain without the central side effects of respiratory depression and addiction.

By leveraging the foundational SAR principles outlined in this guide and employing modern drug discovery tools, the scientific community can continue to refine the anilinopiperidine scaffold, striving to develop the next generation of safer and more effective analgesics.

References

  • Psychopharmacology, 4e Student Resources. (n.d.). Web Box 11.2 Pharmacology in Action: Opiate Bioassay.
  • Casy, A. F., Hassan, M. M. A., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(7), 434–440. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Request PDF. Retrieved from [Link]

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  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

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  • Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Semantic Scholar. Retrieved from [Link]

  • Shang, Y., et al. (2021). How μ-Opioid Receptor Recognizes Fentanyl. Biophysical journal, 120(13), 2631–2641. Retrieved from [Link]

  • Caccia, S., & Pasetto, A. (1991). Fentanyl analogs: structure-activity-relationship study. Pharmacological research, 23(2), 103–113. Retrieved from [Link]

  • Janssen Pharmaceutica N.V. (2012). Synthesis of fentanyl analogs. Google Patents.
  • Lee, Y. S., et al. (2002). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & medicinal chemistry, 10(7), 2127–2135. Retrieved from [Link]

  • Goodarzi, M., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in environmental research, 32(6), 433–462. Retrieved from [Link]

  • Vijayaraghavan, R., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. Drug testing and analysis, 6(5), 444–452. Retrieved from [Link]

  • Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. Retrieved from [Link]

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Pharmacological profile of 2-aminophenol derived piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2-Aminophenol Derived Piperidines

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets. When derivatized with a 2-aminophenol moiety, the resulting compounds gain a crucial phenolic hydroxyl group, a common pharmacophore for establishing key hydrogen bonding interactions with a variety of receptors. This guide provides a comprehensive technical overview of the pharmacological profile of 2-aminophenol derived piperidines, synthesizing data from preclinical studies to elucidate their structure-activity relationships (SAR) and their interactions with key central nervous system (CNS) targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Core Pharmacological Targets

2-Aminophenol derived piperidines have demonstrated significant activity at several important classes of receptors, primarily within the CNS. Their pharmacological profile is often characterized by promiscuity, with individual compounds showing affinity for multiple targets. The primary targets of interest include Opioid, NMDA, and Sigma (σ) receptors.

Opioid Receptor Modulation

A significant area of investigation for this chemical class has been the modulation of opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes.[3][4] These receptors are critical targets for analgesia but are also associated with significant side effects such as respiratory depression, tolerance, and addiction.

The 3-hydroxyphenyl group, structurally analogous to the phenol in 2-aminophenol, is a key feature of many potent opioid ligands. Research into trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidines has revealed that this scaffold can produce selective antagonists for both μ-opioid receptors (MOR) and κ-opioid receptors (KOR).[5] Molecular modeling has confirmed a strong structural similarity between this class and 2-amino-tetralin derivatives, suggesting a common binding mode at opioid receptors.[5]

Further studies on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, designed based on the active metabolite of tramadol, have led to the discovery of highly potent and selective MOR agonists.[6] For instance, compound (3R, 4S)-23 from this series demonstrated exceptional potency and selectivity for the MOR, with a Ki value of 0.0021 nM.[6] This highlights the critical role of stereochemistry and the precise positioning of substituents on the piperidine ring in determining both affinity and functional activity.

Structure-Activity Relationship at Opioid Receptors:

  • Phenolic Hydroxyl Group: Essential for high-affinity binding, likely through hydrogen bonding with key residues in the receptor binding pocket.

  • Piperidine Nitrogen: The basicity and substitution of the nitrogen atom influence receptor selectivity and agonist/antagonist character.

  • Stereochemistry: The relative stereochemistry of substituents on the piperidine ring is crucial for potency and selectivity, as demonstrated by the significant activity difference between enantiomers of compound 23 .[6]

  • Linker and Phenyl Ring Substituents: The nature of the linker between the piperidine and other aromatic moieties, as well as the substitution pattern on these rings, plays a pivotal role in modulating binding affinity and selectivity.[6]

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[7] However, its overactivation is implicated in excitotoxic neuronal damage associated with stroke, epilepsy, and neurodegenerative diseases. Piperidine derivatives have been developed as selective antagonists for the NR2B subtype of the NMDA receptor.[8][9]

These compounds often act at the ifenprodil binding site, an allosteric modulatory site on the NR2B subunit.[8] Carboxylic acid amide derivatives of piperidine have been shown to be highly effective and selective antagonists of the NR2B subtype.[8] The development of such subtype-selective antagonists is a key therapeutic goal, as they are expected to have fewer side effects on motor function and psychosis compared to non-selective NMDA receptor blockers.[9]

Table 1: Comparative Binding Affinities of Piperidine-Based NMDA Antagonists

Compound IDTargetKi (nM)Reference
Compound 1NMDA Receptor74[10]
Compound 2 (ketone)NMDA Receptor64[10]
CGS19755NMDA ReceptorPotent Antagonist[7]

Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Sigma (σ) Receptor Ligands

Sigma (σ) receptors, comprising σ₁ and σ₂ subtypes, are unique intracellular proteins that are not G-protein coupled. They are involved in a wide range of cellular functions and are considered therapeutic targets for neuropsychiatric disorders, neurodegenerative diseases, and cancer.[11][12]

Many 2-aminophenol derived piperidines exhibit high affinity for σ₁ receptors. The piperidine moiety is considered a key structural element for dual affinity at both histamine H₃ and σ₁ receptors in some compound series.[13][14] The substitution on the piperidine nitrogen and the nature of the aromatic group are critical determinants of σ₁ affinity and selectivity over the σ₂ subtype. For example, in a series of 4-(2-aminoethyl)piperidines, N-methyl substitution on the piperidine ring led to ligands with high selectivity for the σ₁ over the σ₂ receptor.[11]

Workflow for Sigma Receptor Binding Assay

Below is a generalized workflow for determining the binding affinity of test compounds at sigma receptors.

G cluster_prep Receptor & Ligand Preparation cluster_assay Binding Assay Incubation cluster_analysis Separation & Data Analysis P1 Homogenize guinea pig brain (σ₁ source) or rat liver (σ₂ source) in buffer P2 Prepare membrane fraction by centrifugation P1->P2 P3 Resuspend membrane pellet in assay buffer P2->P3 A1 Combine membrane prep, radioligand, and test compound (or buffer for total binding) P3->A1 P4 Prepare radioligand solution (e.g., [³H]-(+)-pentazocine for σ₁) and test compounds P4->A1 A2 Incubate at specified temperature and time (e.g., 37°C for 150 min) A1->A2 D1 Terminate reaction by rapid filtration over glass fiber filters A2->D1 A3 For non-specific binding, add excess unlabeled ligand (e.g., Haloperidol) A3->A1 Control D2 Wash filters with ice-cold buffer to remove unbound ligand D1->D2 D3 Measure radioactivity on filters using liquid scintillation counting D2->D3 D4 Calculate specific binding and determine Ki values using competition binding analysis D3->D4

Caption: Workflow for a typical radioligand binding assay.

Synthetic Strategies

The synthesis of 2-aminophenol derived piperidines can be achieved through various established organic chemistry methodologies. A common approach involves the construction of a substituted piperidine ring followed by coupling with a protected 2-aminophenol derivative or its precursor. Key synthetic reactions include hydrogenation of pyridine precursors, intramolecular cyclization, and multicomponent reactions.[1][15]

General Synthetic Scheme

The following diagram illustrates a conceptual synthetic pathway.

G Start Pyridine or Dihydropyridinone Precursors Step1 Hydrogenation or Conjugate Addition Start->Step1 Piperidone Substituted Piperidone Intermediate Step1->Piperidone Step2 Reductive Amination or Other Functionalization Piperidone->Step2 Piperidine Functionalized Piperidine Core Step2->Piperidine Step3 Coupling Reaction (e.g., N-Arylation) Piperidine->Step3 Final 2-Aminophenol Derived Piperidine Step3->Final Aminophenol Protected 2-Aminophenol Derivative Aminophenol->Step3

Caption: Conceptual synthesis pathway for 2-aminophenol piperidines.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Opioid Receptors

This protocol describes a method for determining the binding affinity of test compounds for the μ-opioid receptor.

  • Receptor Preparation:

    • Utilize membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human μ-opioid receptor.

    • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of test compound at various concentrations.

    • Add 50 µL of the radioligand, [³H]-DAMGO (a selective μ-opioid agonist), to a final concentration of ~1 nM.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration (e.g., 10 µM) of unlabeled naloxone.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Therapeutic Potential and Future Directions

The diverse pharmacological profile of 2-aminophenol derived piperidines makes them attractive candidates for treating a variety of complex CNS disorders.

  • Pain Management: Potent and selective MOR agonists have potential as novel analgesics.[6] Additionally, compounds with dual activity as σ₁ antagonists may offer a synergistic approach to pain relief, particularly for neuropathic pain.[14]

  • Neurodegenerative Diseases: Given their activity as NMDA receptor antagonists and σ₁ receptor ligands, these compounds are being explored for neuroprotective effects in conditions like Alzheimer's and Parkinson's disease.[16][17] The σ₁ receptor's role in modulating cellular stress and neuroinflammation is a particularly promising avenue.

  • Psychiatric Disorders: Modulation of NMDA and sigma receptors suggests potential applications in treating depression and psychosis.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects. A deeper understanding of the structure-activity relationships governing functional activity (i.e., agonist vs. antagonist vs. allosteric modulator) at each target will be crucial for developing safer and more effective therapeutics. The exploration of biased agonism at opioid receptors, a concept where a ligand preferentially activates certain downstream signaling pathways over others, could lead to analgesics with a reduced side-effect profile.[3]

Conclusion

2-Aminophenol derived piperidines represent a versatile and pharmacologically rich class of compounds. Their ability to interact with multiple key CNS targets, including opioid, NMDA, and sigma receptors, underscores their significant therapeutic potential. Through rational drug design, guided by a thorough understanding of their complex structure-activity relationships, this scaffold will continue to be a valuable starting point for the discovery of novel drugs for treating pain, neurodegenerative disorders, and other challenging conditions.

References

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Methodological & Application

Synthesis of 1-Boc-4-(2-hydroxyphenylamino)piperidine from N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-Boc-4-(2-hydroxyphenylamino)piperidine via Reductive Amination

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold. The specific target of this guide, this compound, serves as a valuable intermediate, combining the piperidine core with a versatile 2-hydroxyphenylamino group. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further functionalization at the piperidine nitrogen. This application note provides a detailed protocol and mechanistic rationale for the synthesis of this key intermediate from N-Boc-4-piperidone and 2-aminophenol, employing the widely utilized reductive amination reaction.

The Chemistry: A Mechanistic Look at Reductive Amination

Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds.[1][2] The reaction proceeds in two discrete, yet often concurrent, mechanistic steps: the formation of an iminium ion followed by its in-situ reduction.[3]

  • Iminium Ion Formation: The process begins with the nucleophilic attack of the primary amine (2-aminophenol) on the carbonyl carbon of N-Boc-4-piperidone. This is typically the rate-limiting step and is often catalyzed by the presence of a mild acid, such as acetic acid. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, which is subsequently protonated to yield a reactive electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent is then used to deliver a hydride ion to the electrophilic carbon of the iminium intermediate, yielding the final secondary amine product. The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the iminium ion as it is formed.[4]

For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice.[5][6] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents the premature reduction of the N-Boc-4-piperidone.[4] This selectivity allows for a convenient one-pot procedure where all reactants can be mixed together.[7][8]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A N-Boc-4-piperidone C Hemiaminal Intermediate A->C + H⁺ (catalyst) B 2-Aminophenol B->C D Iminium Ion C->D - H₂O F This compound (Product) D->F Hydride Transfer E Sodium Triacetoxyborohydride (STAB) E->D

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-4-piperidone199.252.00 g10.041.0
2-Aminophenol109.131.20 g11.01.1
Sodium Triacetoxyborohydride (STAB)211.943.19 g15.061.5
Acetic Acid (Glacial)60.050.60 g (0.57 mL)10.041.0
Dichloromethane (DCM)-20 mL--
Saturated Sodium Bicarbonate (aq.)-20 mL--
Deionized Water-20 mL--
Brine (Saturated NaCl aq.)-20 mL--
Anhydrous Sodium Sulfate-As needed--
Step-by-Step Procedure

G start Start: Assemble Glassware dissolve Dissolve N-Boc-4-piperidone, 2-aminophenol, and acetic acid in DCM. start->dissolve cool Cool reaction mixture to 0°C in an ice bath. dissolve->cool add_stab Add STAB portion-wise over 10-15 minutes. cool->add_stab react Allow reaction to warm to RT and stir for 16-24 hours. add_stab->react monitor Monitor reaction progress by TLC/LC-MS. react->monitor quench Quench reaction with saturated NaHCO₃ solution. monitor->quench extract Extract aqueous layer with DCM (3x). quench->extract wash Wash combined organic layers with water and brine. extract->wash dry Dry organic layer over anhydrous Na₂SO₄. wash->dry concentrate Filter and concentrate under reduced pressure. dry->concentrate purify Purify crude product via flash column chromatography. concentrate->purify end End: Characterize Pure Product purify->end

Sources

Application Note: A Robust Protocol for the Synthesis of 1-Boc-4-(2-hydroxyphenylamino)piperidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of substituted piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. These heterocycles are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. This application note provides a detailed, field-proven protocol for the synthesis of 1-Boc-4-(2-hydroxyphenylamino)piperidine, a valuable intermediate for the elaboration of more complex molecular architectures. The described methodology centers on the reductive amination of 1-Boc-4-piperidone with 2-aminophenol, a highly efficient and selective transformation.

The core of this protocol is a one-pot reaction that leverages the chemoselectivity of sodium triacetoxyborohydride (STAB) as a mild reducing agent.[1][2] This approach is favored for its operational simplicity, high functional group tolerance, and avoidance of harsh reaction conditions, making it a staple in contemporary organic synthesis.[3][4][5]

The Chemistry: A Mechanistic Overview

Reductive amination is a powerful C-N bond-forming reaction that proceeds in two key stages within a single reaction vessel.[6] The initial step involves the condensation of the carbonyl group of 1-Boc-4-piperidone with the primary amine of 2-aminophenol to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a transient iminium ion. The crux of this protocol's success lies in the subsequent in-situ reduction of this iminium ion by sodium triacetoxyborohydride to furnish the desired secondary amine.

The choice of sodium triacetoxyborohydride is deliberate; its attenuated reactivity, compared to reagents like sodium borohydride, prevents the premature reduction of the starting ketone.[1][2] The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion, thereby accelerating the reaction rate.[5]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
1-Boc-4-piperidoneC₁₀H₁₇NO₃199.251.0 g (5.02 mmol)>98%Sigma-Aldrich
2-AminophenolC₆H₇NO109.130.55 g (5.02 mmol)>99%Acros Organics
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.59 g (7.53 mmol)95%Alfa Aesar
Acetic Acid (glacial)C₂H₄O₂60.050.29 mL (5.02 mmol)ACS gradeFisher Scientific
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9625 mLAnhydrousVWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~30 mL-In-house prep
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-J.T. Baker
Ethyl AcetateC₄H₈O₂88.11For extraction & chromatographyHPLC gradeMerck
HexanesC₆H₁₄86.18For chromatographyHPLC gradeEMD Millipore
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.0 g, 5.02 mmol) and 2-aminophenol (0.55 g, 5.02 mmol).

  • Solvent Addition: Add 25 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Acid Catalyst: Add glacial acetic acid (0.29 mL, 5.02 mmol) to the reaction mixture. Stir for 10-15 minutes. This step is crucial for the efficient formation of the iminium intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.53 mmol) to the mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 30 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is typically a viscous oil or a solid. Purification by flash column chromatography on silica gel is recommended.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is generally effective.

  • Product Visualization: The product can be visualized on TLC plates using UV light or by staining with a potassium permanganate solution.

  • Final Product: The purified this compound is typically obtained as a white to off-white solid.

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow A 1. Combine 1-Boc-4-piperidone & 2-Aminophenol in DCE B 2. Add Acetic Acid Catalyst A->B C 3. Add Sodium Triacetoxyborohydride B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Quench with Sat. NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Purify by Flash Chromatography G->H I Final Product H->I

Caption: A streamlined workflow for the synthesis of this compound.

G cluster_mechanism Reaction Mechanism Ketone 1-Boc-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + 2-Aminophenol Amine 2-Aminophenol Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O + H⁺ (Acetic Acid) Product Final Product Iminium->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃

Caption: The key steps in the reductive amination mechanism.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium triacetoxyborohydride can be added. Ensure all reagents are of high purity and the solvent is anhydrous.

  • Side Product Formation: The primary potential side product is the alcohol resulting from the reduction of the starting ketone. This is minimized by the use of the selective STAB reagent.[2]

  • Purification Challenges: If the product is difficult to separate from starting materials, careful optimization of the chromatographic conditions is necessary. A different solvent system may be required.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound. The use of sodium triacetoxyborohydride in a one-pot reductive amination provides a high-yielding and clean transformation that is amenable to a wide range of substrates. This methodology is a valuable tool for researchers and professionals in drug discovery and development, facilitating the construction of complex molecules from readily available starting materials.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination. (2023). In Wikipedia. [Link]

  • Ashenhurst, J. (2017). Reductive Amination. In Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reductive Amination - Common Conditions. (n.d.). [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 17(13), 3264–3267. [Link]

Sources

Application Notes and Protocols: Synthesis of Fentanyl Analogs Utilizing 1-Boc-4-(2-hydroxyphenylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of fentanyl analogs using 1-Boc-4-(2-hydroxyphenylamino)piperidine as a key intermediate. Fentanyl and its derivatives are potent synthetic opioids, and their synthesis requires precise control over chemical transformations.[1] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for the core synthetic steps: acylation, deprotection, and N-alkylation. The strategic use of the tert-butoxycarbonyl (Boc) protecting group is central to this synthetic route, ensuring regioselective functionalization.[2] The presence of a 2-hydroxyphenyl moiety on the precursor allows for the creation of specific, hydroxylated analogs, which are of interest in structure-activity relationship (SAR) studies. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific references. A paramount focus is placed on laboratory safety, outlining stringent handling protocols necessary for working with these highly potent compounds.

Critical Safety Precautions and Handling

WARNING: Fentanyl and its analogs are extremely potent and hazardous synthetic opioids. They can be absorbed through the skin or inhaled, and exposure to even minute quantities can be fatal.[3][4] All handling of these compounds must be conducted by trained personnel in a properly equipped laboratory.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear nitrile gloves (double-gloving is recommended), a properly fitted NIOSH-approved respirator, eye protection (safety glasses or goggles), and a lab coat.[3][5] For tasks with a risk of aerosolization, enhanced respiratory protection and dermal coverings like coveralls should be used.[6]

  • Engineering Controls: All manipulations of suspected or confirmed fentanyl compounds, especially in powder form, must be performed within a certified chemical fume hood to prevent inhalation exposure.[3]

  • Exposure Response: Have naloxone readily available as an opioid antagonist for emergency response to accidental exposure.[5][7] Personnel should be trained in its administration. In case of skin contact, wash the affected area immediately and thoroughly with copious amounts of soap and cool water.[8] Do not use alcohol-based hand sanitizers , as they can enhance the dermal absorption of fentanyl.[6][7] In case of suspected exposure, seek immediate medical attention.

  • Decontamination: All surfaces and equipment must be decontaminated after use. Commercially available decontamination solutions or a 10% bleach solution can be effective.

The Strategic Role of the Precursor and Protecting Group

The synthesis of fentanyl analogs from a piperidine core relies on a logical sequence of reactions. The choice of this compound as the starting material is strategic for several reasons:

  • The Piperidine Scaffold: This is the core structure of all fentanyl-type molecules.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an essential tool in this multi-step synthesis.[2] It masks the piperidine nitrogen's reactivity, preventing it from undergoing premature alkylation. This ensures that the acylation reaction occurs selectively on the less hindered and more nucleophilic anilino nitrogen. The Boc group is stable under the basic and neutral conditions used for acylation but can be cleanly removed under acidic conditions to reveal the piperidine nitrogen for the final alkylation step.[2][9]

  • The 2-Hydroxyphenylamino Moiety: This group is the defining feature for creating a specific class of fentanyl analogs. The hydroxyl group can influence the molecule's pharmacological profile, including its binding affinity to opioid receptors and its metabolic pathway. It also presents a potential site for further chemical modification.

Synthetic Workflow Overview

The conversion of this compound to a target fentanyl analog follows a robust and optimized three-step synthetic strategy.[10] This pathway ensures high yields and purity by controlling the order of bond formation.

  • Step 1: Acylation: The anilino nitrogen is acylated with an appropriate acylating agent (e.g., propionyl chloride) to form the characteristic propanamide linkage of fentanyl-like molecules.

  • Step 2: Deprotection: The Boc group is removed from the piperidine nitrogen under acidic conditions, unmasking the secondary amine.

  • Step 3: N-Alkylation: The newly exposed piperidine nitrogen is alkylated with an alkylating agent (e.g., 2-phenethyl bromide) to introduce the final substituent and yield the target fentanyl analog.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B Step 1: Acylation (e.g., Propionyl Chloride, Base) A->B C N-Acylated Intermediate (Boc-Protected) B->C D Step 2: N-Boc Deprotection (Acidic Conditions, e.g., TFA or HCl) C->D E Deprotected Intermediate (Piperidine Amine Salt) D->E F Step 3: N-Alkylation (e.g., 2-Phenethyl Bromide, Base) E->F G Final Fentanyl Analog (Product) F->G

Caption: High-level overview of the three-step synthesis.

Detailed Synthetic Protocols

Protocol 1: Acylation of this compound

This protocol describes the N-acylation of the precursor. The causality for using a non-nucleophilic base like diisopropylethylamine (DIPEA) is to scavenge the HCl generated during the reaction without competing with the aniline for the acyl chloride. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants.

Table 1: Reagents and Conditions for Acylation

Reagent/ParameterMolar Equiv.PurposeNotes
This compound1.0Starting MaterialEnsure it is dry.
Dichloromethane (DCM)-SolventAnhydrous grade recommended.
Diisopropylethylamine (DIPEA)2.0Non-nucleophilic baseScavenges generated acid.
Propionyl Chloride1.5 - 2.0Acylating AgentAdded dropwise to control exotherm.
Temperature0 °C to RTReaction ConditionInitial cooling prevents side reactions.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add propionyl chloride (1.5-2.0 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected acylated intermediate.

  • The product can be purified by flash column chromatography if necessary.

Protocol 2: N-Boc Deprotection of the Acylated Intermediate

The removal of the Boc group is efficiently achieved under strong acidic conditions.[9] Trifluoroacetic acid (TFA) in DCM is a common and effective method, as the byproducts (isobutylene and CO₂) are volatile and easily removed. An alternative is using a solution of HCl in 1,4-dioxane.[11]

Table 2: Reagents and Conditions for N-Boc Deprotection

Reagent/ParameterConcentration/Equiv.PurposeNotes
N-Acylated Intermediate1.0Substrate-
Dichloromethane (DCM)-Solvent-
Trifluoroacetic Acid (TFA)5-10 equiv. (or 25-50% v/v)Acid CatalystHighly corrosive. Handle with care.
Temperature0 °C to RTReaction ConditionControls initial reaction rate.

Step-by-Step Methodology:

  • Dissolve the crude or purified N-acylated intermediate (1.0 equiv.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue is the TFA salt of the deprotected amine. To obtain the free base, carefully add a saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic (~pH 9-10).

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected intermediate.

Protocol 3: N-Alkylation of the Piperidine Nitrogen

The final step involves forming a C-N bond at the piperidine nitrogen. This is typically achieved via an Sₙ2 reaction with an appropriate alkyl halide. Cesium carbonate is an effective base for this transformation, offering high yields.[10][12]

Table 3: Reagents and Conditions for N-Alkylation

Reagent/ParameterMolar Equiv.PurposeNotes
Deprotected Intermediate1.0Substrate-
Acetonitrile (ACN) or DMF-SolventAnhydrous grade.
Cesium Carbonate (Cs₂CO₃)1.5 - 2.0BaseFacilitates deprotonation of amine.
2-Phenethyl Bromide1.1 - 1.5Alkylating AgentOther alkylating agents can be used.
TemperatureRT to 60 °CReaction ConditionHeating may be required to drive reaction.

Step-by-Step Methodology:

  • In a round-bottom flask, combine the deprotected intermediate (1.0 equiv.), cesium carbonate (1.5-2.0 equiv.), and anhydrous acetonitrile (ACN).

  • Add 2-phenethyl bromide (1.1-1.5 equiv.) to the suspension.

  • Stir the mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM or ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.

  • Purify the final fentanyl analog by flash column chromatography or recrystallization to obtain a product of high purity.

Analytical Characterization

The identity and purity of all intermediates and the final product must be confirmed through rigorous analytical techniques. A combination of methods is necessary for unambiguous characterization.[4][13]

Table 4: Key Analytical Data for Fentanyl Analog Characterization

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the aromatic protons, the piperidine ring protons, the ethyl/acyl groups, and the disappearance/appearance of the Boc group protons (~1.4 ppm).
¹³C NMR Carbon Skeleton ConfirmationCharacteristic shifts for carbonyl carbons (~170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of the piperidine and alkyl chains.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram. The mass spectrum should show the correct molecular ion peak [M+H]⁺ for the expected product.[14]
GC-MS Purity and Fragmentation AnalysisProvides retention time data and a characteristic fragmentation pattern that can be used as a fingerprint for the molecule.[15]
FTIR Functional Group AnalysisPresence of key absorbances, such as the amide carbonyl (C=O) stretch around 1650 cm⁻¹.

Conclusion

The synthesis of fentanyl analogs from this compound is a highly structured process that leverages the power of protecting group chemistry to achieve a specific molecular architecture. The protocols outlined in this guide provide a robust framework for this synthesis, emphasizing rational experimental design and the necessity of stringent safety measures. Successful execution of these protocols will enable researchers to produce specific, hydroxylated fentanyl analogs for further pharmacological investigation, contributing to a deeper understanding of opioid SAR. All work must be conducted with an unwavering commitment to safety and in compliance with all applicable regulations.

References

  • University of Illinois Chicago. (n.d.). Characterization of Fentanyl Analogues by Instrumental Analysis. UIC Indigo.
  • Drug Enforcement Administration. (n.d.). Fentanyl Safety Recommendations for First Responders. DEA.gov.
  • National Institutes of Health. (n.d.). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). PMC - NIH.
  • Wisconsin Department of Justice. (n.d.). Fentanyl and General Safety Precautions.
  • Forensic Science International. (2023, July 13). Combine analytical techniques for confident identification of fentanyl analogs.
  • North Carolina Department of Health and Human Services. (n.d.). Fentanyl Safety for First Responders. NC DHHS.
  • National Institutes of Health. (n.d.). ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders. PMC - NIH.
  • GOV.UK. (2018, August 23). [Withdrawn] Fentanyl: safety recommendations for first responders.
  • Marshall University. (n.d.). The identification, derivatization, and quantitation of fentanyl analogs in solid-dose form.
  • ResearchGate. (n.d.). Synthesis and Identification of A Novel Fentanyl Analog.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
  • The Center for Forensic Science Research & Education. (2024, June 2). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
  • Valdez, C. A., et al. (2014, September 18). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PMC - NIH.
  • Valdez, C. A., et al. (2014, July 3). An efficient, optimized synthesis of fentanyl and related analogs. OSTI.gov.
  • Shunxiang. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • Sciencemadness.org. (2014, July 25). Synthesis of amino acid chlorides.

Sources

Using 1-Boc-4-(2-hydroxyphenylamino)piperidine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol Guide for the Utilization of 1-Boc-4-(phenylamino)piperidine and its Derivatives as Synthetic Intermediates

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a foundational scaffold in modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for engaging with biological targets.[2] Within this class, N-Boc-4-aminopiperidine derivatives serve as exceptionally versatile synthetic intermediates, enabling the construction of complex molecular architectures.

This guide focuses on the synthesis and application of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-AP (CAS 125541-22-2).[3][4] This particular intermediate has gained significant attention due to its crucial role in the synthesis of potent analgesics, most notably fentanyl and its analogues.[5][6] Consequently, its handling and use are subject to stringent regulatory control.[7]

While this document primarily details protocols for 1-Boc-4-AP, the methodologies described herein are broadly applicable to substituted analogues, including the user-specified 1-Boc-4-(2-hydroxyphenylamino)piperidine (CAS 162045-48-9).[8] The presence of the ortho-hydroxyl group on the phenyl ring introduces additional considerations—namely, potential side reactions and the need for a protecting group strategy—which will be addressed from a position of field-proven experience within the relevant sections.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for safe handling and successful reaction design.

Property1-Boc-4-(phenylamino)piperidineThis compoundData Source(s)
CAS Number 125541-22-2162045-48-9[3][8]
Molecular Formula C₁₆H₂₄N₂O₂C₁₆H₂₄N₂O₃[3][8]
Molecular Weight 276.37 g/mol 292.37 g/mol [3][8]
Appearance White to off-white crystalline solidNot specified; likely a solid[9]
Melting Point 136-137 °CNot available[9]
Boiling Point ~400.6 °C (Predicted)~429.8 °C (Predicted)[8][9]
Solubility Soluble in DMSO, DMF, EthanolNot specified; likely similar to the parent compound[4]
GHS Hazard Information (for 1-Boc-4-AP)[4]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Regulatory and Safety Imperatives

Trustworthiness through Compliance: 1-Boc-4-AP is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its established use in the illicit manufacture of controlled substances.[5][7] All researchers and institutions must adhere to the stringent registration, record-keeping, and security requirements mandated by law for the purchase, storage, and use of this intermediate.

Expertise in Risk Mitigation: Due to its hazardous properties, all manipulations of 1-Boc-4-AP and its derivatives must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. A site-specific safety risk assessment should be completed and approved before any experimental work commences.

Synthesis of the Intermediate: Reductive Amination Protocol

The most direct and widely employed method for synthesizing 1-Boc-4-AP is the reductive amination of N-Boc-4-piperidone with aniline.[10][11] This one-pot reaction offers high efficiency and operational simplicity, making it a cornerstone of many synthetic campaigns.[12]

Workflow for the Synthesis of 1-Boc-4-AP

reagents 1. N-Boc-4-piperidone 2. Aniline 3. Sodium Triacetoxyborohydride (STAB) reaction Reaction Vessel (Stirring at Room Temp, 12-24h) reagents->reaction Add STAB portion-wise solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) solvent->reaction workup Aqueous Workup (e.g., sat. NaHCO₃) reaction->workup Quench Reaction extraction Organic Extraction (e.g., DCM) workup->extraction purification Purification (Silica Gel Chromatography or Recrystallization) extraction->purification Dry & Concentrate product 1-Boc-4-(phenylamino)piperidine (Final Product) purification->product

Caption: Reductive Amination Workflow for 1-Boc-4-AP Synthesis.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the piperidone in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M. Add aniline (1.0-1.2 eq).

  • Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. Subsequently, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition of the hydride reagent is crucial to control the initial exotherm and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Reaction Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 1-Boc-4-AP as a white solid.[13]

Considerations for the 2-Hydroxy Analogue

The presence of a phenolic hydroxyl group, as in 2-aminophenol, introduces a competing nucleophile.

  • Expert Insight: The phenolic -OH is acidic and can react with the hydride reagent or the base. While the reductive amination may still proceed, yields could be diminished. The optimal strategy would be to protect the hydroxyl group prior to the reductive amination, for instance, as a benzyl or silyl ether. This protecting group can then be removed in a subsequent step after the C-N bond is securely formed.

Application of the Intermediate: Synthesis of a Fentanyl Analogue

1-Boc-4-AP is a linchpin intermediate. Its Boc-protected piperidine nitrogen allows for selective functionalization at the aniline nitrogen, and subsequent deprotection reveals the piperidine nitrogen for the final alkylation step.

Synthetic Pathway from 1-Boc-4-AP to a Fentanyl Core

start 1-Boc-4-(phenylamino)piperidine acylation Acylation (Propionyl Chloride, Base) start->acylation intermediate2 N-(1-Boc-piperidin-4-yl)-N-phenylpropanamide acylation->intermediate2 deprotection Boc Deprotection (TFA or HCl) intermediate2->deprotection intermediate3 N-phenyl-N-(piperidin-4-yl)propanamide deprotection->intermediate3 alkylation N-Alkylation (e.g., 2-Phenylethyl bromide, Base) intermediate3->alkylation final_product Fentanyl Core Structure alkylation->final_product

Caption: Key transformations from 1-Boc-4-AP to a fentanyl-type structure.

Protocol 1: N-Acylation
  • Setup: Dissolve 1-Boc-4-AP (1.0 eq) in a suitable aprotic solvent like DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent: Add propionyl chloride (1.1-1.3 eq) dropwise to the cooled, stirring solution. Causality Note: The base is essential to neutralize the HCl generated during the acylation, driving the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench with water and perform a standard aqueous workup and extraction as described in the synthesis protocol. The resulting product, N-(1-Boc-piperidin-4-yl)-N-phenylpropanamide, can be purified by column chromatography.

Protocol 2: Boc Deprotection and N-Alkylation
  • Deprotection: Dissolve the acylated intermediate from the previous step in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Self-Validating System: The completion of the deprotection can be visualized by TLC (the product will be more polar) and confirmed by the disappearance of the Boc signal in ¹H NMR spectroscopy.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid.

  • Alkylation Setup: Dissolve the resulting crude amine salt in a polar aprotic solvent such as acetonitrile or DMF. Add a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Alkylating Agent: Add the desired alkylating agent (e.g., (2-bromoethyl)benzene) (1.0-1.2 eq).

  • Heating and Completion: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as determined by LC-MS.

  • Final Workup: Cool the reaction, filter off the inorganic base, and concentrate the filtrate. Purify the residue by column chromatography to obtain the final target molecule.

Conclusion

1-Boc-4-(phenylamino)piperidine is a high-value, versatile intermediate whose synthetic utility is well-established, particularly in the construction of complex nitrogen-containing pharmaceuticals. The protocols detailed herein, centered on robust and scalable reactions like reductive amination and standard functional group manipulations, provide a reliable framework for its synthesis and subsequent application. While the presence of additional functional groups, such as a hydroxyl moiety, necessitates careful consideration and potential strategic modifications, the fundamental chemical principles remain the same. Adherence to strict safety protocols and regulatory requirements is non-negotiable when working with this and related compounds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Retrieved from [Link][3]

  • Drug Enforcement Administration, Department of Justice. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register, 87(216), 67531-67534. Retrieved from [Link][7]

  • Wikipedia contributors. (2023). 1-Boc-4-AP. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][5]

  • Chemsrc. (2023). This compound. Retrieved from [Link][8]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone (DEVCOM CBC-TR-1871). Defense Technical Information Center. Retrieved from [Link][10]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Retrieved from [Link][11]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1235-1254. [Link][2]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 332-356. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 55(44), 13806-13809. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]

  • Savelyev, A. G., & Ananikov, V. P. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 312-365. [Link][12]

Sources

Experimental procedure for Boc deprotection of 1-Boc-4-(2-hydroxyphenylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols:

A Guide to the Efficient Boc Deprotection of 1-Boc-4-(2-hydroxyphenylamino)piperidine

Introduction: The Strategic Removal of a Key Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robust stability under a wide range of non-acidic conditions and its clean, predictable removal with acid.[1][2][3] This dual nature makes it an indispensable tool for protecting amine functionalities during complex synthetic sequences, particularly in the construction of pharmaceutical scaffolds.

The target molecule, this compound, is a valuable intermediate, incorporating the 4-anilinopiperidine core found in numerous biologically active compounds.[4][5][6][7] The final, critical step of liberating the piperidine nitrogen is essential for subsequent functionalization or for revealing the final active pharmaceutical ingredient (API).

This guide provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to achieve a successful and high-yielding deprotection of this specific substrate. We will delve into the mechanistic underpinnings, the rationale behind procedural choices, potential side reactions, and provide two distinct, validated protocols to suit different experimental needs.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine is a classic acid-catalyzed elimination reaction.[8] Understanding this multi-step process is crucial for troubleshooting and optimizing the procedure.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This step activates the group for cleavage.[1][2][9][10]

  • Fragmentation: The protonated intermediate is unstable and fragments through the cleavage of the tert-butyl-oxygen bond. This heterolytic cleavage is driven by the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][2][11]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, irreversibly releasing carbon dioxide (CO₂) gas and the desired free amine. This step is a significant thermodynamic driving force for the overall reaction.[1][9][11]

  • Salt Formation: In the acidic medium, the newly liberated and nucleophilic piperidine nitrogen is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[1][9][11]

Boc_Deprotection_Mechanism cluster_0 Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ AmmoniumSalt Ammonium Salt (Product) FreeAmine->AmmoniumSalt + H⁺ Experimental_Workflow cluster_workflow General Workflow Setup Dissolve Substrate & Scavenger in Solvent Reaction Cool to 0°C Add Acid Slowly Warm to RT & Stir Setup->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Reaction Quench & Product Isolation Monitor->Workup Upon Completion Purify Purification (if necessary) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Sources

Application Notes and Protocols for Coupling Reactions Involving 1-Boc-4-(2-hydroxyphenylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 4-(Arylamino)piperidine Scaffold

The 1-Boc-4-(2-hydroxyphenylamino)piperidine scaffold is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a privileged structure, appearing in a vast array of FDA-approved pharmaceuticals and clinical candidates, where it often serves to improve physicochemical properties such as solubility and metabolic stability.[1][2] The N-Boc protecting group provides a stable, yet readily cleavable handle, allowing for late-stage diversification. Specifically, the 4-anilinopiperidine core is famously a central component in the synthesis of fentanyl and its analogues, highlighting its importance as a pharmacophore.[3][4][5]

This guide focuses on palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, to further functionalize the this compound core. While this reaction is a powerful tool for C-N bond formation[6][7], the presence of the ortho-hydroxyl group on the phenyl ring introduces a unique and critical challenge: potential catalyst inhibition through chelation.[8][9] This document provides a detailed analysis of this challenge and presents robust protocols designed to achieve successful couplings, transforming this challenge into a synthetic opportunity.

Core Challenge: The Dual Role of the ortho-Hydroxyl Group

The primary obstacle in coupling reactions involving this compound is the proximity of the hydroxyl (-OH) and secondary amine (-NH) groups. This arrangement can lead to the formation of a stable five-membered ring chelate with the palladium center of the catalyst after oxidative addition. This sequestration of the palladium can stall the catalytic cycle, preventing reductive elimination and leading to low or no product yield.

G cluster_chelation Potential Catalyst Inhibition Pd Pd(II)-Aryl Complex Chelate Inactive Chelate Complex Pd->Chelate Chelation via -OH and -NH groups Substrate This compound Substrate->Pd Coordination

Caption: Potential catalyst inhibition via chelation.

To overcome this, two primary strategies are presented:

  • Direct Coupling via Ligand Optimization: Employing bulky, electron-rich phosphine ligands that disfavor the formation of the inhibitory chelate complex.

  • Protective Group Strategy: Temporarily masking the hydroxyl group to eliminate its coordinating ability during the coupling reaction.

Strategy 1: Direct Coupling via Optimized Buchwald-Hartwig Amination

This approach aims to directly couple the secondary amine with an aryl or heteroaryl halide, bypassing the need for protection/deprotection steps. The success of this strategy hinges on carefully selecting the catalyst system to favor the desired productive catalytic cycle over the off-cycle inactive chelate.

Causality Behind Component Selection:
  • Catalyst/Ligand System: The choice of ligand is the most critical parameter.[10] We recommend sterically hindered, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos .[8][11] These ligands create a bulky coordination sphere around the palladium center that can sterically preclude the simultaneous binding of both the amine and the nearby hydroxyl group, thereby favoring the productive pathway. Modern palladacycle precatalysts (e.g., G3 or G4 type) are highly recommended as they generate the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂.[10]

  • Base Selection: The base deprotonates the amine in the catalytic cycle.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. However, given the acidity of the phenolic proton, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required to avoid side reactions or substrate decomposition, potentially necessitating higher reaction temperatures.[10][12]

  • Solvent: Aprotic, non-polar solvents like toluene or 1,4-dioxane are standard choices and have been shown to be effective.[13][14]

Experimental Workflow: Ligand and Base Screening

A screening approach is essential to identify the optimal conditions for a given aryl halide substrate.

G Start Start: This compound + Aryl Halide Screen Screen Catalyst Systems (Parallel Synthesis) Start->Screen L1 System 1: BrettPhos Pd G3 NaOtBu / Toluene Screen->L1 Test Conditions L2 System 2: RuPhos Pd G3 K3PO4 / Dioxane Screen->L2 Test Conditions L3 System 3: XPhos Pd G3 Cs2CO3 / Toluene Screen->L3 Test Conditions Analyze Analyze Reaction (LC-MS / TLC) L1->Analyze L2->Analyze L3->Analyze Success Successful Coupling: Proceed to Scale-up & Purification Analyze->Success High Conversion Optimize Low Conversion: Re-evaluate Ligand/Base or Proceed to Strategy 2 Analyze->Optimize Low/No Conversion

Caption: Workflow for direct coupling optimization.

Protocol 1: Direct Buchwald-Hartwig Coupling (Screening)

This protocol outlines a general procedure for a small-scale reaction screen.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, to 0.1 M)

  • Oven-dried reaction vials with stir bars

Procedure:

  • In an inert atmosphere (glovebox): To an oven-dried reaction vial, add the aryl halide (if solid), the palladium precatalyst, and the base.

  • Add the this compound.

  • Add a magnetic stir bar and seal the vial with a screw cap fitted with a PTFE septum.

  • Remove the vial from the glovebox and add the anhydrous, degassed solvent via syringe.

  • If the aryl halide is a liquid, add it via syringe at this stage.

  • Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).

  • Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A key indicator of success is the consumption of the starting materials and the appearance of a new, higher molecular weight spot/peak corresponding to the desired product.

  • Work-up (for analysis): Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate). Analyze the organic layer.

Parameter Condition A Condition B Condition C Rationale/Reference
Precatalyst BrettPhos Pd G3RuPhos Pd G3XPhos Pd G3Bulky ligands are effective for challenging couplings.[8][10]
Base NaOtBuK₃PO₄Cs₂CO₃Strong base vs. weaker bases for sensitive substrates.[10]
Solvent Toluene1,4-DioxaneTolueneCommon, effective solvents for Buchwald-Hartwig reactions.[13][14]
Temperature 100 °C110 °C100 °CHigher temperatures may be needed for less reactive halides or weaker bases.

Table 1: Recommended Screening Conditions for Direct Coupling.

Strategy 2: Protective Group Approach

If direct coupling proves inefficient, protecting the hydroxyl group is a robust alternative. This converts the substrate into a more "standard" secondary amine for Buchwald-Hartwig coupling by eliminating the potential for catalyst chelation. The most common protection is an O-methylation.

Protocol 2A: O-Methylation of the Phenolic Hydroxyl

Materials:

  • This compound (1.0 equiv)

  • Iodomethane (MeI, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetone or DMF

  • Stir bar and round-bottom flask

Procedure:

  • Dissolve this compound in acetone or DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add iodomethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Filter off the K₂CO₃ and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-Boc-4-(2-methoxyphenylamino)piperidine.

Protocol 2B: Buchwald-Hartwig Coupling of the Protected Substrate

With the interfering hydroxyl group masked, the coupling reaction is more predictable.

Materials:

  • 1-Boc-4-(2-methoxyphenylamino)piperidine (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (NaOtBu, 1.4 equiv)

  • Anhydrous, Degassed Toluene

  • Oven-dried reaction vial with stir bar

Procedure:

  • In an inert atmosphere (glovebox): To an oven-dried reaction vial, add the aryl halide (if solid), XPhos Pd G3, and NaOtBu.

  • Add the 1-Boc-4-(2-methoxyphenylamino)piperidine.

  • Add a magnetic stir bar, seal the vial, and add anhydrous, degassed toluene.

  • Heat the reaction at 100 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Deprotection (if required): The O-methyl group can be cleaved using reagents like BBr₃ if the final product requires the free phenol. The Boc group can be removed under acidic conditions (e.g., TFA in DCM).

cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA LPd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA Ar-X Amine_Coord LPd(II)(Ar)(Amine) Amine Coordination OA->Amine_Coord + Amine Amido LPd(II)(Ar)(Amide) Amido Complex Amine_Coord->Amido + Base, - HBX Amido->Pd0 Reductive Elimination Product Product Ar-Amine Amido->Product

Caption: Generalized Buchwald-Hartwig catalytic cycle.[6]

Conclusion and Best Practices

For researchers utilizing this compound, successful coupling is achievable with a rational, methodical approach. We recommend first attempting the Direct Coupling Strategy (Protocol 1) by screening a small matrix of bulky ligands and bases, as this is the most atom-economical approach. If yields are unsatisfactory, the Protective Group Strategy (Protocol 2) provides a reliable, albeit longer, route to the desired products. Careful monitoring by LC-MS is crucial for optimizing reaction times and assessing the success of either strategy. These protocols, grounded in established mechanistic principles, provide a robust framework for unlocking the synthetic potential of this valuable pharmaceutical building block.

References

  • BenchChem. (2025).
  • Various Authors. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • BenchChem. (2025).
  • Pradhan, S., et al. (2021). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • Kashani, S. K., et al. (n.d.).
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • Various Authors. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • Various Authors. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
  • Wikipedia. (n.d.).
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • Various Authors. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).
  • BenchChem. (n.d.). Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Various Authors. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Technology Networks. (2024).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.
  • PubChem. (n.d.). 1-Boc-4-AP.
  • Liu, C. (2024). 1-N-Boc-4-(Phenylamino)piperidine cas 125541-22-2 powder.
  • Various Authors. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.
  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical.
  • Various Authors. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
  • Various Authors. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv.

Sources

Application Notes & Protocols: The Utility of 1-Boc-4-(2-hydroxyphenylamino)piperidine as a Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine ring is a foundational scaffold in central nervous system (CNS) drug discovery, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to present substituents in a defined three-dimensional orientation.[1] This guide focuses on a particularly valuable derivative, 1-Boc-4-(2-hydroxyphenylamino)piperidine , detailing its strategic importance, synthesis, and application in the generation of compound libraries for CNS targets. The presence of a Boc-protected nitrogen, a piperidine core, and a functionalized aniline moiety makes this compound a versatile building block for exploring structure-activity relationships (SAR) in neuropharmacology. We provide detailed, field-tested protocols for its synthesis and subsequent derivatization, aimed at researchers, medicinal chemists, and drug development professionals.

Strategic Importance & Physicochemical Profile

This compound is not merely an intermediate; it is a carefully designed scaffold. Each of its components serves a strategic purpose in medicinal chemistry.

  • Piperidine Core: This saturated heterocycle provides a rigid, 3D conformational framework, which is critical for precise interaction with the complex topographies of CNS receptor binding pockets.[1] Its non-planar nature is a key advantage over flat aromatic systems.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves two functions. First, it deactivates the otherwise reactive secondary amine, preventing side reactions and allowing for selective chemistry on other parts of the molecule. Second, its lability under mild acidic conditions provides a reliable and high-yielding deprotection step, revealing a secondary amine ready for diversification.

  • 4-(2-hydroxyphenylamino) Moiety: This functional "headpiece" is critical for target engagement. The secondary amine is a key hydrogen bond donor. The ortho-hydroxyl group on the phenyl ring is a crucial feature; it can act as a hydrogen bond donor or acceptor and serves as an additional anchor point for receptor binding or a handle for further chemical modification. This moiety is structurally related to components found in molecules targeting opioid receptors and other CNS-active agents.[2]

Chemical Structure Diagram

Caption: Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 162045-48-9[3]
Molecular Formula C₁₆H₂₄N₂O₃[3]
Molecular Weight 292.37 g/mol [3]
Boiling Point 429.8°C at 760 mmHg[3]
Density 1.179 g/cm³[3]

Synthesis and Characterization Protocol

The most efficient and common route to synthesize this scaffold is through reductive amination. This method is high-yielding, uses readily available starting materials, and is amenable to scale-up.

Workflow for Synthesis

G cluster_0 Synthesis via Reductive Amination A 1-Boc-4-piperidone D Reaction Vessel (Dichloromethane, Acetic Acid) A->D B 2-Aminophenol B->D C Sodium Triacetoxyborohydride (STAB) C->D Reducing Agent E Crude Product Mixture D->E Stir 2-4h at RT F Aqueous Workup (NaOH, Brine) E->F G Purification (Column Chromatography) F->G H Pure Product This compound G->H

Caption: General workflow for the synthesis of the title compound.

Protocol 2.1: Synthesis via Reductive Amination

This protocol is adapted from established procedures for similar anilinopiperidines.[4]

Materials:

  • 1-Boc-4-piperidone

  • 2-Aminophenol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Glacial Acetic Acid

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-4-piperidone (1.0 eq) and 2-aminophenol (1.05 eq).

  • Dissolution: Add anhydrous dichloromethane (approx. 10 mL per gram of piperidone) and stir until all solids are dissolved.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reductant Addition: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Scientist's Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium borohydride in the presence of an iminium intermediate and does not reduce the ketone starting material prematurely.

  • Reaction Monitoring: Stir the mixture at ambient temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidone spot is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M NaOH solution until the pH is basic (~pH 9-10). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Protocol 2.2: Product Characterization

It is essential to validate the structure and purity of the synthesized compound before its use in downstream applications.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) MS to confirm the molecular weight. Expect to see the [M+H]⁺ ion at approximately m/z 293.18.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Confirm the presence of all expected protons. Key signals include the tert-butyl singlet (~1.5 ppm, 9H), piperidine ring protons (multiplets, ~1.5-4.0 ppm, 8H), aromatic protons (~6.7-7.0 ppm, 4H), and NH/OH protons (broad singlets).

    • ¹³C NMR: Confirm the number of unique carbon atoms, including the Boc carbonyl (~155 ppm), aromatic carbons (~115-150 ppm), and piperidine ring carbons.

  • Purity Analysis (HPLC): Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to determine the purity, which should ideally be >95% for use in biological screening assays.

Application in Library Synthesis for CNS Targets

The true power of this scaffold lies in its utility for generating libraries of diverse analogs for screening against CNS targets like GPCRs, ion channels, and enzymes.[5][6] The general strategy involves deprotection of the Boc group followed by diversification at the newly revealed secondary amine.

Workflow for Library Generation

G cluster_0 Library Synthesis Workflow A This compound (Scaffold) B Step 1: Boc Deprotection (TFA in DCM) A->B C 4-(2-hydroxyphenylamino)piperidine (Amine Intermediate) B->C D Step 2: Parallel Diversification C->D F Final Compound Library (Amides, Sulfonamides, etc.) D->F E Library of Building Blocks (R-COOH, R-SO₂Cl, etc.) E->D

Caption: General workflow for creating a chemical library from the scaffold.

Protocol 3.1: Boc Deprotection
  • Setup: Dissolve the starting scaffold (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis confirms complete removal of the Boc group.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene or methanol to remove residual TFA. The resulting TFA salt of the amine is often used directly in the next step. For long-term storage or if the free base is required, neutralize with a base (e.g., NaHCO₃ solution) and extract.

Protocol 3.2: Parallel Solution-Phase Acylation

This protocol is designed for a 96-well plate format to rapidly generate a library of amides.

Materials:

  • Stock solution of the deprotected amine TFA salt in a suitable solvent (e.g., DMF or DCM).

  • Library of diverse carboxylic acids, pre-weighed or as stock solutions in 96-well plates.

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Diisopropylethylamine (DIEA).

  • 96-well reaction block.

Procedure:

  • Reagent Preparation: In each well of the 96-well plate containing a unique carboxylic acid (1.2 eq), add a solution of HATU (1.2 eq) in DMF.

  • Activation: Add DIEA (3.0 eq) to each well and shake the plate for 15 minutes at room temperature to activate the carboxylic acids.

  • Amine Addition: Add the stock solution of the deprotected amine (1.0 eq) to each well.

  • Reaction: Seal the plate and shake at room temperature for 12-16 hours.

  • Quench & Purify: Quench the reactions by adding water. The library can be purified using parallel HPLC or solid-phase extraction (SPE) techniques.

  • Analysis: Each well should be analyzed by LC-MS to confirm the identity and purity of the final product.

Hypothetical Application: Targeting a CNS G-Protein Coupled Receptor (GPCR)

Derivatives from this scaffold are well-suited to target CNS receptors. The piperidine core can act as a mimic of endogenous ligands, while the diversified R-group can probe different sub-pockets of the receptor to enhance affinity and selectivity. The 2-hydroxyphenyl group can form a critical hydrogen bond with a key residue (e.g., a serine, threonine, or histidine) in the binding site.

Hypothetical Signaling Pathway Modulation

cluster_0 Cell Membrane cluster_1 Intracellular Space Ligand Our Compound (Antagonist) Receptor CNS GPCR Ligand->Receptor Binds & Blocks G_Protein Gαβγ Receptor->G_Protein No Activation Effector Adenylyl Cyclase (Effector Enzyme) G_Protein->Effector No Modulation cAMP cAMP (Second Messenger) Effector->cAMP Basal Level PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Response Neuronal Response (Altered Gene Expression) CREB->Response

Caption: Diagram of a compound acting as an antagonist at a CNS GPCR.

In this hypothetical case, a novel amide synthesized from our scaffold acts as an antagonist. It binds to the receptor but does not induce the conformational change required for G-protein activation. This blocks the downstream signaling cascade, leading to a specific, measurable change in neuronal response. This type of modulation is highly sought after for treating a range of CNS disorders.

References

  • 1-Boc-4-AP - Wikipedia. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • This compound | CAS#:162045-48-9 | Chemsrc. [Link]

  • Cas 125541-22-2,1-N-Boc-4-(Phenylamino)piperidine - LookChem. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals - Phys.org. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. [Link]

  • 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem - NIH. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC - NIH. [Link]

  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed. [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reductive Amination for N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the optimization of reductive amination reactions involving N-Boc-4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The question-and-answer format directly addresses specific issues to enhance the success of this crucial synthetic transformation.

Section 1: The Core Reaction: Mechanism & Key Parameters

Reductive amination is a cornerstone of amine synthesis, proceeding in a two-stage process.[1] First, the amine and N-Boc-4-piperidone (a ketone) condense to form a hemiaminal, which then dehydrates to an intermediate iminium ion.[2] This equilibrium is often the rate-limiting step, particularly with sterically hindered ketones.[3] In the second stage, a reducing agent selectively reduces the C=N bond of the iminium ion to form the final amine product.[4]

The choice of a mild reducing agent that is more reactive towards the protonated iminium ion than the starting ketone is critical for a successful one-pot reaction.[5][6]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_reactants Ketone N-Boc-4-piperidone Amine +   R-NH2 Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Condensation Iminium Iminium Ion Hemiaminal->Iminium -H2O (Acid Catalyzed) Product N-Substituted 4-Amino-piperidine Iminium->Product Reduction [Hydride Source]

Caption: General mechanism for the reductive amination of N-Boc-4-piperidone.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the reductive amination of N-Boc-4-piperidone.

Problem 1: Low or No Conversion to the Desired Amine

Q: My reaction has stalled with significant starting ketone and amine remaining after several hours. What is the likely cause?

A: The most common reason for low conversion is slow formation of the iminium ion intermediate.[2] N-Boc-4-piperidone is a relatively unhindered ketone, but certain amines, particularly weakly nucleophilic ones (like anilines) or sterically bulky amines, can make this step prohibitively slow.[3][7][8] The equilibrium between the reactants and the iminium ion may heavily favor the starting materials unless the reaction is pushed forward.[2]

Q: How can I drive the reaction forward to improve iminium ion formation?

A: There are two primary strategies:

  • Acid Catalysis: The dehydration of the hemiaminal to the iminium ion is acid-catalyzed.[4] Adding a catalytic amount of a weak acid like acetic acid is a standard and effective practice.[9][10] This protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (water). Be cautious, as too much acid (pH < 4) will protonate the starting amine, rendering it non-nucleophilic.[4]

  • Water Removal: Since water is a byproduct of imine formation, its removal can shift the equilibrium toward the product, in accordance with Le Châtelier's principle.[2] This can be achieved by adding a dehydrating agent, such as activated molecular sieves (3Å or 4Å), to the reaction mixture.[11]

Q: I see my starting materials being consumed, but my yield is still low. Could the choice of reducing agent be the problem?

A: Yes, the reducing agent's identity and timing of its addition are critical. If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is added at the beginning of a one-pot reaction, it can prematurely reduce the N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine before the iminium ion has a chance to form in sufficient concentration.[4][12] For one-pot procedures, a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone is essential.[13]

Problem 2: Significant Formation of Byproducts

Q: My main byproduct is N-Boc-4-hydroxypiperidine. How do I prevent this?

A: This indicates that your reducing agent is not selective enough and is reducing the starting ketone.[4]

  • Solution 1: Switch to a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this situation.[2][5] It is a milder reductant than NaBH₄ and reacts much faster with the iminium ion than with the ketone, making it ideal for one-pot reactions.[5]

  • Solution 2: Modify the Procedure. If you must use NaBH₄, adopt a two-step approach. First, stir the N-Boc-4-piperidone, amine, and an acid catalyst (if needed) in a solvent like methanol for a few hours to pre-form the iminium ion.[4][14] Once imine formation is confirmed (e.g., by TLC or LC-MS), then add the NaBH₄.

Q: I am using a primary amine and observing products corresponding to dialkylation of the amine. How can this be avoided?

A: This occurs when the newly formed secondary amine product is still nucleophilic enough to react with another molecule of N-Boc-4-piperidone, leading to a tertiary amine byproduct.[1][5]

  • Solution 1: Stoichiometry Control. Use a slight excess of the primary amine relative to the ketone to increase the probability of the ketone reacting with the starting amine rather than the product.

  • Solution 2: Two-Step Procedure. The most robust solution is to first form the imine and then reduce it. This decouples the imine formation from the reduction, preventing the product amine from competing.[14] A one-pot tandem procedure using (Boc)₂O along with STAB can also be employed to directly form the N-Boc protected secondary amine, preventing further reaction.[15]

Q: My procedure uses sodium cyanoborohydride (NaBH₃CN) and I have safety concerns. Are there alternatives?

A: Yes, and it is highly recommended to switch. While NaBH₃CN is an effective and selective reducing agent at a controlled pH of 6-7, its use is discouraged because it is highly toxic and can release toxic hydrogen cyanide (HCN) gas during the reaction or, more commonly, during acidic workup.[2][13] Sodium triacetoxyborohydride (STAB) is the modern, safer, and often more effective alternative that does not produce toxic byproducts and is generally more tolerant of various functional groups.[10][13]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best all-around reducing agent for the reductive amination of N-Boc-4-piperidone? A: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is widely considered the superior choice. It is mild, selective for the iminium ion, commercially available, and does not require stringent pH control or generate highly toxic byproducts.[5][10][13]

Q: What is the optimal solvent for this reaction? A: For reactions using STAB, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred as STAB is sensitive to water and not highly compatible with protic solvents like methanol.[9][10][12] Tetrahydrofuran (THF) can also be used.[10][12] If using NaBH₃CN, methanol is a common solvent.[12]

Q: Do I always need to add acetic acid? A: For many ketone reductive aminations, particularly with less reactive amines, adding 1-2 equivalents of acetic acid is beneficial as a catalyst.[9][13] It accelerates the reaction by facilitating the dehydration step to form the iminium ion.[5]

Q: How can I monitor the reaction's progress effectively? A: The most reliable methods are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A good practice is to run three lanes on a TLC plate: one for your starting ketone, one for the amine, and one for the co-spotted reaction mixture. The disappearance of the ketone spot and the appearance of a new, more polar product spot indicates progress. LC-MS is even better as it can confirm the mass of the desired product.

Section 4: Optimized Experimental Protocol

This protocol describes a reliable one-pot synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate using STAB.

Workflow_Diagram A 1. Combine Reactants N-Boc-4-piperidone, aniline, and acetic acid in DCM. Cool to 0 °C. B 2. Add Reducing Agent Add STAB portion-wise while maintaining cooling. A->B C 3. Reaction Allow to warm to room temperature and stir for 16-24 hours. B->C D 4. Quench Dilute with aqueous NaOH solution to quench excess reagent. C->D E 5. Extraction Separate organic layer. Extract aqueous layer with DCM (2x). D->E F 6. Wash & Dry Combine organic layers, wash with brine, and dry over Na2SO4. E->F G 7. Isolate Product Filter and concentrate under reduced pressure. F->G

Caption: Experimental workflow for one-pot reductive amination using STAB.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Acetic Acid (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 2M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq).[9]

  • Dissolve the components in dichloromethane (approx. 0.5-1.0 M concentration relative to the piperidone).

  • Cool the mixture in an ice bath to 0 °C.[9]

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 10-15 minutes. The portion-wise addition helps control any exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.[9] Monitor progress by TLC or LC-MS.

  • Upon completion, carefully dilute the reaction mixture with a 2M aqueous NaOH solution and stir for 1 hour to quench any remaining STAB and neutralize the acetic acid.[9]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with dichloromethane.[9]

  • Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then saturated brine.[9]

  • Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.[9]

Section 5: Data Summary

The choice of reducing agent is the most critical parameter in optimizing this reaction. The table below summarizes the key characteristics of common reagents.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Selectivity Excellent for iminium ions over ketones.[2][5]Good for iminium ions at controlled pH.[4][16]Poor; reduces ketones and aldehydes readily.[4][12]
Optimal pH Mildly acidic conditions are tolerated; no strict pH control needed.[5]Requires careful pH control (typically pH 6-7).[13][16]Neutral to basic.
Common Solvents DCM, DCE, THF.[10][12]Methanol, Ethanol.[12]Methanol, Ethanol.[12]
Pros Safe, highly selective, effective for one-pot reactions, commercially available.[13]Selective under proper conditions.[2]Inexpensive, powerful reducing agent.
Cons More expensive than NaBH₄, water-sensitive.[12]Highly toxic; can release HCN gas.[2][13] Requires strict pH monitoring.Non-selective for one-pot reductive aminations; often requires a two-step process.[4][14]
References
  • Wikipedia. Reductive amination. [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddit r/chemistry. (2017). Challenging reductive amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Ma, G., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Medley, J. W., & Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]

  • Pearson. Reductive Amination Practice Problems. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Gatos, M., et al. (2006). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Rapid Communications in Mass Spectrometry. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Precision: Leveraging Sodium Cyanoborohydride for Selective Reductions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • ResearchGate. Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Kinstle, T., et al. (2022). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Bioconjugate Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Neelarapu, R., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters. [Link]

  • Gfesser, G. A., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

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Technical Support Center: Troubleshooting Boc Deprotection of 4-Anilinopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc)-protected 4-anilinopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. The following information is curated from extensive laboratory experience and established chemical literature to provide you with reliable and actionable troubleshooting advice.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the Boc deprotection of 4-anilinopiperidine derivatives.

Q1: My Boc deprotection is incomplete. What are the likely causes?

A1: Incomplete deprotection is a frequent issue. The primary causes often revolve around:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions. If the acid is too weak or used in insufficient quantity, the reaction may not proceed to completion. The stability of the carbocation intermediate formed during deprotection plays a significant role, and factors that destabilize it can slow down the reaction.

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates, particularly those with steric hindrance around the nitrogen atom, may require longer reaction times or gentle heating to achieve full conversion.[1]

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents can participate in the reaction mechanism, while aprotic solvents primarily serve to dissolve the reactants. The polarity of the solvent can also affect the stability of the charged intermediates.

  • Water Content: The presence of water can hydrolyze the acidic reagent, reducing its effective concentration and potentially leading to unwanted side reactions.[1] For some substrates, however, aqueous acid solutions can be effective.[2]

Q2: I'm observing significant side product formation. What are they and how can I avoid them?

A2: A major side reaction during Boc deprotection is the alkylation of the electron-rich aniline ring by the tert-butyl cation generated in situ.[3] This leads to the formation of tert-butylated aniline derivatives, which can be difficult to separate from the desired product.

To mitigate this:

  • Use a Scavenger: The addition of a cation scavenger, such as anisole, thioanisole, or triethylsilane, can effectively trap the tert-butyl cation before it reacts with your product.[2]

  • Optimize Reaction Conditions: Lowering the reaction temperature can often reduce the rate of the alkylation side reaction more than the desired deprotection.

  • Choose a Milder Deprotection Method: If side reactions persist, consider alternative, milder deprotection protocols that do not generate a highly reactive carbocation.

Q3: How do I effectively monitor the progress of my deprotection reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[4]

  • TLC Analysis: Spot the reaction mixture alongside the starting material on a silica gel plate. The deprotected product, being a free amine, will be significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin is an excellent way to visualize the appearance of the primary or secondary amine product.

  • LC-MS Analysis: For a more quantitative assessment, liquid chromatography-mass spectrometry (LC-MS) can be employed. This technique allows you to monitor the disappearance of the starting material and the appearance of the product, as well as identify any side products by their mass-to-charge ratio.

Q4: What is the best workup procedure after a successful deprotection?

A4: The workup procedure aims to neutralize the excess acid and isolate the deprotected amine.

  • Neutralization: Carefully quench the reaction mixture by adding it to a cooled, stirred solution of a base, such as saturated aqueous sodium bicarbonate or sodium carbonate. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate, to isolate the free amine product.[4]

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water, and then dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product, which can then be purified.

II. In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting specific issues you may encounter.

Problem 1: The reaction is sluggish or stalls completely.
Potential Cause Explanation Suggested Solution
Steric Hindrance Bulky substituents near the 4-anilinopiperidine nitrogen can hinder the approach of the acid.Increase the reaction temperature (e.g., to 40-50 °C) or switch to a stronger acid system (e.g., neat TFA).[1]
Poor Substrate Solubility If the starting material is not fully dissolved, the reaction will be slow and inefficient.Choose a solvent in which the substrate is more soluble. A co-solvent system may be necessary.
Deactivated Aniline Ring Electron-withdrawing groups on the aniline ring can decrease its basicity, making protonation more difficult.Use a stronger acid or a Lewis acid catalyst to facilitate Boc group cleavage.
Reagent Degradation Old or improperly stored acidic reagents (e.g., TFA that has absorbed water) will be less effective.Use a fresh bottle of the acidic reagent. For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere.
Problem 2: The isolated product is impure, with significant byproducts.
Potential Cause Explanation Suggested Solution
tert-Butylation of Aniline Ring The electrophilic tert-butyl cation can attack the electron-rich aniline ring.[3]Add a cation scavenger like anisole or triethylsilane (1-2 equivalents) to the reaction mixture.
Degradation of the Product 4-Anilinopiperidine derivatives can be sensitive to prolonged exposure to strong acids.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Consider using a milder deprotection method.
Formation of Piperidine Ring-Opened Products Under harsh acidic conditions and elevated temperatures, the piperidine ring may be susceptible to cleavage.Avoid excessive heating and use the mildest acidic conditions that are effective for deprotection.
Problem 3: Difficulty in isolating the product during workup.
Potential Cause Explanation Suggested Solution
Product is Water-Soluble as a Salt The protonated amine salt formed after deprotection can have significant water solubility, leading to poor extraction into organic solvents.Ensure the aqueous layer is made sufficiently basic (pH > 10) during the workup to convert the amine salt to the free base, which is more soluble in organic solvents.
Emulsion Formation The presence of both organic and aqueous phases with a basic product can sometimes lead to the formation of stable emulsions.Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

III. Experimental Protocols

Standard Boc Deprotection Protocol using Trifluoroacetic Acid (TFA)

This protocol is a general starting point and may require optimization for your specific substrate.

  • Dissolution: Dissolve the Boc-protected 4-anilinopiperidine derivative in dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial reaction).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.

Alternative Mild Deprotection using HCl in Dioxane

For acid-sensitive substrates, this method can be a gentler alternative.[1]

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add a 4M solution of HCl in dioxane (5-10 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.

  • Workup: Follow the same neutralization, extraction, and purification procedure as described for the TFA method.

IV. Visual Guides

Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc-Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc-Amine->Protonated_Boc + H+ Boc-Amine->Protonated_Boc Proton H+ tert-Butyl_Cation tert-Butyl Cation Protonated_Boc->tert-Butyl_Cation Protonated_Boc->tert-Butyl_Cation Loss of Carbamic Acid Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine Carbamic_Acid->Deprotected_Amine Spontaneous CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_incomplete Incomplete Reaction Solutions cluster_side_products Side Product Solutions cluster_workup Workup Solutions Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Side_Products Side Products Start->Side_Products Workup_Problem Workup Issues Start->Workup_Problem Increase_Acid Increase Acid Conc./Equiv. Incomplete->Increase_Acid Increase_Temp Increase Temperature Incomplete->Increase_Temp Change_Solvent Change Solvent Incomplete->Change_Solvent Fresh_Reagents Use Fresh Reagents Incomplete->Fresh_Reagents Add_Scavenger Add Scavenger Side_Products->Add_Scavenger Lower_Temp Lower Temperature Side_Products->Lower_Temp Milder_Acid Use Milder Acid Side_Products->Milder_Acid Adjust_pH Ensure pH > 10 Workup_Problem->Adjust_pH Add_Brine Add Brine to Break Emulsion Workup_Problem->Add_Brine

Caption: Decision tree for troubleshooting Boc deprotection.

V. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • El Hazzat, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. American Journal of Chemistry, 2(3), 53-56.

  • Krasniqi, E., et al. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 24(10), 2048-2055.

  • Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • El Hazzat, M., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(2), 1135-1137.

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Technical Support Center: A Guide to Improving Yield in the Synthesis of 1-Boc-4-(2-hydroxyphenylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for optimizing the synthesis of 1-Boc-4-(2-hydroxyphenylamino)piperidine. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the yield of this crucial chemical intermediate. The insights provided herein are a synthesis of established chemical principles and practical, field-tested experience.

The creation of this compound is a nuanced process, frequently accomplished through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] Achieving a high yield can be challenging due to factors such as catalyst efficiency, potential side reactions, and complexities in product isolation. This guide offers a structured, question-and-answer format to systematically address and resolve these common hurdles.

Part 1: Troubleshooting Guide for Low Yields

Low yield is the most prevalent issue in this synthesis. This section provides a logical framework for diagnosing and rectifying the root causes.

Question 1: How do I confirm if my reaction has reached completion?

Answer: A primary reason for low yields is an incomplete reaction. Monitoring the reaction's progress is essential.

  • Recommended Method: Thin-Layer Chromatography (TLC) is a quick and effective way to track the reaction. By spotting the reaction mixture alongside the starting materials (1-Boc-4-aminopiperidine and 2-halophenol), you can visually confirm the consumption of reactants and the formation of the new product.

  • For Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) offer more precise measurements of reactant consumption and product formation.

If an incomplete reaction is identified, the following workflow can help pinpoint the cause:

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 2: An incomplete reaction is observed. Could the catalyst system be the problem?

Answer: Yes, the catalyst and ligand are critical components, particularly in Buchwald-Hartwig aminations.[1][2]

  • Catalyst Inactivity: Palladium catalysts are often sensitive to air and moisture, which can lead to the formation of inactive palladium black. To prevent this, always use anhydrous solvents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction. For the N-arylation of primary amines like 1-Boc-4-aminopiperidine, bulky, electron-rich phosphine ligands are generally preferred. If your yield is low, consider screening different ligands to find the optimal one for your specific substrates.[3]

  • Catalyst Loading: While increasing the catalyst amount can speed up the reaction, it may also promote side reactions and complicate the purification process. A typical loading is between 0.5 and 5 mol%.

Question 3: If the catalyst is active but the reaction stalls, what other parameters should be examined?

Answer: Several other factors can significantly influence the reaction's success.

  • Base Selection: The base plays a crucial role in the catalytic cycle. The choice of base can have a substantial impact on the reaction's success. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can affect both the reaction rate and the formation of byproducts.[4]

  • Solvent: The solvent must be anhydrous and able to dissolve the reactants. Toluene, dioxane, and THF are common choices for this type of reaction.

  • Temperature and Time: These parameters are linked. A temperature that is too low or a reaction time that is too short will result in an incomplete reaction. Conversely, excessive heat or time can cause the product to degrade. A starting temperature of 80-110 °C is generally recommended, with careful monitoring.

Table 1: Key Reaction Parameters and Their Effect on Yield

ParameterCommon ChoicesPotential Issue with Low YieldRecommended Action
Catalyst Pd(OAc)₂, Pd₂(dba)₃Inactive catalyst leads to poor conversion.Use fresh catalyst and handle under an inert atmosphere.
Ligand XPhos, SPhos, RuPhosSuboptimal ligand results in poor catalytic activity.Screen various bulky, electron-rich phosphine ligands.
Base NaOtBu, KOtBu, Cs₂CO₃Incorrect base strength or solubility can halt the reaction.Test different bases; consider a milder option like Cs₂CO₃.
Solvent Toluene, Dioxane, THFPoor reactant solubility or the presence of water.Ensure the solvent is anhydrous; try an alternative aprotic solvent.
Temperature 80-110 °CToo low leads to incomplete reaction; too high can cause degradation.Optimize the temperature in 10 °C increments.
Question 4: My conversion is high, but the isolated yield is poor. What could be happening during workup and purification?

Answer: Significant product loss can occur during the isolation and purification phases.

  • Aqueous Workup: The product has both a basic piperidine nitrogen and an acidic phenol, making it amphoteric. This can cause solubility issues during extraction. Careful pH control is necessary. Acidic washes can protonate the piperidine, increasing water solubility, while basic washes can deprotonate the phenol, also increasing its solubility in water. It is often best to perform extractions at a neutral to slightly basic pH.

  • Column Chromatography: The product's amine and phenol groups can interact with the acidic silica gel, leading to tailing and potential degradation during column chromatography.[5] To address this, you can pre-treat the silica gel with a base like triethylamine or add a small amount of triethylamine to the eluent.[6]

Part 2: Frequently Asked Questions (FAQs)

Question 5: What is the most common way to synthesize this compound?

Answer: The most widely used method is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction involves reacting 1-Boc-4-aminopiperidine with a 2-halophenol in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Reactants cluster_reagents Reagents A 1-Boc-4-aminopiperidine C Palladium Catalyst A->C B 2-Halophenol B->C D Phosphine Ligand C->D E Base D->E F Product E->F Buchwald-Hartwig Amination

Sources

Technical Support Center: Preventing Byproduct Formation in Coupling Reactions with 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for chemists and drug development professionals working with 4-aminopiperidine scaffolds. This guide is designed to provide expert insights and practical solutions to common challenges encountered during coupling reactions. Given its unique structure, featuring two distinct nucleophilic nitrogen atoms, 4-aminopiperidine presents specific challenges in achieving selective and high-yielding transformations. This document provides in-depth, troubleshooting-focused guidance to help you navigate these complexities and minimize byproduct formation in your experiments.

The Core Challenge: Dual Nucleophilicity

The primary difficulty in derivatizing 4-aminopiperidine arises from its two reactive sites: the endocyclic secondary amine (N1) and the exocyclic primary amine (N4). Both are nucleophilic and can participate in coupling reactions, leading to a potential mixture of products, including mono-substituted isomers and di-substituted byproducts.

G cluster_0 4-Aminopiperidine cluster_1 Reactive Sites mol N1 N1 (Endocyclic) Secondary Amine More Sterically Hindered mol:e->N1:w N4 N4 (Exocyclic) Primary Amine More Nucleophilic & Accessible mol:e->N4:w

Caption: The two nucleophilic centers of 4-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of products in my coupling reaction. What is the most likely cause?

The formation of multiple products, particularly a di-substituted byproduct, is the most common issue. This occurs because both the N1 ring nitrogen and the N4 primary amine can react with your coupling partner (e.g., an acyl chloride, aryl halide). The primary amine at the N4 position is generally more nucleophilic and less sterically hindered than the N1 secondary amine, but selectivity is often poor without a proper strategy.

Q2: What is the most effective general strategy to ensure selective coupling at a single nitrogen?

The most robust and widely accepted strategy is to employ an orthogonal protecting group strategy.[1] By temporarily masking one of the two amine functionalities, you can direct the coupling reaction to the desired, unprotected site. The most common approach is to protect the more nucleophilic primary amine at the N4 position, allowing for selective functionalization of the N1 ring nitrogen.[2][3]

Q3: Which protecting group should I use for the 4-amino (N4) position?

The tert-butyloxycarbonyl (Boc) group is the most frequently used protecting group for the N4 position.[2][3] It offers an excellent balance of stability and ease of removal.

  • Introduction: It can be easily introduced using Boc-anhydride ((Boc)₂O).

  • Stability: It is stable to the basic conditions often employed in C-N cross-coupling reactions (like Buchwald-Hartwig or Ullmann) and standard amide coupling conditions.[1]

  • Cleavage: It is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which typically do not affect the newly formed amide or C-N bond at the N1 position.[4]

Troubleshooting Guide: By Reaction Type

This section provides detailed troubleshooting for specific byproduct formation based on the type of coupling reaction being performed.

Section 1: Amide Coupling (N-Acylation)

Amide bond formation is fundamental, but with 4-aminopiperidine, several byproducts can arise.

Issue 1: Formation of Di-acylated Byproduct
  • Symptom: Mass spectrometry and NMR analysis show the addition of two acyl groups to your 4-aminopiperidine starting material.

  • Root Cause: Both N1 and N4 amines are reacting with the activated carboxylic acid or acyl halide.

  • Primary Solution: N4-Protection. As outlined in the FAQs, protecting the N4 amine with a Boc group is the most effective preventative measure. This ensures that acylation can only occur at the N1 position. See Protocol 1 for a detailed experimental procedure.

Issue 2: Guanidinium Byproduct Formation
  • Symptom: A significant byproduct is observed, often with a mass corresponding to the amine plus the backbone of the coupling reagent (e.g., from HATU, HBTU).

  • Root Cause: This occurs with uronium/aminium-based coupling reagents. If the 4-aminopiperidine derivative is present during the initial activation of the carboxylic acid, it can react directly with the coupling reagent itself to form a stable guanidinium byproduct, consuming your amine in the process.

  • Solution: Order of Addition. To prevent this, the carboxylic acid must be "pre-activated" with the coupling reagent before the amine is introduced.

    • Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in your solvent (e.g., DMF).

    • Stir this mixture for 5-10 minutes to allow for the formation of the active ester intermediate.

    • Add the N4-protected 4-aminopiperidine derivative to the pre-activated mixture.

G start Start Amide Coupling check_byproduct Byproduct Observed? start->check_byproduct is_diacylated Di-acylated Product? check_byproduct->is_diacylated Yes end_ok Reaction Successful check_byproduct->end_ok No is_guanidinium Guanidinium Byproduct? is_diacylated->is_guanidinium No protect_n4 Protect N4 Amine (e.g., with Boc) is_diacylated->protect_n4 Yes preactivate Pre-activate Acid Before Adding Amine is_guanidinium->preactivate Yes end_other Consult Further (e.g., Racemization) is_guanidinium->end_other No protect_n4->start Re-run Reaction preactivate->start Re-run Reaction G start Start C-N Coupling check_yield Low Yield / Byproducts? start->check_yield is_diarylated Di-arylated Product? check_yield->is_diarylated Yes end_ok Reaction Successful check_yield->end_ok No is_hydrodehal Hydrodehalogenation? is_diarylated->is_hydrodehal No protect_n4 Protect N4 Amine (e.g., with Boc) is_diarylated->protect_n4 Yes use_anhydrous Ensure Anhydrous & Degassed Conditions is_hydrodehal->use_anhydrous Yes is_hydrodehal->end_ok No control_stoich Use 1.05-1.2 eq. of Aryl Halide protect_n4->control_stoich control_stoich->start Re-run Reaction optimize_ligand Screen Ligands (e.g., RuPhos, XPhos) use_anhydrous->optimize_ligand optimize_ligand->start Re-run Reaction

Caption: Decision tree for optimizing C-N cross-coupling reactions.

Data Summary: Buchwald-Hartwig vs. Ullmann N-Arylation
ParameterBuchwald-Hartwig (Palladium-catalyzed)Ullmann Condensation (Copper-catalyzed)
Catalyst Loading Lower (typically 1-5 mol %) [5]Higher (typically 5-20 mol %)
Aryl Halide Scope Broad: Ar-I, Ar-Br, Ar-Cl, Ar-OTf [6]More limited: Primarily Ar-I, Ar-Br [2]
Reaction Temp. Milder (often 80-110 °C) [7]Harsher (often >120 °C)
Ligands Crucial; bulky biarylphosphines are common. [7]Diamines or amino acids (e.g., L-proline) are common.
General Yield Often higher (70-95%) [2]Often moderate to good (60-85%) [2]
Section 3: Suzuki Coupling Side Reactions

While 4-aminopiperidine is not typically a direct partner in Suzuki coupling, it is a common scaffold in molecules that are. When a 4-aminopiperidine-substituted aryl halide or boronic acid is used, you may encounter these issues.

Issue: Homocoupling of the Boronic Acid Partner
  • Symptom: A symmetrical biaryl byproduct is formed from two molecules of your boronic acid reagent, reducing the yield of your desired cross-coupled product.

  • Root Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(0) to Pd(II) oxidation pathway that leads to homocoupling. [8][9]It can also occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species by the desired cross-coupling pathway. [8]* Solutions:

    • Thorough Degassing: Before adding the palladium catalyst, rigorously degas the reaction mixture by bubbling an inert gas (N₂ or Ar) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently upon exposure to the base, minimizing side reactions that can occur during in-situ reduction of sources like Pd(OAc)₂. [8] 3. Control Stoichiometry: Ensure the boronic acid is not in large excess, as this can favor homocoupling. An excess of 1.1-1.5 equivalents is typical.

Key Experimental Protocols

Protocol 1: Selective N4-Boc Protection of 4-Aminopiperidine

This protocol details the standard procedure for protecting the exocyclic primary amine, creating the key intermediate for selective N1-functionalization. [3]

  • Setup: To a round-bottom flask, add 4-aminopiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.1 eq), to the solution.

  • Boc-Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in a small amount of the same solvent and add it dropwise to the cooled amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, 1-Boc-4-aminopiperidine, can often be used without further purification or can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of N4-Protected 4-Aminopiperidine

This protocol provides a starting point for the Pd-catalyzed arylation of the piperidine ring nitrogen.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 eq), 1-Boc-4-aminopiperidine (1.2 eq), a palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol %), the corresponding ligand (e.g., RuPhos, 4 mol %), and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References
  • Vertex AI Search, based on 10.

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Anonymous. Amino Acid Derivatives for Peptide Synthesis. [https://vertexaisearch.cloud.google.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • White Rose Research Online. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with (R)-3-(Boc-amino)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide bond formation with (R)-3-(Boc-amino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this valuable synthetic building block. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established chemical principles and field-proven insights.

(R)-3-(Boc-amino)pyrrolidine is a cornerstone in medicinal chemistry, frequently incorporated into molecules targeting a wide range of diseases.[1][2] However, as a secondary amine, its nucleophilicity and steric profile can present challenges in standard amide coupling reactions, leading to issues such as low yields, slow reaction rates, and the formation of undesirable side products. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the coupling of (R)-3-(Boc-amino)pyrrolidine, providing the foundational knowledge needed to design robust and efficient synthetic strategies.

Q1: What makes coupling reactions with (R)-3-(Boc-amino)pyrrolidine potentially challenging?

A1: The primary challenges stem from two main factors:

  • Secondary Amine Reactivity: (R)-3-(Boc-amino)pyrrolidine is a secondary amine. While generally nucleophilic, it is less reactive than a primary amine due to increased steric hindrance around the nitrogen atom. This can lead to slower reaction kinetics compared to simpler amines.

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the cyclic structure of the pyrrolidine ring, can sterically shield the amine's lone pair of electrons.[3] This hindrance becomes particularly problematic when the coupling partner (the carboxylic acid) is also sterically demanding.

These factors necessitate the use of highly efficient coupling reagents and carefully optimized conditions to achieve satisfactory yields.

Q2: What are the main classes of coupling reagents, and how do they activate the carboxylic acid?

A2: Coupling reagents are essential for converting the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. They are broadly categorized into three main classes:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]

  • Uronium/Aminium Salts: This class includes reagents like HATU, HBTU, and HCTU. They are considered highly efficient, especially for hindered couplings.[6][7] For instance, HATU reacts with the carboxylic acid in the presence of a base to form a less reactive but more selective OAt-active ester, which minimizes side reactions like racemization.[6][7]

  • Phosphonium Salts: Reagents such as PyBOP and PyBrOP fall into this category. Similar to uronium salts, they generate active esters in situ that readily react with amines. PyBrOP is known for its high reactivity.[6]

Below is a generalized workflow for carboxylic acid activation and subsequent amidation.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH Intermediate Activated Intermediate (e.g., O-acylisourea, OAt-ester) Acid->Intermediate Activation Reagent Coupling Reagent + Base Reagent->Intermediate Product Desired Amide Intermediate->Product Amine (R)-3-(Boc-amino)pyrrolidine Amine->Product Coupling

Caption: General workflow for amide bond formation.

Q3: How do I select the appropriate coupling reagent for my specific reaction?

A3: The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine. A decision-making process can guide your selection.

G start Start: Couple Carboxylic Acid with (R)-3-(Boc-amino)pyrrolidine sterics Is either coupling partner sterically hindered? start->sterics racemization Is the carboxylic acid prone to racemization? sterics->racemization No hatu Use HATU or COMU (High efficiency, low racemization) sterics->hatu Yes edc Use EDC + Oxyma or HOBt (Cost-effective, water-soluble byproduct) racemization->edc No depbt Consider DEPBT (Remarkable resistance to racemization) racemization->depbt Yes acyl_fluoride Consider Acyl Fluoride formation (For extremely difficult couplings) hatu->acyl_fluoride If yield is still low

Caption: Decision tree for selecting a coupling reagent.

Q4: What is the role of the base, and how do I choose the correct one?

A4: A non-nucleophilic organic base is crucial in amide coupling reactions for two primary reasons:

  • Carboxylic Acid Deprotonation: It facilitates the deprotonation of the carboxylic acid, making it a more effective nucleophile to attack the coupling reagent.

  • Neutralization: It neutralizes the acidic byproducts formed during the reaction (e.g., hexafluorophosphate or tetrafluoroborate salts), preventing the protonation and deactivation of the amine nucleophile.

Commonly used bases are tertiary amines. The choice of base can influence reaction rates and side reactions.

BaseCommon Use CaseKey Considerations
DIPEA (Hünig's base)General purpose, widely used with uronium/phosphonium reagents.Its bulkiness makes it non-nucleophilic. Can sometimes be difficult to remove during workup.
Triethylamine (Et₃N) General purpose, often used with acyl chlorides and carbodiimides.More nucleophilic than DIPEA; can potentially lead to side reactions. More volatile and easier to remove.
2,6-Lutidine Used when a milder, less nucleophilic base is required.Less basic than DIPEA or Et₃N. Can be beneficial in sensitive or epimerization-prone reactions.[8]
Q5: Which solvents are recommended for these coupling reactions?

A5: The solvent must be able to dissolve all reactants and should not participate in the reaction. Polar aprotic solvents are typically the best choice.

SolventRecommended ForNotes
DMF (N,N-Dimethylformamide)The most common and versatile solvent for amide couplings.High boiling point. Can be difficult to remove.
DCM (Dichloromethane)Good for reactions at or below room temperature.Lower boiling point, easy to remove. Less effective at dissolving some polar starting materials.
THF (Tetrahydrofuran)General purpose ethereal solvent.Can be a good alternative to DCM. Must be anhydrous.
2-MeTHF (2-Methyltetrahydrofuran)"Green" alternative to DCM and THF.Derived from renewable resources, considered more environmentally friendly.[8][9]
EtOAc (Ethyl Acetate)"Green" alternative to DMF/DCM, especially with COMU.COMU and its byproducts show good solubility, making it a viable green option.[8]

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to help you quickly diagnose and resolve specific experimental problems.

Problem: Low or No Product Yield

Q: My reaction has stalled, or my final yield is disappointingly low. What are the most probable causes and how can I fix them?

A: This is a common issue that can usually be resolved by systematically evaluating the reaction parameters.

  • Cause 1: Inadequate Coupling Reagent. For sterically hindered systems, standard carbodiimides like EDC may be insufficient.

    • Solution: Switch to a more powerful uronium salt like HATU . HATU is renowned for its ability to couple sterically demanding substrates with high efficiency and reduced racemization.[6][7] COMU is another excellent, modern alternative with a better safety profile than HOBt/HOAt-based reagents.[8][10]

  • Cause 2: Incorrect Stoichiometry. The ratio of reagents is critical for driving the reaction to completion.

    • Solution: Ensure the stoichiometry is optimized. See the recommended conditions below. It is common to use a slight excess of the carboxylic acid and coupling reagent relative to the amine.

ReagentRecommended Equivalents (relative to limiting reagent)
Carboxylic Acid1.0 - 1.2
(R)-3-(Boc-amino)pyrrolidine1.0
Coupling Reagent (e.g., HATU)1.1 - 1.3
Base (e.g., DIPEA)2.0 - 3.0
  • Cause 3: Sub-optimal Temperature. Most coupling reactions are run at room temperature, but some systems may require adjustment.

    • Solution: For sluggish reactions, gentle heating to 40-50 °C can sometimes improve the rate. Conversely, for reactions prone to side products (like racemization with carbodiimides), cooling the reaction to 0 °C is often recommended.[10]

  • Cause 4: Reagent Degradation. Coupling reagents and anhydrous solvents can degrade if not stored properly.

    • Solution: Use freshly opened bottles of coupling reagents and anhydrous solvents. Ensure solvents are truly anhydrous, as water can hydrolyze the activated intermediate.

Problem: Significant Side Product Formation

Q: I'm observing major impurities alongside my desired product. What are these side reactions, and how can they be minimized?

A: Side reactions are often mechanism-based and can be suppressed by adjusting the protocol.

  • Side Reaction 1: Racemization. If your carboxylic acid has a chiral center alpha to the carbonyl, it can epimerize under the reaction conditions.

    • Mechanism: The activated ester can be deprotonated by the base, forming a ketene intermediate which is achiral.

    • Solution:

      • Use a coupling reagent with a built-in additive that suppresses racemization, such as HATU (contains HOAt) or COMU (contains Oxyma).[10]

      • If using a carbodiimide like EDC, always include an additive like HOBt or, preferably, OxymaPure® .[6]

      • Use a sterically hindered, milder base like 2,6-lutidine instead of DIPEA.

  • Side Reaction 2: N-acylurea Formation (with Carbodiimides). The reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[4][10]

    • Mechanism: This is an intramolecular acyl transfer.

    • Solution: This side reaction is kinetically slower than the reaction with an amine. Adding an additive like HOBt or Oxyma traps the O-acylisourea as an active ester intermediate, which is not prone to this rearrangement.[4]

G O_acyl O-Acylisourea (Reactive Intermediate) Product Desired Amide O_acyl->Product Productive Pathway (Nucleophilic Attack) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Side Reaction (Intramolecular Rearrangement) Amine Amine (R-NH2) Amine->Product

Caption: Competing pathways for the O-acylisourea intermediate.

  • Side Reaction 3: Guanidinylation of the Amine (with Uronium Reagents). If HATU or HBTU is pre-mixed with the amine before the carboxylic acid is fully activated, the reagent can react directly with the amine to form a guanidinium byproduct, capping it permanently.[7]

    • Solution: Strictly adhere to the correct order of addition. Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the (R)-3-(Boc-amino)pyrrolidine.

Problem: Difficult Purification

Q: The workup is messy, and my product is hard to separate from the byproducts via chromatography. What can I do?

A: A strategic choice of reagents can greatly simplify purification.

  • Issue: Dicyclohexylurea (DCU) from DCC. DCU is notoriously insoluble in most organic solvents and requires filtration, which can trap some of the product.[6]

    • Solution: Switch to EDC . The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash.[6]

  • Issue: HOBt/HOAt Byproducts. These can sometimes co-elute with the desired product.

    • Solution: Use COMU . The Oxyma-based byproducts are highly water-soluble and are typically removed completely during an aqueous workup.[8]

  • Issue: Excess Base (DIPEA).

    • Solution: Perform an acidic wash (e.g., with dilute HCl or NH₄Cl solution) during the workup to protonate the excess tertiary amine and extract it into the aqueous layer. Be cautious if your product is acid-labile.

Detailed Experimental Protocols

Protocol 1: General Coupling using HATU (Recommended for Hindered Systems)

This protocol is optimized for challenging couplings where high efficiency and minimal side reactions are paramount.

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq.) in anhydrous DMF (or an appropriate solvent from the table above) to a concentration of approximately 0.1-0.2 M.

  • Activation: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Pre-activation Step (Crucial): Stir the mixture at room temperature for 5-10 minutes. The solution may change color. This step is critical to ensure the carboxylic acid is fully activated before the amine is introduced, preventing guanidinylation.[7]

  • Amine Addition: Add a solution of (R)-3-(Boc-amino)pyrrolidine (1.0 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable extraction solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material - Amine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your (R)-3-(Boc-amino)pyrrolidine starting material.

    • In the "Rxn" lane, carefully take a small aliquot from your reaction mixture with a capillary tube and spot it.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a chamber containing a suitable mobile phase (e.g., 10% Methanol in DCM). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (if applicable) and then by staining (e.g., with ninhydrin for the free amine or potassium permanganate for general visualization).

  • Interpret: The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared and a new, distinct product spot has appeared. The "Co" spot helps confirm if any remaining spot in the "Rxn" lane is indeed starting material.

References
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 50-55. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 258-262. [Link]

  • Nolan, S. P., & Poater, A. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 449-457. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Warner, B. P., & El-Faham, A. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Chemistry—A European Journal, 27(45), 11571-11585. [Link]

  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

Sources

Addressing solubility issues of 1-Boc-4-(2-hydroxyphenylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Boc-4-(2-hydroxyphenylamino)piperidine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental use of this compound. Here, we address the most common solubility issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in the physicochemical properties of the molecule.

Part 1: Understanding the Molecule

Before troubleshooting, it's critical to understand the structural features of this compound that govern its solubility. The molecule is amphoteric and possesses significant non-polar character, a combination that presents unique challenges.

  • Non-Polar Moieties : The tert-butoxycarbonyl (Boc) protecting group and the phenyl ring are bulky and hydrophobic. The Boc group, in particular, significantly increases the lipophilicity and can reduce solubility in aqueous media.[1][2]

  • Polar/Ionizable Groups : The secondary amine (anilinic nitrogen) is weakly basic, while the phenolic hydroxyl group is weakly acidic.[3] This makes the molecule's net charge—and therefore its aqueous solubility—highly dependent on pH.[4][5]

  • Hydrogen Bonding : The amine and hydroxyl groups can act as both hydrogen bond donors and acceptors, which plays a role in its interaction with various solvents.[3]

Core Physicochemical Properties
PropertyValue / DescriptionSource
Molecular Formula C₁₆H₂₄N₂O₃[6][7]
Molecular Weight 292.37 g/mol [6][7]
Appearance Typically an off-white to white solid.[8]
General Solubility Good solubility in polar organic solvents like DMSO, DMF, and alcohols; poor intrinsic solubility in neutral aqueous solutions.[9][10][11]

Part 2: Frequently Asked Questions (FAQs)

Here are quick answers to the most common initial queries.

Q1: Why won't this compound dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: The compound has low intrinsic aqueous solubility at neutral pH. Its uncharged state predominates around its isoelectric point, minimizing interactions with water. The large, non-polar Boc and phenyl groups make the molecule inherently hydrophobic, requiring specific conditions like pH adjustment or the use of co-solvents to achieve significant aqueous concentrations.[12][13]

Q2: What are the best starting organic solvents for making a stock solution?

A2: For high-concentration stock solutions, polar aprotic solvents are generally the most effective. The following table provides a list of recommended starting solvents. Always use the minimum necessary volume of organic solvent, especially if it will be diluted into an aqueous medium for a biological assay, to avoid solvent-induced artifacts.

SolventExpected SolubilityNotes
DMSO (Dimethyl Sulfoxide)High (>25 mg/mL)Standard for initial solubilization for biological assays. Can be toxic to some cell lines at higher concentrations.
DMF (Dimethylformamide)High (>15 mg/mL)Similar to DMSO but can be more toxic.
Ethanol / Methanol Moderate to HighGood choice for many applications; generally less toxic than DMSO/DMF.
Dichloromethane (DCM) HighExcellent for synthetic chemistry workups, but not suitable for aqueous biological assays.

This data is illustrative, based on typical behavior for similar compounds and publicly available data for analogues.[10][11] It is essential to determine solubility experimentally for your specific lot and experimental conditions.

Q3: Is the compound stable in solution?

A3: The primary point of instability is the Boc protecting group, which is labile under strongly acidic conditions (e.g., pH < 3).[14][15][16] Exposure to strong acids like trifluoroacetic acid (TFA) or concentrated HCl will readily cleave the Boc group.[15][16] The molecule is generally stable under neutral and basic conditions for typical experimental durations. However, long-term storage in any solution is not recommended without performing a stability study. Always store stock solutions at -20°C or -80°C and use them within a short period.

Part 3: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven solutions to more complex solubility problems.

Troubleshooting Issue #1: Compound Crashes Out of Solution Upon Dilution

Scenario: “I successfully dissolved my compound in DMSO to make a 50 mM stock. But when I dilute it 1:1000 into my aqueous cell culture medium (pH 7.4), I see immediate precipitation.”

Root Cause Analysis: This is a classic case of exceeding the thermodynamic solubility limit in the final aqueous system. The initial DMSO stock keeps the compound solubilized, but upon high dilution, the solvent environment becomes predominantly aqueous. At pH 7.4, the compound is near its region of lowest aqueous solubility, causing it to precipitate.

Solution Pathway: The solution is to either modify the final aqueous environment to make it more favorable for the compound or to fundamentally increase the compound's apparent solubility. The two primary strategies are pH adjustment and the use of co-solvents.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed Upon Aqueous Dilution check_sol Is the final concentration above the known aqueous solubility limit? start->check_sol  Yes decision Primary Strategy? check_sol->decision ph_adjust Strategy 1: pH Adjustment decision->ph_adjust  Assay tolerates pH change cosolvent Strategy 2: Co-solvent System decision->cosolvent  pH must be fixed ph_protocol Perform pH-Solubility Screening Protocol ph_adjust->ph_protocol cosolvent_protocol Perform Co-solvent Screening Protocol cosolvent->cosolvent_protocol result Optimized Formulation Achieved ph_protocol->result cosolvent_protocol->result G cluster_0 Aqueous System (High Polarity) cluster_1 Co-solvent System (Reduced Polarity) a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 a12 drug_a Drug (Precipitated) w1 c1 C w2 w3 c2 C w4 c3 C w5 w6 drug_b Drug (Solubilized)

Caption: Co-solvents (C) reduce water polarity, enabling drug dissolution.

Experimental Protocol 2: Co-solvent Screening for Enhanced Solubility

Objective: To identify a co-solvent system that achieves the target concentration of this compound in the desired aqueous buffer.

Common Co-solvents for consideration:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl Acetamide (DMA)

Methodology (Kinetic Solubility Approach):

  • Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 100 mM).

  • System Preparation: In a 96-well plate or microcentrifuge tubes, prepare your desired co-solvent systems. For example, to screen 5% and 10% co-solvent levels:

    • Row A: 95 µL aqueous buffer + 5 µL co-solvent (e.g., Ethanol)

    • Row B: 90 µL aqueous buffer + 10 µL co-solvent (e.g., Ethanol)

    • Repeat for each co-solvent you wish to test.

  • Compound Addition: Add a small volume of the DMSO stock to each well/tube to reach your target final concentration (e.g., add 1 µL of 100 mM stock to 100 µL of the co-solvent system for a final concentration of ~1 mM, ensuring the final DMSO concentration is low and constant, e.g., 1%).

  • Observation & Incubation: Seal the plate/tubes, shake vigorously, and let them stand at room temperature for 2-24 hours.

  • Assessment: Visually inspect each well for precipitation. For a more quantitative result, you can use nephelometry (light scattering) or filter the samples and analyze the supernatant concentration via HPLC, as described in Protocol 1.

  • Selection: Choose the co-solvent system with the lowest percentage of organic solvent that maintains the compound's solubility at the target concentration. Always run a vehicle control in your biological assay to ensure the chosen co-solvent system does not interfere with the results.

References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Vertex AI Search. (2024). Solubility enhancement techniques.
  • Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Chemsrc. (2025). This compound | CAS#:162045-48-9. Available at: [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • BenchChem. (2025). (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability.
  • JoVE. (2024). Video: Extraction: Effects of pH. Available at: [Link]

  • HXCHEM. (n.d.). This compound/CAS:162045-48-9.
  • PubChem. (n.d.). 1-Boc-4-AP. NIH.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • BOC Sciences. (n.d.). Piperidines - Building Block.
  • Ubigene. (n.d.). Safety Data Sheet - 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • Thermo Fisher Scientific. (2025).
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • ResearchGate. (2017).
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Mahadev, A. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals.
  • Sigma-Aldrich. (2025).
  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
  • Autech. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine Product Description. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. NIH.
  • Kun, P., Urge, L., & Houghten, R. A. (1998). Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines.
  • Cayman Chemical. (2025).
  • Cole, K. P., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • Fisher Scientific. (2025).
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.

Sources

Technical Support Center: Scalable Synthesis of N-Boc-4-aminopiperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of N-Boc-4-aminopiperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these critical intermediates. N-Boc-4-aminopiperidine is a vital building block in the synthesis of a wide range of pharmacologically active compounds.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and scalable synthesis.

I. Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of N-Boc-4-aminopiperidine intermediates, with a focus on the widely used reductive amination of N-Boc-4-piperidone.

Issue 1: Low Yield or Incomplete Reductive Amination

Question: My reductive amination of N-Boc-4-piperidone with a primary/secondary amine is giving low yields or stalling. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the reductive amination of N-Boc-4-piperidone are a frequent challenge, often stemming from inefficient iminium ion formation or suboptimal reduction conditions. The electron-withdrawing nature of the Boc-carbamate can decrease the nucleophilicity of the piperidine nitrogen, and the steric hindrance of the Boc group can also play a role.[4][5]

Causality and Optimization Strategies:

  • Imine/Iminium Formation is Rate-Limiting: The initial condensation between the ketone and the amine to form an imine or iminium ion is often the slowest step, especially with weakly nucleophilic amines.[4]

    • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the amine.[6] However, excessive acid can protonate the amine, rendering it non-nucleophilic. A careful balance is crucial.

    • Water Removal: The formation of the imine/iminium ion generates water. On a larger scale, the accumulation of water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent or azeotropic removal of water with a Dean-Stark apparatus can drive the reaction forward.

  • Choice of Reducing Agent: The choice of reducing agent is critical and depends on the reactivity of the imine/iminium intermediate and the reaction conditions.

    • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, often preferred for reductive aminations as it does not readily reduce the starting ketone.[6][7] It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5][6][7]

    • Sodium Cyanoborohydride (NaBH₃CN): This is another common reducing agent, but it is toxic and requires careful handling. It is typically used in protic solvents like methanol.[7] Lewis acids such as Ti(Oi-Pr)₄ or ZnCl₂ can be added to enhance reactivity for less reactive substrates.[7][8]

    • Catalytic Hydrogenation: For some substrates, catalytic hydrogenation (e.g., H₂/Pd/C) can be a clean and effective method.[9][10] This approach avoids the use of hydride reagents and can simplify work-up.

Troubleshooting Workflow:

G start Low Yield in Reductive Amination check_imine Monitor Imine/Iminium Formation (e.g., TLC, NMR) start->check_imine optimize_imine Optimize Imine Formation check_imine->optimize_imine Incomplete change_reducing_agent Change Reducing Agent check_imine->change_reducing_agent Complete add_acid Add Catalytic Acetic Acid optimize_imine->add_acid remove_water Azeotropic Water Removal optimize_imine->remove_water success Improved Yield add_acid->success remove_water->success stab Use Sodium Triacetoxyborohydride (STAB) change_reducing_agent->stab nabh3cn Use NaBH3CN with Lewis Acid change_reducing_agent->nabh3cn hydrogenation Attempt Catalytic Hydrogenation change_reducing_agent->hydrogenation stab->success nabh3cn->success hydrogenation->success G start N-Boc-4-piperidone reductive_amination Reductive Amination (Amine, Reducing Agent) start->reductive_amination intermediate N-Boc-4-aminopiperidine Derivative reductive_amination->intermediate deprotection Boc Deprotection (e.g., HCl/Dioxane or TFA) intermediate->deprotection final_product 4-Aminopiperidine Derivative deprotection->final_product

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-Boc-4-(2-hydroxyphenylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural characterization of 1-Boc-4-(2-hydroxyphenylamino)piperidine. As a key intermediate in the synthesis of novel pharmaceutical compounds, rigorous and unambiguous structural verification is paramount. This document moves beyond a simple recitation of data, offering insights into the strategic application of these powerful analytical techniques, the rationale behind experimental choices, and a comparative look at their respective strengths and weaknesses in the context of this specific molecule.

Introduction to this compound

This compound (Molecular Formula: C₁₆H₂₄N₂O₃, Molecular Weight: 292.37 g/mol ) is a derivative of 4-anilinopiperidine, a scaffold of significant interest in medicinal chemistry. The parent compound, 1-Boc-4-anilinopiperidine (1-Boc-4-AP), is a well-known precursor in the synthesis of fentanyl and its analogues.[1] The introduction of a hydroxyl group on the phenyl ring creates a new point for potential metabolic interactions or further chemical modification, making its precise characterization critical for drug development and forensic applications.

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of the piperidine nitrogen.[2] Its presence, while synthetically useful, adds a layer of complexity to the analytical characterization, particularly in mass spectrometry, due to its inherent lability. This guide will demonstrate how NMR and MS, when used in a complementary fashion, provide a self-validating system for the complete structural elucidation of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, ¹H, ¹³C, and 2D NMR experiments collectively provide an unambiguous structural "fingerprint."

Causality in Experimental Design

The choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is a common choice, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with exchangeable protons (like -OH and -NH) as it can slow down the exchange rate and allow for their observation. The selection of a high-field spectrometer (e.g., 400 MHz or higher) is advantageous for resolving the complex, overlapping multiplets expected from the piperidine ring protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient.

  • 2D NMR (Optional but Recommended): To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

Data Interpretation: Predicted Spectral Features

The structure of this compound can be dissected into three key regions, each with characteristic NMR signals.

Region ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Boc Group ~1.40 ppm (singlet, 9H)~79.0 ppm (quaternary C), ~28.5 ppm (3 x CH₃)The nine protons of the tert-butyl group are chemically equivalent, resulting in a strong singlet. The quaternary carbon is deshielded by the adjacent oxygen.
Piperidine Ring 3.8-4.0 ppm (multiplet, 2H, axial), 2.8-3.0 ppm (multiplet, 2H, equatorial), 1.9-2.1 ppm (multiplet, 2H, axial), 1.3-1.5 ppm (multiplet, 2H, equatorial), 3.5-3.7 ppm (multiplet, 1H, C4-H)~45-50 ppm (C4), ~40-45 ppm (C2, C6), ~30-35 ppm (C3, C5)The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. Protons on carbons adjacent to the nitrogen (C2, C6) are deshielded. The methine proton at the point of substitution (C4) will appear as a distinct multiplet.[3][4]
2-Hydroxyphenylamino 6.5-7.0 ppm (multiplet, 4H, Ar-H), ~5.0-5.5 ppm (doublet, 1H, N-H), ~9.0-9.5 ppm (singlet, 1H, O-H)~145 ppm (C-OH), ~135 ppm (C-NH), ~114-122 ppm (4 x Ar-CH)The aromatic protons will exhibit a complex splitting pattern due to their substitution. The chemical shifts of the NH and OH protons can vary significantly with concentration, temperature, and solvent.

Note: Chemical shifts (δ) are in ppm relative to TMS. These are estimated values based on typical ranges for these functional groups.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis Prep Dissolve Sample in DMSO-d6 Acq_1H 1H NMR Prep->Acq_1H Acq_13C 13C NMR Acq_1H->Acq_13C Assign_Boc Assign Boc Group Acq_1H->Assign_Boc Assign_Pip Assign Piperidine Ring Acq_1H->Assign_Pip Assign_Ar Assign Aromatic System Acq_1H->Assign_Ar Acq_2D 2D NMR (COSY, HSQC) Acq_13C->Acq_2D Acq_13C->Assign_Boc Acq_13C->Assign_Pip Acq_13C->Assign_Ar Acq_2D->Assign_Pip Acq_2D->Assign_Ar Structure Confirm Structure Assign_Boc->Structure Assign_Pip->Structure Assign_Ar->Structure

Caption: NMR analysis workflow for structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a synthesized compound and provides valuable structural clues through the analysis of fragmentation patterns.

Causality in Experimental Design

Electrospray ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion. The analysis is usually performed in positive ion mode, which will protonate the basic nitrogen atoms, yielding an [M+H]⁺ ion. Tandem MS (MS/MS) is crucial for probing the structure, as it involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 293.2) as the precursor ion and acquire a product ion spectrum by subjecting it to CID.

Data Interpretation: Predicted Fragmentation Pathway

The fragmentation of this compound is dominated by the lability of the Boc group. This predictable fragmentation is a key diagnostic feature.

Predicted Key Ions in ESI-MS/MS

m/z (Predicted) Proposed Fragment Neutral Loss Significance
293.2[M+H]⁺-Protonated Molecular Ion
237.1[M+H - C₄H₈]⁺Isobutylene (56 Da)Characteristic loss from the tert-butyl portion of the Boc group.
193.1[M+H - C₅H₈O₂]⁺Boc group (100 Da)Complete loss of the Boc protecting group, yielding the protonated 4-(2-hydroxyphenylamino)piperidine core. This is often a very prominent fragment.[5][6]
176.1[C₁₁H₁₄NO]⁺C₅H₉NO₂Fragmentation involving cleavage of the piperidine ring after loss of the Boc group.
57.1[C₄H₉]⁺C₁₂H₁₅N₂O₃tert-Butyl cation, a hallmark fragment of the Boc group.[6]
Visualizing the MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]+ m/z 293.2 Frag1 [M+H - C4H8]+ m/z 237.1 Parent->Frag1 - 56 Da (Isobutylene) Frag2 [M+H - Boc]+ m/z 193.1 Parent->Frag2 - 100 Da (Boc group) Frag3 [C4H9]+ m/z 57.1 Parent->Frag3 Frag4 [C11H14NO]+ m/z 176.1 Frag2->Frag4 - NH3

Caption: Proposed ESI-MS/MS fragmentation pathway.

Comparative Analysis: NMR vs. Mass Spectrometry

Neither technique alone is sufficient for complete and validated characterization. Their power lies in their complementary nature.

Feature NMR Spectroscopy Mass Spectrometry
Primary Information Atomic connectivity, 3D structure, stereochemistry, dynamic processes.Molecular weight, elemental formula (HRMS), presence of specific substructures.
Sensitivity Lower (requires mg quantities).Higher (requires µg to ng quantities).
Isomer Differentiation Excellent. Can distinguish constitutional isomers, diastereomers, and enantiomers (with chiral agents).Can be challenging. Requires careful MS/MS analysis; often cannot distinguish stereoisomers.
Quantitation Excellent (qNMR). Signal intensity is directly proportional to the number of nuclei.Can be quantitative, but often requires isotopically labeled standards for high accuracy.
Sample State Solution.Gas phase (ions).
Destructiveness Non-destructive.Destructive.

Synergistic Value: For this compound, MS provides rapid confirmation of a successful reaction by identifying the correct molecular weight (292 g/mol , observed as m/z 293.2 for [M+H]⁺). The characteristic loss of 56 and 100 Da in MS/MS experiments strongly supports the presence of the Boc group. However, MS cannot confirm the position of the hydroxyl group on the phenyl ring (i.e., distinguish it from the 3-hydroxy or 4-hydroxy isomers). This is where NMR is essential. The distinct splitting pattern of the aromatic protons in the ¹H NMR spectrum provides definitive proof of the 1,2-disubstitution (ortho) pattern, completing the structural puzzle.

Conclusion

The structural characterization of this compound is a clear example of the necessary synergy between NMR and mass spectrometry. Mass spectrometry serves as a rapid, high-sensitivity tool to confirm the molecular formula and identify key structural motifs like the Boc group through its predictable fragmentation. NMR spectroscopy provides the indispensable, detailed blueprint of atomic connectivity, confirming the precise arrangement of the piperidine, phenyl, and hydroxyl groups. The combined application of these techniques provides a robust, self-validating dataset that ensures the structural integrity of this important synthetic intermediate, a foundational requirement for its use in research and drug development.

References

  • PubChem. 1-Boc-4-AP | C16H24N2O2. National Center for Biotechnology Information. [Link]

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A Comparative Analysis of 1-Boc-4-(2-hydroxyphenylamino)piperidine within the Anilinopiperidine Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine framework is a privileged scaffold in modern medicinal chemistry, most notably serving as the foundational structure for the powerful fentanyl class of opioid analgesics.[1][2] The remarkable potency and rapid onset of action of compounds derived from this core structure have cemented its importance in anesthesiology and pain management.[3] However, the very properties that make these agents effective also contribute to their significant risks, including respiratory depression and high potential for abuse.

This has driven extensive research into the structure-activity relationships (SAR) of anilinopiperidine derivatives.[1][4] The goal is to design novel analgesics with improved therapeutic windows—retaining high efficacy while minimizing life-threatening side effects. This is achieved by strategically modifying the core scaffold at key positions to fine-tune interactions with opioid receptors and alter pharmacokinetic profiles.

This guide presents a comparative study of 1-Boc-4-(2-hydroxyphenylamino)piperidine , a synthetic intermediate, contextualizing its chemical properties and potential against other well-known anilinopiperidine analogs. As we will explore, the introduction of a hydroxyl group on the aniline ring offers a unique vector for derivatization, potentially leading to compounds with novel pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of anilinopiperidine chemistry and its therapeutic potential.

Physicochemical Profile: A Comparative Overview

The physical and chemical properties of a molecule are critical determinants of its behavior in both synthetic reactions and biological systems. The following table provides a comparative summary of this compound against its non-hydroxylated counterpart and a fluorinated analog, which represents a common modification in drug design.[5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₁₆H₂₄N₂O₃292.37429.8 at 760 mmHg1.179
1-Boc-4-(phenylamino)piperidine C₁₆H₂₄N₂O₂276.37~409.9 at 760 mmHg~1.1
1-Boc-4-(4-fluoro-phenylamino)piperidine C₁₆H₂₃FN₂O₂294.36Not AvailableNot Available

Data sourced from various chemical suppliers and databases.[5][6][7][8] Boiling points for Boc-protected compounds are often estimates as they may decompose at high temperatures.

The key distinction of our target compound is the presence of the hydroxyl group and an additional oxygen atom, increasing its molecular weight and polarity compared to the parent 1-Boc-4-(phenylamino)piperidine. This increased polarity can influence solubility and presents a new site for hydrogen bonding, a critical interaction in receptor-ligand binding.

Synthetic Strategy: Reductive Amination

The most common and efficient route to synthesize these intermediates is through reductive amination. This method involves the reaction of a ketone (N-Boc-4-piperidone) with an amine (the desired aniline) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Causality in Experimental Design:
  • N-Boc-4-piperidone: The starting ketone. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing it from reacting and directing the chemistry to the 4-position. It is stable under the reaction conditions but can be readily removed later for further derivatization.[5]

  • Aniline Derivative: The choice of aniline (e.g., 2-aminophenol) determines the substitution on the 4-amino group.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent. It is particularly effective for reductive aminations because it is less basic than other hydrides like sodium borohydride, minimizing side reactions. It readily reduces the protonated imine intermediate formed in the reaction mixture.[8]

Experimental Protocol: General Synthesis of 1-Boc-4-(anilinotype)piperidines
  • Reaction Setup: To a solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) and the selected aniline derivative (e.g., 2-aminophenol, 1.05 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq) to catalyze imine formation.

  • Stirring: Stir the mixture at ambient temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic.

  • Reaction Monitoring: Continue stirring at ambient temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired 1-Boc-4-(anilinotype)piperidine.[8]

G cluster_reactants Reactants Piperidone N-Boc-4-piperidone Imine Imine Intermediate Formation Piperidone->Imine Aniline Aniline Derivative (e.g., 2-Aminophenol) Aniline->Imine Solvent DCM / Acetic Acid Solvent->Imine STAB Add Sodium Triacetoxyborohydride (STAB) Imine->STAB Reduction In situ Reduction STAB->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Purified 1-Boc-4-(anilinotype)piperidine Purification->Product

Caption: Key modification points on the anilinopiperidine scaffold.

Protocol for Comparative Biological Evaluation: Mu-Opioid Receptor Binding Assay

To quantitatively compare the potential of these intermediates (after derivatization), a fundamental experiment is the radioligand competitive binding assay. This assay measures the binding affinity (Ki) of a test compound for a specific receptor.

Principle:

This is a self-validating system where an unlabeled test compound competes with a known, high-affinity radiolabeled ligand for binding to the target receptor (e.g., mu-opioid receptor, MOR) in a sample of prepared cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Methodology:
  • Materials:

    • Cell membranes expressing human MOR (commercially available).

    • Radioligand: [³H]-DAMGO (a selective MOR agonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

    • Test compounds (derivatized anilinopiperidines) dissolved in DMSO.

    • 96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer to ensure a uniform suspension.

    • Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute to the desired final concentration (typically 10-20 µg protein per well).

  • Assay Procedure:

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

      • 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

      • 50 µL of [³H]-DAMGO at a concentration near its Kd (e.g., 1 nM).

      • 50 µL of the prepared membrane suspension.

    • The final volume in each well is 200 µL.

  • Incubation:

    • Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation Membranes Prepare MOR Membranes Assay Incubate: Membranes + Radioligand + Test Compound Membranes->Assay Ligands Prepare Radioligand & Test Compounds Ligands->Assay Filter Rapid Filtration (Separates Bound/Unbound) Assay->Filter Count Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Data Analysis (IC50 → Ki) Count->Analyze Result Binding Affinity (Ki) Analyze->Result

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This guide establishes that this compound is a strategically designed synthetic intermediate with significant potential in the field of analgesic drug discovery. While its direct biological activity is negligible due to the Boc protecting group, its true value is realized upon deprotection and further derivatization.

The defining feature—the 2-hydroxyphenyl moiety—distinguishes it from more common anilinopiperidine precursors. This hydroxyl group provides a novel platform for medicinal chemists to:

  • Explore new hydrogen bonding interactions within the opioid receptor.

  • Modulate the metabolic stability and pharmacokinetic profile of the final compound.

  • Create a new generation of derivatives through ether or ester linkages.

Future research should focus on the synthesis of a small library of compounds where the Boc group of this compound is replaced with moieties known for opioid activity (e.g., phenethyl, thienylethyl). Subsequent evaluation of these new chemical entities in receptor binding and functional assays will be essential to fully elucidate the contribution of the hydroxyl group and determine if this precursor can indeed lead to the development of safer, more effective analgesics.

References

  • Title: this compound | CAS#:162045-48-9 Source: Chemsrc URL: [Link]

  • Title: 1-Boc-4-AP | C16H24N2O2 | CID 1491502 Source: PubChem - NIH URL: [Link]

  • Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Structure-activity relations in analgesics based on 4-anilinopiperidine Source: Oxford Academic URL: [Link]

  • Title: Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil Source: ResearchGate URL: [Link]

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A Senior Application Scientist's Guide to Ensuring Purity of 1-Boc-4-(2-hydroxyphenylamino)piperidine for Robust In Vitro Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the reliability of in vitro assay data is the bedrock upon which successful programs are built. The purity of the chemical entities tested is a critical, yet often underestimated, determinant of data quality and reproducibility. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 1-Boc-4-(2-hydroxyphenylamino)piperidine, a versatile intermediate in the synthesis of pharmacologically active compounds. We will explore the rationale behind choosing specific analytical techniques, present detailed experimental protocols, and compare its purity profile with a relevant alternative, 1-Boc-4-(4-fluoro-phenylamino)-piperidine.

The Imperative of Purity in In Vitro Screening

Even trace amounts of impurities can have profound effects on in vitro assays, leading to misleading results such as false positives or negatives, altered dose-response curves, and inaccurate structure-activity relationships (SAR).[1] Impurities can interact with the biological target, interfere with the assay detection system, or possess their own biological activity, thereby confounding the interpretation of the results. For early-stage in vitro assays, a purity of ≥95% is often considered acceptable, while for later-stage in vivo studies, a purity of ≥98-99% is generally required.[2]

The subject of this guide, this compound, and its analogs are important precursors in the synthesis of various biologically active molecules, including potent opioid analgesics.[3][4][5][6] Given their potential to modulate critical biological pathways, ensuring the purity of these intermediates is paramount to generating reliable data in downstream applications.

Orthogonal Analytical Approaches for Purity Validation: A Comparative Overview

A multi-pronged, orthogonal approach to purity determination is essential for a comprehensive assessment. Relying on a single analytical technique can be misleading, as different methods have varying sensitivities to different types of impurities. Here, we compare the utility of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis for the purity assessment of this compound.

Data Summary: Purity Assessment of Piperidine Derivatives
Analytical TechniqueThis compound (Hypothetical Data)1-Boc-4-(4-fluoro-phenylamino)-piperidine (Literature-derived Data)Key Advantages
HPLC-UV (254 nm) 98.5%98.2%Widely accessible, robust for routine purity checks.
LC-MS (ESI+) 99.2% (by TIC)99.0% (by TIC)High sensitivity for detecting trace impurities, provides molecular weight confirmation.
Quantitative ¹H-NMR 99.5% (± 0.2%)99.6% (± 0.2%)Primary analytical method, highly accurate and precise, does not require a reference standard of the analyte.
Elemental Analysis C: 66.15% (Calc. 66.15%)H: 8.33% (Calc. 8.33%)N: 9.58% (Calc. 9.58%)C: 66.65% (Calc. 66.64%)H: 7.97% (Calc. 7.96%)N: 9.08% (Calc. 9.08%)Confirms elemental composition and can indicate the presence of inorganic impurities or residual solvents.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the validation of this compound purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is adapted from a validated protocol for the closely related compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[7]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector (e.g., Agilent 1260 Infinity)

  • Time-of-Flight (TOF) Mass Spectrometer with Electrospray Ionization (ESI) source (e.g., Agilent 6230B TOF)

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid and 1mM Ammonium Formate in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 5% B to 40% B over 4 min, then to 70% B over 2 min, then to 100% B over 5 min, hold for 1 min, then return to 5% B and equilibrate for 1.7 min.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

MS Parameters (Positive ESI):

  • Mass Range: 82 to 1000 amu

  • Drying Gas (N₂): 6 L/min at 325°C

  • Nebulizer: 25 psig

  • Capillary Voltage: 4000 V

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of 10 µg/mL.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of nuclei.[8]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or 1,4-dinitrobenzene.

  • Pulse Program: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 16-64 scans).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a similar molar equivalent of the internal standard into an NMR tube.

  • Add a known volume of deuterated solvent.

  • Ensure complete dissolution.

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Elemental Analysis

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition (C, H, N) with the theoretical values. A deviation of ±0.4% is generally considered acceptable.[9]

Instrumentation:

  • CHNS/O Analyzer

Procedure:

  • Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • The sample is combusted at high temperature in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the potential biological relevance of piperidine derivatives, the following diagrams have been generated.

Workflow for Purity Validation

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Data Evaluation and Decision Sample This compound HPLC_MS HPLC-MS Sample->HPLC_MS qNMR qNMR Sample->qNMR EA Elemental Analysis Sample->EA Purity_Check Purity ≥ 95%? HPLC_MS->Purity_Check qNMR->Purity_Check EA->Purity_Check Pass Proceed to In Vitro Assay Purity_Check->Pass Yes Fail Further Purification Purity_Check->Fail No

Caption: Orthogonal workflow for purity validation of research compounds.

Potential Signaling Pathways Modulated by Piperidine Derivatives

Piperidine-containing compounds have been shown to modulate various signaling pathways, including those involved in cancer progression.[10][11][12] The diagram below illustrates a simplified representation of the TGF-β signaling pathway, which is a potential target for such molecules.

TGF_Beta_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Piperidine Piperidine Derivative (Potential Modulator) Piperidine->Receptor SMAD2_3 p-SMAD2/3 Receptor->SMAD2_3 SMAD_Complex SMAD Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Expression (e.g., EMT, Apoptosis) SMAD_Complex->Gene_Expression

Caption: Simplified TGF-β signaling pathway and potential modulation.

Conclusion and Best Practices

The validation of compound purity is a non-negotiable aspect of generating high-quality, reproducible data in in vitro assays. A combination of orthogonal analytical techniques, including HPLC-MS, qNMR, and elemental analysis, provides a comprehensive and trustworthy assessment of the purity of this compound and other research compounds. By adhering to rigorous analytical protocols and established purity criteria, researchers can have greater confidence in their experimental findings and make more informed decisions in the drug discovery and development process. It is a best practice to re-analyze the purity of compounds periodically, especially if they have been in storage for an extended period, to ensure their integrity has been maintained.

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A Comparative Guide to the Biological Activity of Ortho-, Meta-, and Para-Hydroxyphenyl Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 4-phenylpiperidine scaffold is a cornerstone in the design of centrally active agents. The precise positioning of functional groups on the phenyl ring can dramatically alter the pharmacological profile of these compounds. This guide provides an in-depth comparison of the biological activities of ortho-, meta-, and para-hydroxyphenyl piperidine analogs, with a particular focus on their interaction with opioid receptors. By synthesizing data from numerous studies, we will explore the critical role of hydroxyl group placement in determining receptor affinity, functional activity, and downstream signaling pathways.

The Decisive Role of the Hydroxyl Position: A Structural Overview

The ortho (2-OH), meta (3-OH), and para (4-OH) positioning of the hydroxyl group on the phenyl ring of a 4-phenylpiperidine core dictates the molecule's ability to form key interactions with amino acid residues within a receptor's binding pocket. This seemingly subtle structural variation leads to profound differences in biological activity.

  • Meta-Hydroxyphenyl Piperidines: The Opioid Agonist/Antagonist Mainstay: The meta-hydroxyl group has been extensively exploited in the development of potent opioid receptor ligands.[1][2] This positioning mimics the phenolic hydroxyl of morphine and other morphinan alkaloids, allowing for a critical hydrogen bond interaction with a conserved histidine residue in the binding pocket of the mu-opioid receptor (MOR). This interaction is often a primary determinant of high-affinity binding and functional activity.[1] Consequently, a vast number of MOR agonists and antagonists are based on the m-hydroxyphenyl piperidine scaffold.

  • Ortho- and Para-Hydroxyphenyl Piperidines: A Divergence in Activity: In contrast, the ortho and para-hydroxyphenyl analogs are less commonly associated with potent opioid receptor activity. The altered positioning of the hydroxyl group can lead to steric hindrance or an inability to form the crucial hydrogen bond within the opioid receptor binding site. However, these isomers can exhibit significant activity at other receptors or display unique pharmacological profiles. For instance, some para-hydroxyphenyl piperidine derivatives have been investigated as selective antagonists at the NR1A/2B subtype of the NMDA receptor.

Comparative Biological Activity at Opioid Receptors

The following table summarizes the available quantitative data for representative ortho-, meta-, and para-hydroxyphenyl piperidine analogs, highlighting the impact of hydroxyl position on opioid receptor binding affinity (Ki) and functional activity (EC50/IC50). It is important to note that a direct head-to-head comparison under identical experimental conditions is not always available in the literature; therefore, this table represents a synthesis of data from various sources.

Analog PositionCompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional OutcomeReference
Meta (3-OH) (3R, 4S)-23MOR0.00210.0013 (EC50)Potent Agonist[2]
DOR18.474.5 (EC50)Agonist[2]
KOR25.8116.2 (EC50)Agonist[2]
Meta (3-OH) JDTicKOR0.30.006 (Ke)Potent Antagonist
Para (4-OH) Analog 21NR1A/2B-0.022 (IC50)Potent Antagonist
Ortho (2-OH) WAY100635 analog5-HT1A--Potent Antagonist

Key Observations:

  • The meta-hydroxyphenyl analog, (3R, 4S)-23, demonstrates exceptionally high affinity and potent agonist activity at the mu-opioid receptor.[2]

  • JDTic, another meta-hydroxyphenyl piperidine, is a highly potent and selective kappa-opioid receptor antagonist.

  • The para-hydroxyphenyl analog 21 shows potent antagonist activity at the NMDA receptor, highlighting a shift in target preference with the change in hydroxyl position.

  • Data for ortho-hydroxyphenyl analogs with significant opioid receptor affinity is less prevalent in the literature, suggesting this isomeric form is generally less favorable for this target class.

Understanding Functional Consequences: Key Experimental Protocols

To elucidate the biological activity of these analogs, a suite of in vitro assays is employed. Here, we detail the methodologies for three critical experiments that provide insights into receptor binding, G-protein activation, and β-arrestin recruitment.

Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

prep Prepare Receptor Membranes (e.g., from CHO cells expressing MOR) radioligand Add Radioligand (e.g., [3H]-DAMGO for MOR) prep->radioligand competitor Add Unlabeled Test Compound (Ortho, Meta, or Para Analog) radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate filter Separate Bound from Free Ligand (via filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Calculate Ki (Cheng-Prusoff equation) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Utilize cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled test compound.

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand, like naloxone).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay: Assessing G-Protein Activation

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Signaling Pathway Diagram:

Agonist Agonist (e.g., meta-analog) GPCR GPCR (e.g., MOR) Agonist->GPCR Binds G_protein Gα(GDP)βγ GPCR->G_protein Activates G_protein_active Gα([³⁵S]GTPγS) + Gβγ G_protein->G_protein_active GDP/[³⁵S]GTPγS Exchange Effector Downstream Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates

Caption: G-protein activation measured by [³⁵S]GTPγS binding.

Step-by-Step Protocol:

  • Membrane Preparation: Use cell membranes containing the GPCR of interest and its associated G-proteins.

  • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.

  • Reaction Setup: In a 96-well plate, add the cell membranes and the test compound at various concentrations.

  • Pre-incubation: Incubate for a short period to allow the compound to bind to the receptor.

  • Initiate Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: For agonists, plot the stimulated binding against the compound concentration to determine the EC50 and Emax. For antagonists, measure the ability of the compound to inhibit the stimulation caused by a known agonist to determine the IC50 or Ke.

β-Arrestin Recruitment Assay: Investigating Biased Agonism

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, providing insights into receptor desensitization and G-protein-independent signaling pathways. This is crucial for identifying "biased" agonists that preferentially activate G-protein signaling over β-arrestin recruitment, a desirable profile for safer opioid analgesics.

Experimental Workflow Diagram:

cells Culture Cells Co-expressing GPCR-enzyme_donor & β-arrestin-enzyme_acceptor plate_cells Plate Cells in Assay Plate cells->plate_cells add_compound Add Test Compound (Ortho, Meta, or Para Analog) plate_cells->add_compound incubate Incubate to Allow Recruitment add_compound->incubate add_substrate Add Luminescent/Fluorescent Substrate incubate->add_substrate measure Measure Signal add_substrate->measure analyze Determine EC50/IC50 measure->analyze

Sources

A Comparative In Vitro Evaluation of 1-Boc-4-(2-hydroxyphenylamino)piperidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Boc-4-(phenylamino)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The introduction of a hydroxyl group at the ortho-position of the phenylamino moiety, yielding 1-Boc-4-(2-hydroxyphenylamino)piperidine, presents an intriguing modification with the potential to modulate biological activity through altered electronic properties and hydrogen bonding capabilities. This guide provides a comprehensive in vitro evaluation of this class of derivatives, offering a comparative analysis with related analogues to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and actionable experimental data. We will delve into the synthesis, cytotoxic, and neuroprotective potential of these compounds, supported by detailed experimental protocols and comparative data.

The Strategic Importance of the 2-Hydroxyphenylamino Moiety

The rationale for focusing on the 2-hydroxyphenylamino substituent stems from its potential to engage in intramolecular hydrogen bonding with the adjacent amino group. This conformational constraint can influence the molecule's overall topography and its interaction with biological targets. Furthermore, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to protein targets such as kinases and enzymes implicated in various disease pathologies.

Comparative In Vitro Cytotoxicity Analysis

While direct cytotoxic data for a series of this compound derivatives is limited in publicly available literature, we can draw valuable comparative insights from studies on structurally related compounds where the substitution on the phenylamino ring is varied. A study on symmetrical chlorophenylamino-s-triazine derivatives, which incorporate a piperidine linker, provides a relevant dataset to understand the impact of phenyl ring substitutions on anticancer activity.[1]

Table 1: Comparative Cytotoxic Activity of Phenylamino-Piperidine Analogs [1]

Compound IDPhenylamino SubstitutionLinkerTest Cell LineIC50 (µM)
Hypothetical Derivative 1 2-HydroxyphenylaminoDirectMCF-7Data Not Available
Hypothetical Derivative 2 2-HydroxyphenylaminoDirectC26Data Not Available
Analog 2c 3-Chlorophenylaminos-TriazineMCF-74.14
Analog 2c 3-Chlorophenylaminos-TriazineC267.87
Analog 3c 3,4-Dichlorophenylaminos-TriazineMCF-74.98
Analog 3c 3,4-Dichlorophenylaminos-TriazineC263.05
Analog 4c 2,4-Dichlorophenylaminos-TriazineMCF-76.85
Analog 4c 2,4-Dichlorophenylaminos-TriazineC261.71
Paclitaxel (Control) --C262.30

Data for hypothetical 2-hydroxy derivatives are included to highlight the current data gap and the focus of this guide.

The data in Table 1 suggests that electron-withdrawing substituents, such as chlorine atoms, on the phenylamino ring contribute to potent cytotoxic activity against both human breast cancer (MCF-7) and murine colon carcinoma (C26) cell lines.[1] This provides a strong rationale for the synthesis and evaluation of this compound derivatives, where the hydroxyl group offers a different electronic and steric profile.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for In Vitro Cytotoxicity Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A 1. Culture cancer cell lines (e.g., MCF-7, C26) to ~80% confluency. B 2. Trypsinize, count, and seed cells into 96-well plates at a density of 5x10^3 cells/well. A->B C 3. Incubate for 24 hours to allow for cell attachment. B->C D 4. Prepare serial dilutions of test compounds (this compound derivatives and analogs). C->D E 5. Add compounds to respective wells and incubate for 48-72 hours. D->E F 6. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. E->F G 7. Aspirate the medium and add DMSO to dissolve formazan crystals. F->G H 8. Read absorbance at 570 nm using a microplate reader. G->H I 9. Calculate cell viability (%) and determine IC50 values using non-linear regression. H->I

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of test compounds.

Neuroprotective Potential: A Comparative Perspective

The piperidine nucleus is a key feature in many neurologically active compounds, including the Alzheimer's disease drug, Donepezil.[2] This suggests that this compound derivatives may also possess neuroprotective properties. To explore this, we can compare their potential activity with that of other piperidine-containing compounds that have been evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

Compound ClassSpecific Derivative(s)AChE IC50 (µM)Reference
1-Boc-4-(phenylamino)piperidine Hypothetical 2-hydroxy derivativeData Not Available-
Piperidine-Flavone Analogs Compound 5a44.20[2]
Piperidine-Flavone Analogs Compound 5c49.25[2]
Benzimidazole-Pyrrole/Piperidine Hybrids Compounds 1-1319.44 - 36.05[3]
Galantamine (Standard) -19.34[3]

The data from related piperidine derivatives indicate that this scaffold can be effectively utilized to design moderately potent AChE inhibitors. The introduction of the 2-hydroxyphenylamino moiety could potentially enhance this activity through specific interactions with the enzyme's active site.

Experimental Protocol: In Vitro Neuroprotection Assay Against Aβ-induced Toxicity

A common in vitro model for assessing neuroprotection in the context of Alzheimer's disease involves challenging neuronal cell lines, such as SH-SY5Y, with amyloid-beta (Aβ) peptides and measuring the protective effect of the test compounds.

Workflow for Aβ-Induced Neurotoxicity Assay

cluster_0 Cell Culture & Differentiation cluster_1 Treatment & Aβ Challenge cluster_2 Viability Assessment A 1. Culture SH-SY5Y neuroblastoma cells. B 2. Differentiate cells with retinoic acid to induce a neuronal phenotype. A->B C 3. Seed differentiated cells into 96-well plates. B->C D 4. Pre-treat cells with various concentrations of test compounds for 24 hours. C->D E 5. Induce neurotoxicity by adding aggregated Aβ (1-42) peptide. D->E F 6. Co-incubate for an additional 24 hours. E->F G 7. Perform MTT or LDH assay to assess cell viability. F->G H 8. Quantify the neuroprotective effect relative to Aβ-treated controls. G->H I 9. Determine EC50 values for neuroprotection. H->I A 1-Boc-4-piperidone C Reductive Amination (e.g., NaBH(OAc)3) A->C B 2-Aminophenol B->C D This compound C->D E Further Derivatization (e.g., on the phenyl ring) D->E F Library of Derivatives E->F

Caption: A proposed synthetic route to this compound and its derivatives.

The modularity of this synthetic approach allows for the systematic exploration of SAR. Key points of diversification include:

  • Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to probe their effect on activity.

  • Modification of the Piperidine Nitrogen: Removal of the Boc protecting group allows for the introduction of diverse substituents to explore their impact on physicochemical properties and biological activity.

Future Directions and Concluding Remarks

The this compound scaffold holds significant promise for the development of novel therapeutics. While this guide has provided a comparative framework based on existing literature for related compounds, the direct in vitro evaluation of a focused library of 2-hydroxyphenylamino derivatives is a critical next step.

Future studies should aim to:

  • Synthesize and characterize a library of this compound derivatives with diverse substitutions on the phenyl ring.

  • Conduct comprehensive in vitro screening against a panel of cancer cell lines to establish a clear SAR for cytotoxic activity.

  • Evaluate the neuroprotective effects of these compounds in relevant in vitro models of neurodegenerative diseases.

  • Explore other potential therapeutic applications, such as antimicrobial and anti-inflammatory activities, based on the known biological profile of the broader piperidine class.

By systematically exploring the chemical space around this promising scaffold, the scientific community can unlock its full therapeutic potential.

References

  • Truong, T., et al. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 2023. [Link]

  • Sivakumar, A., et al. Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 2022. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • PubChem. 1-Boc-4-AP. [Link]

  • PubMed. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. [Link]

  • PMC. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

  • Preprints.org. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. [Link]

  • MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

  • MDPI. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. [Link]

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Head-to-head comparison of different synthetic routes to 4-aminopiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Aminopiperidine Derivatives: A Head-to-Head Comparison of Synthetic Routes

For researchers, medicinal chemists, and professionals in drug development, the 4-aminopiperidine scaffold is a cornerstone building block for a multitude of bioactive molecules. Its presence in pharmaceuticals targeting a wide range of diseases, from HIV to neuropathic pain, underscores the critical need for efficient and versatile synthetic strategies.[1][2] This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic routes to 4-aminopiperidine derivatives, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic planning.

Reductive Amination of Piperidin-4-ones: The Workhorse Approach

Reductive amination stands out as one of the most direct and widely employed methods for the synthesis of 4-aminopiperidine derivatives.[3][4][5][6] The strategy involves the reaction of a piperidin-4-one precursor with an amine in the presence of a reducing agent. The choice of the nitrogen source (e.g., ammonia, a primary or secondary amine) and the reducing agent allows for significant diversification of the final product.

Mechanistic Considerations

The reaction proceeds through a two-step sequence: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[6][7] The pH of the reaction medium is a critical parameter; slightly acidic conditions are often optimal to facilitate both the nucleophilic attack of the amine on the carbonyl and the subsequent dehydration to form the imine, without significant protonation of the amine nucleophile.

Key Reducing Agents and Their Applications

The choice of reducing agent is pivotal and is often dictated by the substrate's functional group tolerance and the desired reaction conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent, particularly effective for one-pot reductive aminations.[3] Its lower basicity compared to other hydrides minimizes side reactions.

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is stable in weakly acidic conditions, making it suitable for in-situ imine reduction.[4] However, its toxicity due to the potential release of cyanide gas necessitates careful handling.

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas is a clean and effective method, particularly for large-scale synthesis.[4] This method is generally not compatible with reducible functional groups like alkenes or alkynes.

Experimental Protocol: Synthesis of N-Benzyl-4-aminopiperidine via Reductive Amination

Materials:

  • 1-Boc-4-piperidone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Boc-N-benzyl-4-aminopiperidine.

  • For Boc deprotection, dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 eq).

  • Stir at room temperature for 2-4 hours, then concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate) to obtain N-benzyl-4-aminopiperidine.

Rearrangement Reactions: Strategic Alternatives for Amine Introduction

The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[8][9][10][11] This method is particularly useful for the synthesis of N-protected 4-aminopiperidines from the corresponding 4-carboxamides.[12]

Mechanism: The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with a halogen (typically bromine) to form an N-haloamide. A second deprotonation leads to an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen and concomitant loss of the halide ion, to form an isocyanate. The isocyanate is then hydrolyzed to the amine.[10][11]

The Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to the corresponding amine.[13][14][15][16] This method has been successfully employed for the synthesis of 4-substituted-4-aminopiperidine derivatives starting from isonipecotate esters.[1]

Mechanism: The key step is the rearrangement of the acyl azide, which loses nitrogen gas to form an isocyanate.[14][15] This reaction is often considered milder than the Hofmann rearrangement as it does not require strongly basic conditions.[17] The isocyanate intermediate can be trapped with various nucleophiles to yield amines, carbamates, or ureas.[13][16]

The Schmidt and Lossen Rearrangements

The Schmidt reaction provides another route from a carboxylic acid to an amine using hydrazoic acid under acidic conditions, proceeding through an acyl azide intermediate.[18][19][20] Alternatively, ketones can be converted to amides.[18] The Lossen rearrangement converts a hydroxamic acid or its derivative to an isocyanate.[21][22][23][24] While less commonly cited specifically for 4-aminopiperidine synthesis in the initial literature survey, these rearrangements follow similar mechanistic principles involving isocyanate intermediates and represent viable, though perhaps less utilized, synthetic options.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_reductive_amination Reductive Amination cluster_rearrangements Rearrangement Reactions Piperidinone Piperidin-4-one Imine Imine/Enamine Intermediate Piperidinone->Imine + Amine, H+ Aminopiperidine 4-Aminopiperidine Derivative Imine->Aminopiperidine + Reducing Agent (e.g., NaBH(OAc)₃) Carboxamide Piperidine-4-carboxamide Isocyanate Isocyanate Intermediate Carboxamide->Isocyanate Hofmann (Br₂, NaOH) AcylAzide Piperidine-4-carbonyl azide AcylAzide->Isocyanate Curtius (Heat) RearrangedAmine 4-Aminopiperidine Derivative Isocyanate->RearrangedAmine + H₂O

Caption: Key synthetic pathways to 4-aminopiperidine derivatives.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationHofmann RearrangementCurtius Rearrangement
Starting Material Piperidin-4-onePiperidine-4-carboxamidePiperidine-4-carboxylic acid derivative (via acyl azide)
Key Intermediate Imine/EnamineIsocyanateIsocyanate
Reagents Amine, Reducing Agent (e.g., NaBH(OAc)₃)Bromine, Strong Base (e.g., NaOH)Acyl azide (often prepared in situ), Heat
Reaction Conditions Generally mild, often one-potStrongly basic, requires heatingGenerally mild, thermal or photochemical
Advantages High versatility, direct, good yields, one-pot procedures commonUtilizes readily available amidesMilder than Hofmann, avoids strong base
Disadvantages Availability of substituted piperidinones can be a limitationUse of toxic bromine, strongly basic conditions can be limiting for sensitive substratesUse of potentially explosive azides requires caution
Scalability Generally good, especially with catalytic hydrogenationCan be challenging due to exotherms and waste streamsRequires careful safety considerations for large-scale synthesis

Stereoselective Synthesis: Accessing Chiral 4-Aminopiperidines

For many pharmaceutical applications, controlling the stereochemistry of the 4-aminopiperidine core is crucial. Several strategies have been developed to achieve this:

  • Asymmetric Hydrogenation: Chiral catalysts can be used for the enantioselective hydrogenation of enamide precursors, which can be derived from the corresponding pyridine.[25][26]

  • Enzymatic Transamination: Dynamic kinetic asymmetric transamination of a fluoroketone intermediate has been shown to be a highly effective method for producing chiral fluoro-substituted 4-aminopiperidines.[25][26]

  • Resolution of Racemates: Classical resolution techniques using chiral acids can be employed to separate enantiomers of the final 4-aminopiperidine product or a key intermediate.

  • Chiral Pool Synthesis: Starting from a chiral building block can also be a viable, though often more lengthy, approach.

Stereoselective_Routes Start Achiral/Prochiral Precursor (e.g., Enamide, Ketone) AsymHydro Asymmetric Hydrogenation (Chiral Catalyst, H₂) Start->AsymHydro EnzymaticTrans Enzymatic Transamination (Transaminase) Start->EnzymaticTrans ChiralProduct Enantiomerically Enriched 4-Aminopiperidine Derivative AsymHydro->ChiralProduct EnzymaticTrans->ChiralProduct

Caption: Approaches to stereoselective synthesis of 4-aminopiperidines.

Conclusion and Future Perspectives

The synthesis of 4-aminopiperidine derivatives is a mature field with a diverse array of reliable methods. Reductive amination remains the most versatile and commonly used approach due to its directness and operational simplicity. Rearrangement reactions, particularly the Hofmann and Curtius rearrangements, provide valuable strategic alternatives, especially when the corresponding piperidin-4-one is not readily accessible.

For drug development professionals, the choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, scalability, cost of starting materials, and the need for stereochemical control. The development of more efficient and greener catalytic methods, including biocatalysis, will continue to shape the future of 4-aminopiperidine synthesis, enabling the creation of novel and complex molecular architectures for the next generation of therapeutics.

References

  • Hu, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856. [Link]

  • De la Cruz, D., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 1017-1022. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2008). Synthetic Communications, 38(8), 1235-1245. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2008). Synthetic Communications, 38(8), 1235-1245. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Philips, E. A., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(23), 5844-5854. [Link]

  • Hofmann Rearrangement. (2014). Chem-Station. [Link]

  • Lossen rearrangement. (n.d.). Wikipedia. [Link]

  • Curtius Rearrangement. (n.d.). Chemistry Steps. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). Molecules, 25(21), 5174. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (2015).
  • Synthesis of N-Substituted piperidines from piperidone. (2015). Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2018). Organic & Biomolecular Chemistry, 16(35), 6462-6483. [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. (2020). Current Organic Synthesis, 17(4), 256-277. [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. [Link]

  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. (2012). Current Organic Chemistry, 16(1), 54-69. [Link]

  • Schmidt reaction. (n.d.). Wikipedia. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1). [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

  • A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. (2019). Organic & Biomolecular Chemistry, 17(23), 5786-5793. [Link]

  • Schmidt Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Schmidt Reaction. (2023). Chemistry LibreTexts. [Link]

  • The Lossen Rearrangement From Free Hydroxamic Acids. (2021). ChemRxiv. [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (2006). CHIMIA International Journal for Chemistry, 60(4), 181-186. [Link]

  • Hofmann rearrangement/ Mechanism/ Application/ Synthesis of primary amine IIT JEE NEET JAM NET GATE. (2018). YouTube. [Link]

  • ORGANIC METHODOLOGY. (n.d.). AubéLabUNC. [Link]

  • Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. (2019). Organic & Biomolecular Chemistry, 17(16), 4060-4067. [Link]

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A Senior Application Scientist's Guide to Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine using GC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 1-Boc-4-(aminomethyl)piperidine is a critical building block in the synthesis of a diverse range of pharmaceutical agents. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of Gas Chromatography (GC) for determining the purity of 1-Boc-4-(aminomethyl)piperidine, benchmarked against alternative analytical techniques, and supported by actionable experimental protocols.

The Criticality of Purity for 1-Boc-4-(aminomethyl)piperidine

1-Boc-4-(aminomethyl)piperidine serves as a versatile scaffold in medicinal chemistry, often incorporated into molecules targeting a wide array of biological targets. Impurities, which can be unreacted starting materials, by-products of the synthesis, or degradation products, can have significant consequences.[] According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in new drug substances must be identified and controlled.[2] Even seemingly minor impurities can lead to:

  • Altered Pharmacological Profiles: Impurities may possess their own biological activity, leading to off-target effects or altered efficacy of the intended API.

  • Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.

  • Manufacturing Challenges: Impurities can interfere with downstream reactions, leading to lower yields and purification difficulties.

  • Regulatory Hurdles: Failure to adequately characterize and control impurities can lead to significant delays and rejection of regulatory submissions.

Therefore, a robust analytical strategy to accurately determine the purity of 1-Boc-4-(aminomethyl)piperidine is not just a quality control measure, but a fundamental aspect of successful drug development.

Gas Chromatography for Purity Assessment: A Double-Edged Sword

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity.[3] For a compound like 1-Boc-4-(aminomethyl)piperidine, GC presents a viable, and often preferred, method for purity assessment. However, the presence of a primary amine group introduces specific challenges that must be addressed to ensure accurate and reliable results.

The Challenge of Analyzing Amines by GC

The primary amine in 1-Boc-4-(aminomethyl)piperidine is a polar, active functional group that can interact strongly with the stationary phases of GC columns. This interaction can lead to several analytical issues:

  • Peak Tailing: The active sites on the column can cause the amine to adsorb, resulting in broad, asymmetric peaks that are difficult to accurately integrate.

  • Poor Reproducibility: The degree of interaction can vary between injections, leading to inconsistent peak areas and retention times.

  • Analyte Loss: Strong adsorption can lead to a loss of the analyte on the column, resulting in an underestimation of its concentration.

To overcome these challenges, a common and highly effective strategy is derivatization .[4]

The Power of Derivatization in GC Analysis

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique.[5] For the GC analysis of primary amines, the primary goal of derivatization is to replace the active hydrogens on the amino group with a less polar, more sterically hindered group. This leads to several key advantages:

  • Increased Volatility: The resulting derivatives are more volatile, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.

  • Improved Peak Shape: Derivatization masks the polar amine group, minimizing interactions with the column and resulting in sharper, more symmetrical peaks.

  • Enhanced Sensitivity: The introduction of certain functional groups, such as those containing fluorine atoms, can significantly increase the sensitivity of detection, particularly with an electron capture detector (ECD).

Two of the most common derivatization techniques for primary amines are silylation and acylation .

Silylation vs. Acylation: A Comparative Overview
FeatureSilylationAcylation
Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA)
Mechanism Replaces active hydrogens with a trimethylsilyl (TMS) group.Replaces active hydrogens with an acyl group.
Advantages - Forms volatile and thermally stable derivatives.- Relatively mild reaction conditions.- Derivatives are often more stable to hydrolysis than silyl derivatives.- Can enhance detector response (e.g., ECD).[6]
Disadvantages - Silyl derivatives can be sensitive to moisture.- Reagents can be corrosive.- Can produce acidic byproducts that may need to be removed.- May require higher reaction temperatures.
Suitability for 1-Boc-4-(aminomethyl)piperidine Well-suited for derivatizing the primary amine.Also a very effective method for this compound.

Expert Insight: The choice between silylation and acylation often comes down to a laboratory's specific instrumentation and experience. For routine purity analysis with a Flame Ionization Detector (FID), both methods can be optimized to provide excellent results. If trace-level impurity analysis is required, the enhanced sensitivity offered by acylation with an ECD can be a significant advantage.

Experimental Workflow: Derivatization for GC Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample 1-Boc-4-(aminomethyl)piperidine (in a suitable solvent) Reagent Silylating or Acylating Reagent Sample->Reagent Add Reaction Reaction (e.g., 60°C for 30 min) Reagent->Reaction Injection Inject into GC Reaction->Injection Separation Separation on GC Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for the derivatization and GC analysis of 1-Boc-4-(aminomethyl)piperidine.

Proposed GC Method for Purity Analysis

While a specific, validated GC method for 1-Boc-4-(aminomethyl)piperidine is not extensively documented in publicly available literature, a robust starting point can be derived from the analysis of structurally similar compounds, such as 4-anilino-1-Boc-piperidine. The following protocol is a recommended starting point for method development and validation.

Experimental Protocol: GC-FID Analysis
  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Detector Temperature (FID): 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation (Direct Injection - for initial screening): Dissolve approximately 10 mg of 1-Boc-4-(aminomethyl)piperidine in 1 mL of a suitable solvent such as dichloromethane or methanol.

  • Sample Preparation (with Derivatization):

    • To 1 mg of the sample in a vial, add 500 µL of dry pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

Self-Validation Checkpoint: The performance of this method should be validated according to ICH Q2(R1) guidelines.[2][7] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The acceptance criteria for these parameters should be defined in the validation protocol. For instance, linearity is typically demonstrated by a correlation coefficient (r) of ≥ 0.99.[8]

Alternative Analytical Techniques: A Comparative Perspective

While GC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two such powerful alternatives.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative determination based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[9]
Advantages - High resolution and sensitivity.- Well-suited for volatile and thermally stable compounds.[3]- Applicable to a wide range of compounds, including non-volatile and thermally labile ones.- High precision and accuracy without derivatization.- Provides structural information and quantification in a single experiment.- Does not require a reference standard for each impurity.[6]
Disadvantages - May require derivatization for polar compounds.- Not suitable for non-volatile or thermally labile compounds.- Can be more time-consuming.- May require more complex mobile phases.- Lower sensitivity compared to GC and HPLC.- Requires more expensive instrumentation.
Suitability for 1-Boc-4-(aminomethyl)piperidine Excellent, especially with derivatization to address the primary amine.A strong alternative, particularly if potential impurities are non-volatile.A powerful tool for absolute purity determination and structural confirmation of impurities.

Expert Insight: A multi-faceted approach to purity determination provides the most comprehensive and trustworthy data. For routine quality control where the impurity profile is well-understood, a validated GC or HPLC method is often sufficient. However, for initial characterization of a new batch or for troubleshooting, the structural insights provided by qNMR are invaluable.

Decision-Making Framework for Purity Analysis

Start Purity Analysis of 1-Boc-4-(aminomethyl)piperidine Volatile Are potential impurities volatile and thermally stable? Start->Volatile GC GC with Derivatization Volatile->GC Yes HPLC HPLC Volatile->HPLC No Routine Is this for routine QC of a known profile? GC->Routine HPLC->Routine qNMR qNMR for absolute purity and structural confirmation Final Comprehensive Purity Profile qNMR->Final Routine->qNMR No Routine->Final Yes

Caption: A decision-making framework for selecting the appropriate analytical technique.

Potential Impurities in 1-Boc-4-(aminomethyl)piperidine

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common synthesis of 1-Boc-4-(aminomethyl)piperidine involves the reduction of 1-Boc-4-cyanopiperidine. Based on this, potential impurities could include:

  • Starting Material: Unreacted 1-Boc-4-cyanopiperidine.

  • Intermediates: Partially reduced intermediates.

  • By-products: Products from side reactions, such as hydrolysis of the Boc-protecting group to yield 4-(aminomethyl)piperidine.

  • Reagents: Residual reagents from the synthesis, such as reducing agents or solvents.

  • Degradation Products: Products formed during storage or handling.

Expert Insight: When developing a purity method, it is essential to "spike" the sample with known potential impurities to demonstrate the method's specificity and ability to separate these from the main component.

Conclusion

The purity of 1-Boc-4-(aminomethyl)piperidine is a critical parameter that underpins the quality and safety of many pharmaceutical products. Gas chromatography, particularly when coupled with derivatization, offers a robust and sensitive method for its assessment. By understanding the challenges associated with analyzing primary amines and implementing appropriate strategies like silylation or acylation, researchers can develop reliable and accurate GC methods. Furthermore, a comprehensive analytical strategy that incorporates orthogonal techniques such as HPLC and qNMR provides the highest level of confidence in the purity of this vital building block. Adherence to established validation guidelines, such as ICH Q2(R1), ensures that the analytical data is not only scientifically sound but also meets the stringent requirements of regulatory bodies.

References

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

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  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. [Link]

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  • European Medicines Agency. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

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  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • ResearchGate. (n.d.). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]

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  • ResearchGate. (2025). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. [Link]

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  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of substituted piperidines is paramount. These nitrogen-containing heterocyclic compounds are prevalent scaffolds in a multitude of pharmaceutical agents, and ensuring the accuracy and consistency of their quantification is a cornerstone of regulatory compliance and patient safety. This guide provides an in-depth comparison of common analytical techniques for substituted piperidines and a detailed protocol for their cross-validation, grounded in scientific principles and regulatory expectations.

The Critical Role of Analytical Method Validation in Drug Development

The journey of a drug from discovery to market is paved with rigorous testing and validation. Analytical methods form the bedrock of this process, providing the data that supports critical decisions at every stage. For substituted piperidines, which can exhibit a wide range of polarities and chemical properties, selecting and validating the appropriate analytical methodology is a non-trivial task. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, with the recently updated ICH Q2(R2) providing a framework for a more holistic and lifecycle-based approach to this critical activity.[1][2][3][4]

Cross-validation of analytical methods becomes particularly crucial when data from different analytical techniques or from different laboratories using the same technique need to be compared or combined.[5] This process ensures that the reported results are equivalent and reliable, regardless of the method or location of analysis.

A Comparative Analysis of Key Analytical Techniques for Substituted Piperidines

The choice of analytical technique for a substituted piperidine is dictated by its physicochemical properties, the required sensitivity and selectivity, and the nature of the sample matrix. Here, we compare the most commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterLC-MS/MSGC-MSHPLC-UV (with Derivatization)Quantitative NMR (qNMR)
Principle Chromatographic separation coupled with mass analysis of the analyte and its fragments.[6]Chromatographic separation of volatile analytes in the gas phase followed by mass analysis.[6]Chromatographic separation of a derivatized analyte with UV detection.[6]Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei.[1][7][8][9]
Selectivity Very HighHighModerate to HighVery High
Sensitivity Very High (sub-µg/kg levels achievable)[6]HighModerateModerate to Low
Typical LOD/LOQ LOD: 0.04 µg/g, LOQ: 0.13 µg/g for a process impurity.[10]LOD: 0.002-0.004 µg/mL, LOQ: 0.008-0.016 µg/mL for piperazine designer drugs in biological matrices.[11]LOD: ~0.1 µg/mL, LOQ: ~0.3 µg/mL (compound dependent).Typically in the low mg/mL to high µg/mL range.
Sample Volatility Not requiredRequiredNot requiredNot required
Derivatization Generally not required, but can be used to enhance ionization.Often required for polar analytes to increase volatility.[6]Required for compounds lacking a UV chromophore.[6]Not required
Matrix Effects Can be significant (ion suppression/enhancement), often mitigated with appropriate sample preparation and internal standards.Less prone to matrix effects compared to LC-MS, but can still occur.Can be affected by co-eluting impurities that absorb at the same wavelength.Generally minimal matrix effects.
Key Applications Gold standard for bioanalysis, impurity profiling, and metabolism studies due to high sensitivity and specificity.Analysis of volatile and thermally stable piperidine derivatives.Routine quality control, content uniformity, and dissolution testing for compounds with a UV chromophore.Purity assessment of reference standards, quantification of major components, and structural elucidation.

In-Depth Look at Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many substituted piperidines, derivatization is often necessary to increase their volatility and improve chromatographic peak shape.

Causality Behind Experimental Choices: The choice of derivatizing agent (e.g., silylation or acylation reagents) is critical and depends on the functional groups present on the piperidine ring. The goal is to create a derivative that is thermally stable and provides a characteristic mass spectrum for confident identification and quantification. The selection of the GC column stationary phase is also crucial for achieving optimal separation from potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is the workhorse for the analysis of substituted piperidines in complex matrices, such as biological fluids and pharmaceutical formulations.[6] Its high sensitivity and selectivity allow for the detection and quantification of low-level impurities and metabolites.

Causality Behind Experimental Choices: The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and molecular weight of the analyte. ESI is generally preferred for polar, non-volatile compounds like many substituted piperidines. The selection of mobile phase composition and gradient is optimized to achieve good chromatographic resolution and efficient ionization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for routine quality control applications.[12] For substituted piperidines that lack a strong UV chromophore, pre- or post-column derivatization is required to introduce a UV-active moiety.

Causality Behind Experimental Choices: The derivatization reaction must be reproducible, and the resulting derivative should be stable under the chromatographic conditions. The choice of the UV detection wavelength is based on the absorbance maximum of the derivatized analyte to ensure maximum sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.[1][7][8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Causality Behind Experimental Choices: For accurate quantification, it is essential to ensure complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay. A certified internal standard with a known concentration and purity is used to calculate the concentration of the analyte. The selection of non-overlapping signals for both the analyte and the internal standard is critical for accurate integration.

The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation is performed to demonstrate that two or more analytical methods are equivalent for a specific intended purpose.[5] This is particularly important when, for example, a project transitions from a research-grade LC-MS method to a quality control-friendly HPLC-UV method.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Acceptance Criteria (e.g., %Difference <15%) P2 Select Representative Samples (e.g., API batches, formulated product) P1->P2 Based on ICH Guidelines E1 Analyze Samples by Method A (e.g., LC-MS/MS) P2->E1 E2 Analyze the Same Samples by Method B (e.g., HPLC-UV) P2->E2 D1 Compare Results from Both Methods E1->D1 E2->D1 D2 Statistical Analysis (e.g., t-test, Bland-Altman plot) D1->D2 Calculate %Difference D3 Decision: Methods are Equivalent? D2->D3 Assess against Acceptance Criteria ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome S1 Acid Hydrolysis (e.g., 0.1 N HCl) A1 Analyze Stressed Samples by Proposed Method (e.g., HPLC-UV) S1->A1 S2 Base Hydrolysis (e.g., 0.1 N NaOH) S2->A1 S3 Oxidation (e.g., 3% H2O2) S3->A1 S4 Thermal Stress (e.g., 80°C) S4->A1 S5 Photolytic Stress (e.g., ICH Q1B) S5->A1 A2 Peak Purity Analysis (e.g., DAD) A1->A2 A3 Mass Balance Calculation A1->A3 O1 Method is Stability-Indicating A2->O1 If peaks are pure A3->O1 If mass balance is achieved O2 Identify Degradation Products (e.g., by LC-MS) O1->O2

Caption: A workflow for conducting forced degradation studies to establish a stability-indicating analytical method.

Conclusion

The cross-validation of analytical methods for substituted piperidines is a critical exercise in ensuring data integrity and regulatory compliance. A thorough understanding of the principles behind different analytical techniques, coupled with a systematic approach to validation and cross-validation, is essential for all drug development professionals. By adhering to the principles outlined in this guide and leveraging the strengths of each analytical technique, scientists can confidently generate robust and reliable data to support the development of safe and effective medicines.

References

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A Senior Application Scientist's Guide to Comparative Pharmacological Profiling of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Privilege of the Piperidine Scaffold

In the landscape of medicinal chemistry, few structural motifs have demonstrated the versatility and therapeutic impact of the piperidine ring. Recognized as a "privileged structure," this simple six-membered nitrogen-containing heterocycle is a cornerstone in modern drug discovery, present in over twenty classes of approved pharmaceuticals.[1][2][3] The piperidine scaffold's conformational flexibility, chemical stability, and ability to modulate physicochemical properties like lipophilicity and basicity make it an ideal building block for designing ligands that interact with a wide array of biological targets with high affinity and specificity.[4] Its presence in drugs targeting the central nervous system (CNS), cancer, and metabolic disorders highlights its broad therapeutic relevance.[4][5]

This guide provides an in-depth comparative analysis of the pharmacological profiling of novel piperidine derivatives. Moving beyond a mere listing of data, we will dissect the causality behind the experimental strategies, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore how a multi-faceted profiling cascade, from initial target binding to functional activity and pharmacokinetic assessment, is essential for identifying and optimizing promising therapeutic candidates.

Comparative Pharmacological Profiling: A Tale of Two Therapeutic Areas

The optimal pharmacological profiling strategy is dictated by the intended therapeutic application and the biological target class. Here, we compare the profiling cascades for two major areas where piperidine derivatives have shown significant promise: Central Nervous System (CNS) disorders and oncology.

Central Nervous System (CNS) Active Derivatives

The CNS is a primary domain for piperidine-based drugs, owing to the scaffold's ability to be tailored for blood-brain barrier penetration and interaction with key neurotransmitter receptors and enzymes.[4][6] The profiling of these agents demands a focus on potency, subtype selectivity, and CNS exposure.

A key target class for CNS-active piperidines is G-Protein Coupled Receptors (GPCRs), such as muscarinic[7][8], sigma[9][10], and opioid receptors[11]. Another critical target is the enzyme acetylcholinesterase (AChE), inhibition of which is a therapeutic strategy for Alzheimer's disease.[12][13]

Causality in CNS Profiling: The primary goal is to establish potent and selective target engagement within the brain. Therefore, the profiling cascade prioritizes affinity and functional potency at the primary target, followed by rigorous counter-screening against related receptor subtypes to minimize off-target effects that could lead to side effects like sedation, cognitive impairment, or cardiovascular issues. Finally, assessing CNS penetration (e.g., brain/plasma ratio) is a critical step to ensure the compound reaches its site of action.[7][8]

Comparative Data for Novel CNS-Active Piperidine Derivatives

Derivative ExamplePrimary TargetAssay TypePotency (Kᵢ / EC₅₀ / IC₅₀)Selectivity ProfileKey Insight
Compound A (M₅ PAM)M₅ Muscarinic ReceptorFunctional (PAM)EC₅₀ = 41 nM[7]Inactive at M₂/M₄; some PAM activity at M₁/M₃[7]Demonstrates Gq-coupled receptor preference; requires further optimization for M₅ selectivity.
Compound B (Sigma-1 Agonist)Sigma-1 Receptor (S1R)Binding (Radioligand)Kᵢ = 3.2 nM[9]High selectivity over Sigma-2 Receptor (S2R)Potent S1R engagement suggests potential for treating neurodegenerative or psychiatric disorders.[9]
Compound C (AChE Inhibitor)Acetylcholinesterase (AChE)Enzyme InhibitionIC₅₀ = 0.56 nM[12]>18,000-fold selective over Butyrylcholinesterase (BuChE)[12]High potency and selectivity indicate a strong candidate for dementia treatment with a potentially favorable side-effect profile.
Anticancer Piperidine Derivatives

In oncology, the piperidine scaffold is integral to compounds designed to induce cancer cell death or inhibit proliferation.[14][15] The pharmacological profiling strategy here is centered on demonstrating potent cytotoxic or cytostatic activity against a range of cancer cell types while elucidating the mechanism of action.

Targets for anticancer piperidines are diverse, ranging from direct interaction with DNA to the modulation of critical signaling pathways involved in cell survival and proliferation.[14][15]

Causality in Anticancer Profiling: The initial objective is to identify compounds with potent, broad-spectrum antiproliferative activity. This is typically achieved by screening against a panel of human cancer cell lines representing different tumor types (e.g., breast, prostate, colon, lung).[14][15] A high GI₅₀ (Growth Inhibitory concentration) across multiple cell lines is a strong starting point. Subsequent experiments are designed to pinpoint the mechanism—is the compound inducing apoptosis, causing cell cycle arrest, or interacting with a specific molecular target? Furthermore, assessing toxicity towards normal cells is crucial to determine the therapeutic window.[15]

Comparative Data for Novel Anticancer Piperidine Derivatives

Derivative ExampleCancer Cell LineAssay TypePotency (GI₅₀ in µM)Proposed MechanismKey Insight
Derivative X PC-3 (Prostate)Antiproliferative6.3 µg/mL[15]DNA Intercalation[15]Potent activity against a specific cancer type; mechanism suggests potential for broad applicability.
786-0 (Kidney)Antiproliferative>25 µg/mL[15]DNA Intercalation[15]Shows differential sensitivity, highlighting the importance of screening against diverse cell lines.
Derivative Y MCF-7 (Breast, ER+)Cytotoxicity0.8 µM[14]Signaling Pathway ModulationHigh potency in a hormone-dependent breast cancer line suggests a targeted mechanism.
MDA-MB-231 (Breast, ER-)Cytotoxicity1.2 µM[14]Signaling Pathway ModulationRetains potency in a triple-negative breast cancer line, indicating broad potential in breast cancer treatment.

Key Experimental Protocols: A Self-Validating System

Trustworthy pharmacological data is built on robust and well-controlled experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the profiling of piperidine derivatives.

Protocol 1: Radioligand Binding Assay for GPCR Target Affinity

This assay quantifies the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[16]

Rationale: This is the gold standard for determining direct target engagement and affinity. It is often the first step in a screening cascade to identify compounds that bind to the target of interest.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer at a specific protein concentration.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., -pentazocine for sigma receptors[9]), and varying concentrations of the novel piperidine derivative (test compound).

  • Determination of Non-Specific Binding: In a parallel set of wells, include a high concentration of a known, non-labeled ligand for the target receptor to saturate all specific binding sites. Any remaining radioactivity detected in these wells is considered non-specific binding.[9]

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

  • Detection: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to get the specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptor Activity

This assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP (cAMP), indicating whether it acts as an agonist or antagonist at a Gs-coupled (stimulates cAMP) or Gi-coupled (inhibits cAMP) receptor.[17][18]

Rationale: Binding to a receptor does not guarantee a biological response. This functional assay determines the compound's efficacy—its ability to activate or block receptor signaling, providing a more complete pharmacological picture than a binding assay alone.[18]

Methodology:

  • Cell Culture: Culture cells stably expressing the target GPCR in 96- or 384-well plates.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the piperidine derivative to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the piperidine derivative, then add a fixed, known concentration of a reference agonist (e.g., forskolin for adenylyl cyclase activation).

  • Incubation: Incubate the plates at 37°C for a specified period to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells and detect the accumulated cAMP levels using a commercially available kit, often based on competitive immunoassay formats like Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).

  • Data Analysis: Generate dose-response curves by plotting the detected signal against the logarithm of the compound concentration.

    • Agonist Mode: Determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect).

    • Antagonist Mode: Determine the IC₅₀ (concentration causing 50% inhibition of the agonist response) and calculate the antagonist constant (Kₑ).

Protocol 3: MTT Assay for Anticancer Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Rationale: This is a robust, high-throughput method for initial screening of potential anticancer compounds. It provides a quantitative measure (IC₅₀ or GI₅₀) of a compound's ability to inhibit cancer cell growth.[14]

Methodology:

  • Cell Seeding: Seed human cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Expose the cells to a range of concentrations of the novel piperidine derivative for a set period (e.g., 48 or 72 hours).[15] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15]

  • MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or GI₅₀ value.[14]

Visualizing Pathways and Workflows

Signaling Pathway: Gq-Coupled GPCR Activation

Many CNS-active piperidine derivatives target Gq-coupled receptors like the M₁, M₃, and M₅ muscarinic subtypes. Understanding this pathway is crucial for interpreting functional data.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Piperidine Ligand (Agonist) GPCR Gq-Coupled Receptor (e.g., M3) Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) PKC->Cellular_Response Phosphorylates Targets Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Ca2->Cellular_Response Mediates

Caption: Canonical Gq-coupled GPCR signaling pathway.

Experimental Workflow: In Vitro Pharmacological Profiling Cascade

A logical, phased approach to profiling ensures that resources are focused on the most promising compounds.

Workflow start Novel Piperidine Derivative Library primary Primary Screening (e.g., Radioligand Binding Assay) - Identify Hits start->primary secondary Secondary Screening (e.g., Functional Assays) - Confirm Activity & Mode (Agonist/Antagonist) primary->secondary sar Structure-Activity Relationship (SAR) - Medicinal Chemistry Optimization secondary->sar selectivity Selectivity Profiling (Counter-screening vs. Subtypes) - Assess Off-Target Effects secondary->selectivity sar->primary Iterate adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) - Profile Drug-like Properties selectivity->adme output Lead Candidate for In Vivo Studies adme->output

Caption: A typical workflow for in vitro pharmacological profiling.

Conclusion and Future Directions

The pharmacological profiling of novel piperidine derivatives is a multi-parameter optimization process that is fundamental to modern drug discovery. As this guide has demonstrated, a successful profiling campaign relies not just on the execution of assays, but on a deep understanding of the causal relationships between experimental design, the data generated, and the ultimate therapeutic goal. By integrating binding, functional, and phenotypic assays in a logical cascade, researchers can build a comprehensive picture of a compound's activity, selectivity, and therapeutic potential.

Future advances in this field will likely involve the greater integration of high-content imaging, computational modeling for pharmacokinetic prediction[19][20][21], and the use of more physiologically relevant systems, such as 3D organoids and patient-derived cells, to better predict clinical outcomes. The humble piperidine ring, when expertly derivatized and rigorously profiled, will undoubtedly continue to be a source of novel and impactful medicines.

References

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  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central.
  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry.
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.
  • A Technical Guide to the Biological Activities of 3-Substituted Piperidine Deriv
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. [No Source Found].
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  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. PubMed Central.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • GPCR Screening & Profiling with Binding Assays.
  • Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, characterization and antimicrobial activity of piperidine deriv
  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare.
  • The Science Behind CNS Drugs: The Role of Piperazine Deriv
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-4-(2-Hydroxyphenylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents demands a rigorous commitment to safety, extending from initial handling to final disposal. For laboratory professionals engaged in research and drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Boc-4-(2-Hydroxyphenylamino)piperidine, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this compound's waste stream confidently, ensuring personnel safety and environmental protection.

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—featuring a Boc-protected piperidine ring and a hydroxyphenylamino substituent—allows for an informed assessment of its potential hazards based on analogous compounds.[1][2] Structurally related N-Boc-piperidines and anilino-piperidines are known to cause skin, eye, and respiratory irritation and can be harmful if swallowed.[3] Therefore, a cautious approach, assuming a similar hazard profile, is imperative for ensuring laboratory safety.

Hazard Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA) in the United States, all generators of chemical waste are legally responsible for determining if their waste is hazardous.[4][5] This process involves checking if the waste is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits any "characteristic" hazardous properties: ignitability, corrosivity, reactivity, or toxicity.[4][6]

This compound is not a specifically listed hazardous waste.[7] Therefore, its classification depends on its characteristics. While it is not highly flammable or reactive under standard conditions, its potential toxicity necessitates that it be managed as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [8][9]

Safety and Hazard Summary

The following table summarizes the extrapolated hazard profile and essential safety measures for handling this compound waste.

Parameter Guidance Primary Sources
Hazard Classification Assumed Hazardous Waste. Harmful if swallowed. Causes skin, eye, and respiratory irritation.[3]
Required PPE Chemical safety goggles, nitrile gloves, lab coat. Face shield if splash risk exists.[2][10]
Handling Area Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12]
Incompatible Materials Strong oxidizing agents, strong acids.[13][14]
Spill Response Absorb with inert material, sweep up, and place in a sealed container for disposal.[13][15]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling waste containing this compound, all personnel must be equipped with the appropriate PPE. The causality is clear: direct contact with the compound can lead to irritation and potential toxic effects.

  • Eye and Face Protection: Wear chemical safety goggles as a minimum requirement. If there is a risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[10]

  • Body Protection: A standard laboratory coat is required. For managing larger quantities of waste or cleaning up spills, a chemical-resistant apron may be necessary.[10][12]

  • Respiratory Protection: All waste handling and consolidation should occur in a well-ventilated area. A certified chemical fume hood is the preferred environment to minimize inhalation exposure.[11]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a systematic process designed to prevent chemical reactions, protect personnel, and ensure regulatory compliance.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in preventing hazardous chemical reactions.[8][16]

  • Action: Designate a specific waste container for this compound and materials contaminated with it (e.g., weighing paper, contaminated pipette tips).

  • Causality: This compound is incompatible with strong oxidizing agents and strong acids.[13] Mixing these wastes could result in a violent reaction, heat generation, or the release of toxic gases. Segregation at the point of generation is a proactive safety measure.

Step 2: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE).[6] The container must have a secure, leak-proof screw-top cap.[16]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date the first waste was added (accumulation start date).[17]

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Causality: Proper labeling, as mandated by OSHA and the EPA, ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental exposures or improper consolidation.[6][8]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[6]

  • Action: Keep the sealed and labeled waste container in your designated SAA, which could be a secondary containment bin within a fume hood or a designated cabinet.[17]

  • Causality: The SAA keeps the waste under the control of laboratory personnel, preventing it from being mishandled.[8] Regulations limit the volume of waste (typically 55 gallons) and the accumulation time in an SAA, ensuring that waste is regularly transferred for disposal.[6]

Step 4: Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is crucial.

  • Action for Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[13][15]

    • Place the swept material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Decontaminate the area with soap and water.

  • Causality: A swift and correct response minimizes the area of contamination and potential for exposure. Avoiding dust generation is key, as fine particles can be easily inhaled.[10]

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste management company.

  • Action: Once the waste container is full or reaches its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office. They will arrange for the pickup and transportation of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]

  • Causality: The "cradle-to-grave" responsibility under RCRA means the generator is accountable for the waste until its final, safe disposal.[4] Using a licensed vendor ensures that the waste is managed in compliance with all federal, state, and local regulations.[18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Waste Generation (e.g., unused solid, contaminated labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Always C Select & Label Waste Container - Chemically Compatible (HDPE) - Secure Lid - 'Hazardous Waste' Label B->C D Place Waste in Container C->D E Store in Satellite Accumulation Area (SAA) - At/Near Point of Generation - Secondary Containment D->E F Container Full or Time Limit Reached? E->F G Keep Container Sealed in SAA F->G No H Contact EHS for Waste Pickup F->H Yes G->F I EHS Collects Waste H->I J Consolidation at Central Accumulation Area I->J K Disposal by Licensed Hazardous Waste Vendor J->K

Caption: A workflow for the safe disposal of chemical waste.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Laboratory Waste Guide 2025. (2025). Daniels Health UK.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. (n.d.). Ubigene.
  • Safety Data Sheet: Piperidine. (2024). Penta Chemicals.
  • Material Safety Data Sheet: 4-N-BOC-Aminopiperidine, 98%. (n.d.). Cole-Parmer.
  • Safety Data Sheet: Piperidine. (2023). Fisher Scientific.
  • Safety Data Sheet: Piperidine. (2025). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine-4-carboxylic acid, N-BOC protected. (2023). Apollo Scientific.
  • Safety Data Sheet: 4-N-(tert-Butoxycarbonyl)aminopiperidine. (2025). Fisher Scientific.
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. (2025). Benchchem.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide. (2025). Benchchem.
  • Safety Data Sheet: N-BOC-4-Hydroxypiperidine. (2025). Fisher Scientific.
  • Safety Data Sheet: 4-Anilino-1-Boc-piperidine. (2025). Cayman Chemical.
  • Safety Data Sheet: 1-Boc-4-hydroxypiperidine. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet: 4-Piperidinopiperidine. (n.d.). Santa Cruz Biotechnology.
  • Learn the Basics of Hazardous Waste. (2025). US EPA.
  • EPA Hazardous Waste Codes. (n.d.). US EPA.
  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. (n.d.). US EPA.
  • Hazard Summary: Piperidine. (n.d.). New Jersey Department of Health.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
  • Disposal Guidance. (n.d.). US EPA.

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Boc-4-(2-Hydroxyphenylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

1-Boc-4-(2-Hydroxyphenylamino)piperidine is a substituted piperidine derivative. Structurally related compounds are known to cause skin, eye, and respiratory tract irritation.[1][2][3] Inhalation or ingestion may be harmful.[1][3][4] Furthermore, it is critical to note that a closely related analogue, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), is a DEA List 1 chemical due to its use as a precursor in the synthesis of fentanyl.[5][6] This regulatory status underscores the importance of stringent security and handling protocols.

A thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.[1]

Engineering Controls: The First Line of Defense

The primary method for minimizing exposure to hazardous chemicals is through engineering controls. Personal protective equipment (PPE) should be considered the final line of defense.

  • Ventilation: All handling of this compound in solid form or in volatile solvents should be conducted in a certified chemical fume hood.[1] This is crucial to prevent the inhalation of dust or vapors.

  • Process Enclosure: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to minimize direct contact and airborne exposure.

Personal Protective Equipment (PPE) Selection and Use

The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[1][7][8]Protects against accidental splashes of solutions or contact with airborne particles. Standard prescription glasses are not a substitute for safety glasses.
Skin (Hands) Nitrile or butyl rubber gloves.[9]Provides a barrier against skin contact. Gloves should be inspected for tears or holes before each use. Double gloving is recommended for extended procedures. Remove gloves using the proper technique to avoid contaminating your skin.
Skin (Body) A fully buttoned laboratory coat.Protects skin and personal clothing from contamination. Laboratory coats should be laundered regularly and not worn outside of the laboratory.
Respiratory A NIOSH-approved N95 or P1 dust mask may be appropriate for weighing small quantities in a fume hood.[1] For larger quantities or in situations with a higher potential for aerosolization, a supplied-air respirator with a full facepiece may be necessary.[7]Protects against the inhalation of fine powders or aerosols. The choice of respiratory protection should be based on a formal risk assessment.

Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][10] The storage location should be secure and accessible only to authorized personnel, in line with regulations for controlled substance precursors.[5]

Weighing and Aliquoting
  • Prepare Workspace: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: At a minimum, wear a lab coat, safety glasses, and nitrile gloves. A dust mask may be necessary depending on the quantity and potential for dust generation.

  • Weighing: Use a micro-spatula to carefully transfer the solid. Avoid creating dust clouds. Close the primary container immediately after removing the desired amount.

  • Clean-up: Carefully wipe down the balance and surrounding area with a damp cloth. Dispose of all contaminated materials as hazardous waste.

Experimental Use
  • Don Full PPE: Wear all recommended PPE, including a lab coat, eye protection, and gloves.

  • Work in Fume Hood: All manipulations, including dissolution and reactions, must be performed in a chemical fume hood.

  • Avoid Inhalation: Be mindful of potential vapor or aerosol generation, especially when heating or agitating solutions.

Emergency Procedures

Spills
  • Small Spills: For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[1] Avoid generating dust.

  • Large Spills: Evacuate the area and alert laboratory personnel. If safe to do so, contain the spill with absorbent materials. Do not attempt to clean up a large spill without appropriate respiratory protection and training.[11]

Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek medical attention.

  • Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4] Given its precursor status, meticulous record-keeping of its disposal is essential.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for handling this compound.

Caption: Safe Handling Workflow Diagram

References

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Material Safety Data Sheet - Pi Chemicals. (n.d.).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 15).
  • 1-Boc-4-hydroxypiperidine 97 109384-19-2 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, September 22).
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology. (n.d.).
  • Piperidine-4-carboxaldehyde, N-BOC protected - Apollo Scientific. (2022, September 16).
  • Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical - Federal Register. (2022, November 9).
  • 1-Boc-4-AP - Wikipedia. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.